molecular formula C36H64N7O18P3S B15545996 15-hydroxypentadecanoyl-CoA

15-hydroxypentadecanoyl-CoA

Cat. No.: B15545996
M. Wt: 1007.9 g/mol
InChI Key: QFVWXEJCMKEMQT-VTINEICCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-hydroxypentadecanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 15-hydroxypentadecanoic acid. It is a long-chain fatty acyl-CoA, an omega-hydroxy fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a 15-hydroxypentadecanoic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C36H64N7O18P3S

Molecular Weight

1007.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-hydroxypentadecanethioate

InChI

InChI=1S/C36H64N7O18P3S/c1-36(2,31(48)34(49)39-17-16-26(45)38-18-20-65-27(46)15-13-11-9-7-5-3-4-6-8-10-12-14-19-44)22-58-64(55,56)61-63(53,54)57-21-25-30(60-62(50,51)52)29(47)35(59-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,44,47-48H,3-22H2,1-2H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52)/t25-,29-,30-,31+,35-/m1/s1

InChI Key

QFVWXEJCMKEMQT-VTINEICCSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Function of 15-Hydroxypentadecanoyl-CoA in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxypentadecanoyl-CoA is the activated form of 15-hydroxypentadecanoic acid, an omega-hydroxy fatty acid. While its precise signaling roles are still under investigation, its primary function within the cell is understood as a key intermediate in the metabolic pathway of pentadecanoic acid. This technical guide synthesizes the current understanding of the biosynthesis, metabolism, and potential cellular roles of this compound, drawing from the broader knowledge of omega-hydroxy fatty acid metabolism. It provides an overview of the enzymatic processes involved, general methodologies for its study, and a framework for future research into its specific biological functions.

Introduction

Omega (ω)-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the terminal carbon atom. Their metabolic activation to coenzyme A (CoA) thioesters is a prerequisite for their participation in cellular metabolic pathways. This compound is the CoA derivative of 15-hydroxypentadecanoic acid, an odd-chain ω-hydroxy fatty acid. Understanding the metabolism of this compound is pertinent to the broader fields of lipid metabolism, cellular bioenergetics, and the study of metabolic diseases.

Biosynthesis and Metabolism of this compound

The metabolic journey of this compound begins with its precursor, pentadecanoic acid, and involves a series of enzymatic reactions primarily located in the endoplasmic reticulum and peroxisomes.

Synthesis of 15-Hydroxypentadecanoic Acid

The initial step is the ω-hydroxylation of pentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which are monooxygenases that introduce a hydroxyl group at the terminal (ω) carbon of fatty acids.[1][2][3]

Activation to this compound

For 15-hydroxypentadecanoic acid to become metabolically active, it must be esterified to coenzyme A. This activation is carried out by long-chain acyl-CoA synthetases (LACS), ATP-dependent enzymes that produce the acyl-CoA thioester, AMP, and pyrophosphate.[4][5] While the specific LACS isoform responsible for activating 15-hydroxypentadecanoic acid has not been definitively identified, it is likely one of the known LACS enzymes with broad substrate specificity for long-chain fatty acids.[5]

Peroxisomal β-Oxidation

Once formed, this compound is a substrate for peroxisomal β-oxidation.[6][7] Peroxisomes are specialized in the catabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[7] The β-oxidation spiral in peroxisomes involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain, typically yielding acetyl-CoA or propionyl-CoA (in the case of odd-chain fatty acids) and a chain-shortened acyl-CoA.[6][8] The resulting shorter-chain dicarboxylic acyl-CoAs can then be transported to the mitochondria for complete oxidation.[2]

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Pentadecanoic_Acid Pentadecanoic Acid 15_OH_PDA 15-Hydroxypentadecanoic Acid Pentadecanoic_Acid->15_OH_PDA CYP4A/CYP4F (ω-hydroxylation) 15_OH_PDA_CoA This compound 15_OH_PDA->15_OH_PDA_CoA Long-Chain Acyl-CoA Synthetase (LACS) 15_OH_PDA_CoA_perox This compound 15_OH_PDA_CoA->15_OH_PDA_CoA_perox Transport Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Chain_Shortened_Acyl_CoA Chain-Shortened Dicarboxylic Acyl-CoA Peroxisomal_Beta_Oxidation->Chain_Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA 15_OH_PDA_CoA_perox->Peroxisomal_Beta_Oxidation experimental_workflow Sample Cells/Tissue Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extraction Acyl-CoA Extraction (Cold Solvent + Internal Standard) Quench->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Data_Analysis Data Analysis (Standard Curve) LC_MS->Data_Analysis Concentration Concentration of This compound Data_Analysis->Concentration

References

The Role of 15-Hydroxypentadecanoyl-CoA in Odd-Chain Fatty Acid Oxidation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acid (OCFA) metabolism is a crucial process for maintaining energy homeostasis, particularly through the anaplerotic role of its end-product, propionyl-CoA. While the primary catabolic route for OCFAs is mitochondrial beta-oxidation, alternative pathways, such as omega (ω)-oxidation, contribute to their degradation and generate unique intermediates. This technical guide provides a comprehensive overview of the role of 15-hydroxypentadecanoyl-CoA, a product of ω-1 hydroxylation of pentadecanoic acid (C15:0), in the broader context of OCFA oxidation. We will delve into the enzymatic pathways involved, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows. Understanding these alternative pathways is critical for a complete picture of fatty acid metabolism and may offer insights into metabolic disorders and therapeutic interventions.

Introduction: The Landscape of Odd-Chain Fatty Acid Oxidation

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are primarily derived from dietary sources such as ruminant fats and certain plants. Their metabolism is of significant biological interest as it culminates in the production of propionyl-CoA, a key anaplerotic substrate that replenishes tricarboxylic acid (TCA) cycle intermediates.[1] The canonical pathway for OCFA degradation is mitochondrial beta-oxidation, which sequentially shortens the fatty acyl-CoA chain by two-carbon units, yielding acetyl-CoA until the final three-carbon propionyl-CoA is produced.[2][3]

However, the cellular machinery for fatty acid catabolism is not limited to beta-oxidation. Omega (ω)-oxidation, occurring primarily in the endoplasmic reticulum, provides an alternative route for fatty acid degradation. This pathway involves the hydroxylation of the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon atom, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2] This guide focuses on a specific intermediate of this alternative pathway for the 15-carbon OCFA, pentadecanoic acid: This compound .

Metabolic Pathways of this compound

This compound is not a direct intermediate of the canonical mitochondrial beta-oxidation of pentadecanoyl-CoA. Instead, its formation and subsequent metabolism represent a branch of OCFA catabolism initiated by ω-oxidation.

Formation of this compound via ω-1 Hydroxylation

The initial step in this alternative pathway is the hydroxylation of pentadecanoic acid at the ω-1 position (carbon 14) by a cytochrome P450 monooxygenase. The resulting 15-hydroxypentadecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase.

G Pentadecanoic_Acid Pentadecanoic Acid (C15:0) 15_Hydroxypentadecanoic_Acid 15-Hydroxypentadecanoic Acid Pentadecanoic_Acid->15_Hydroxypentadecanoic_Acid Cytochrome P450 (ω-1 Hydroxylation) 15_Hydroxypentadecanoyl_CoA This compound 15_Hydroxypentadecanoic_Acid->15_Hydroxypentadecanoyl_CoA Acyl-CoA Synthetase

Figure 1: Formation of this compound.
Conversion to a Dicarboxylic Acid and Peroxisomal Beta-Oxidation

Following its formation, this compound is further oxidized to a dicarboxylic acid. This conversion typically involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase, which oxidize the hydroxyl group to a carboxyl group. The resulting pentadecanedioyl-CoA then enters the peroxisome for beta-oxidation.[4][5]

Peroxisomal beta-oxidation of dicarboxylic acids proceeds in a manner similar to mitochondrial beta-oxidation, yielding acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA.[6][7] For pentadecanedioyl-CoA, this process would generate both acetyl-CoA and, eventually, succinyl-CoA, which can then enter the TCA cycle.

G cluster_ER Endoplasmic Reticulum / Cytosol cluster_Peroxisome Peroxisome 15_Hydroxypentadecanoyl_CoA This compound Pentadecanedioyl_CoA Pentadecanedioyl-CoA 15_Hydroxypentadecanoyl_CoA->Pentadecanedioyl_CoA Alcohol Dehydrogenase Aldehyde Dehydrogenase Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Pentadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Peroxisomal_Beta_Oxidation->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle G Sample Biological Sample Homogenization Homogenization / Lysis Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis G Peroxisomes Purified Peroxisomes Incubation Incubation at 37°C Peroxisomes->Incubation Substrate This compound Substrate->Incubation Time_Points Aliquots at Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Product_ID Product Identification LC_MSMS->Product_ID

References

A Technical Guide to the Enzymatic Synthesis of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a critical intermediate in fatty acid metabolism, and its synthesis is a key area of study for understanding lipid signaling and developing novel therapeutics. This technical guide provides an in-depth overview of the core enzymes involved in the biosynthesis of this compound, detailing their function, regulation, and the experimental protocols for their characterization. The synthesis is a two-step process involving the ω-hydroxylation of pentadecanoic acid, followed by the CoA ligation of the resulting 15-hydroxypentadecanoic acid.

Step 1: ω-Hydroxylation of Pentadecanoic Acid

The initial and rate-limiting step in the synthesis of this compound is the ω-hydroxylation of pentadecanoic acid. This reaction is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP4A and CYP4F subfamilies.[1][2][3] In humans, CYP4A11 is a key enzyme responsible for the ω-hydroxylation of medium-chain fatty acids.[4][5][6]

Key Enzymes and Kinetic Data
EnzymeSubstrateKm (µM)kcat (min⁻¹)Vmax (nmol/min/nmol P450)Reference
CYP4A11Lauric Acid4.77-[7]
CYP4A11Arachidonic Acid22849.115.6[4]
CYP4F2Arachidonic Acid247.46.8[4]

Table 1: Kinetic Parameters of Key ω-Hydroxylase Enzymes for Various Fatty Acid Substrates.

Experimental Protocol: In Vitro ω-Hydroxylation Assay

This protocol outlines a method for determining the ω-hydroxylase activity of CYP450 enzymes.

Materials:

Procedure:

  • Prepare a reaction mixture containing the CYP450 enzyme, NADPH, and pentadecanoic acid in potassium phosphate buffer.

  • Initiate the reaction by adding NADPH.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of 15-hydroxypentadecanoic acid using a validated LC-MS/MS method.

Regulation of ω-Hydroxylation: The PPARα Signaling Pathway

The expression of CYP4A11 is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[2]

PPARa_Signaling_Pathway Fatty_Acids Fatty Acids (e.g., Pentadecanoic Acid) PPARa PPARα Fatty_Acids->PPARa Activates PPARa_Agonists PPARα Agonists (e.g., Fibrates) PPARa_Agonists->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE CYP4A11_Gene CYP4A11 Gene PPRE->CYP4A11_Gene Induces Transcription CYP4A11_mRNA CYP4A11 mRNA CYP4A11_Gene->CYP4A11_mRNA Transcription CYP4A11_Protein CYP4A11 Protein (ω-hydroxylase) CYP4A11_mRNA->CYP4A11_Protein Translation Hydroxylation Pentadecanoic Acid -> 15-Hydroxypentadecanoic Acid CYP4A11_Protein->Hydroxylation Catalyzes Growth_Hormone Growth Hormone Growth_Hormone->CYP4A11_Gene Inhibits Transcription

Caption: PPARα signaling pathway regulating CYP4A11 expression.

Fasting and treatment with PPARα agonists, such as fibrates, have been shown to induce the expression of CYP4A11.[1][8] Conversely, growth hormone has an inhibitory effect on CYP4A11 gene expression.[8]

Step 2: Acyl-CoA Ligation of 15-Hydroxypentadecanoic Acid

Following its formation, 15-hydroxypentadecanoic acid is activated to its coenzyme A (CoA) derivative, this compound. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1][6]

Key Enzymes and Substrate Specificity

There are several isoforms of ACSL, each with distinct substrate specificities. While the specific isoform responsible for the activation of 15-hydroxypentadecanoic acid has not been definitively identified, the general substrate preferences of ACSL isoforms suggest potential candidates.

ACSL IsoformPreferred SubstratesReference
ACSL1Palmitate, Oleate, Linoleate[7]
ACSL3Myristate, Laurate, Arachidonate, Eicosapentaenoate[7]
ACSL4Arachidonate, Eicosapentaenoate, Docosahexaenoate[7]
ACSL5Wide range of saturated and unsaturated fatty acids[7]
ACSL6Docosahexaenoic acid[9]

Table 2: Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms.

Given that 15-hydroxypentadecanoic acid is a saturated fatty acid, ACSL1 and ACSL5 are plausible candidates for its activation. Further research is required to determine the specific isoform and its kinetic parameters for this substrate.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

This radiometric assay provides a method for measuring the activity of ACSL enzymes.[1]

Materials:

  • Cell or tissue lysate containing ACSL activity

  • [¹⁴C]-labeled 15-hydroxypentadecanoic acid

  • ATP

  • Coenzyme A

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the cell lysate, ATP, CoA, MgCl₂, and [¹⁴C]-15-hydroxypentadecanoic acid bound to BSA.

  • Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction and perform a differential phase partitioning to separate the unreacted fatty acid from the newly synthesized [¹⁴C]-15-hydroxypentadecanoyl-CoA.

  • Quantify the amount of [¹⁴C]-15-hydroxypentadecanoyl-CoA by scintillation counting.

Logical Workflow for this compound Synthesis

The synthesis of this compound follows a sequential enzymatic pathway.

Synthesis_Workflow Pentadecanoic_Acid Pentadecanoic Acid CYP4A11_F2 CYP4A11 / CYP4F2 Pentadecanoic_Acid->CYP4A11_F2 Substrate Hydroxy_Acid 15-Hydroxypentadecanoic Acid CYP4A11_F2->Hydroxy_Acid ω-hydroxylation ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Hydroxy_Acid->ACSL Substrate Final_Product This compound ACSL->Final_Product CoA Ligation

Caption: Enzymatic workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a fundamental process in lipid metabolism, orchestrated by the sequential action of cytochrome P450 ω-hydroxylases and long-chain acyl-CoA synthetases. The regulation of CYP4A11 by PPARα highlights a key control point in this pathway. This guide provides a comprehensive overview of the enzymes involved, their regulation, and the experimental approaches for their study. Further research is warranted to elucidate the specific kinetic parameters of these enzymes with their respective substrates and to identify the precise ACSL isoform responsible for the activation of 15-hydroxypentadecanoic acid. A deeper understanding of this pathway will undoubtedly pave the way for new therapeutic strategies targeting lipid-related disorders.

References

The Cellular Odyssey of 15-Hydroxypentadecanoyl-CoA: A Technical Guide to its Subcellular Localization and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxypentadecanoyl-CoA is a critical intermediate in the metabolism of the odd-chain fatty acid, pentadecanoic acid. Its cellular journey, from synthesis to degradation, spans multiple organelles, each with specialized enzymatic machinery. Understanding the precise subcellular localization of this molecule and its metabolic fate is paramount for elucidating its physiological roles and its potential as a therapeutic target. This technical guide provides an in-depth exploration of the cellular localization of this compound, detailing the key metabolic pathways, transport mechanisms, and experimental methodologies used to unravel its subcellular distribution.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing attention for its association with various health benefits. Its metabolism, initiated by omega-hydroxylation to form 15-hydroxypentadecanoic acid and subsequent activation to this compound, is a key area of investigation. This guide focuses on the cellular geography of this compound, providing a comprehensive overview for researchers in lipid metabolism and drug development.

Biosynthesis of this compound: The Endoplasmic Reticulum as the Primary Hub

The synthesis of this compound is a two-step process that predominantly occurs in the endoplasmic reticulum (ER).

Step 1: Omega-Hydroxylation of Pentadecanoic Acid

The initial and rate-limiting step is the omega-hydroxylation of pentadecanoic acid. This reaction is catalyzed by enzymes belonging to the cytochrome P450 family 4 (CYP4), with CYP4F2 being a key player in the omega-hydroxylation of long-chain and very-long-chain fatty acids[1]. These monooxygenases are integral membrane proteins of the endoplasmic reticulum[1][2].

Step 2: Acyl-CoA Synthesis

The newly synthesized 15-hydroxypentadecanoic acid is then activated to its CoA thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACSs). While ACSs are found in various subcellular locations, including the outer mitochondrial membrane and peroxisomal membrane, the activation of fatty acids destined for modification in the ER often occurs locally. Long-chain acyl-CoA synthetases associated with the ER are responsible for this activation step.

Subcellular Transport: A Journey to Catabolic Hubs

Once synthesized, this compound is transported from the endoplasmic reticulum to the primary sites of fatty acid oxidation: mitochondria and peroxisomes.

Mitochondrial Transport: The Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. Therefore, their transport into the mitochondrial matrix is facilitated by the carnitine shuttle system. This process involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of this compound to 15-hydroxypentadecanoyl-carnitine. The substrate specificity of CPT1 is broad for long-chain fatty acyl-CoAs[3].

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of 15-hydroxypentadecanoyl-carnitine into the mitochondrial matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting 15-hydroxypentadecanoyl-carnitine back to this compound and releasing free carnitine[4].

Peroxisomal Transport: The Role of ABCD Transporters

Peroxisomes also play a crucial role in the metabolism of hydroxylated fatty acids. The transport of long-chain acyl-CoAs across the peroxisomal membrane is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, such as ABCD1 (also known as ALDP)[5][6]. These transporters recognize and facilitate the import of various long-chain and very-long-chain acyl-CoAs into the peroxisomal matrix[7][8].

Catabolism of this compound: Beta-Oxidation in Mitochondria and Peroxisomes

Both mitochondria and peroxisomes are equipped with the enzymatic machinery for the beta-oxidation of fatty acyl-CoAs.

Mitochondrial Beta-Oxidation

In the mitochondrial matrix, this compound undergoes cyclic beta-oxidation. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons, producing one molecule of acetyl-CoA and, in the case of this odd-chain fatty acid, a final three-carbon unit, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Peroxisomal Beta-Oxidation

Peroxisomal beta-oxidation differs slightly from its mitochondrial counterpart. The first step is catalyzed by an acyl-CoA oxidase that produces H₂O₂. Peroxisomal beta-oxidation is particularly important for very-long-chain fatty acids and certain modified fatty acids. It is a chain-shortening process, and the resulting medium-chain acyl-CoAs are often transported to the mitochondria for complete oxidation[9][10].

Quantitative Data on Subcellular Localization

Subcellular CompartmentExpected Presence of this compoundKey Enzymes and Transporters
Endoplasmic Reticulum High (Site of Synthesis)CYP4F family (omega-hydroxylation), Acyl-CoA Synthetases
Cytosol Transient (Transport)-
Mitochondria High (Site of Degradation)Carnitine Palmitoyltransferase I & II, Beta-oxidation enzymes
Peroxisomes High (Site of Degradation)ABCD transporters, Beta-oxidation enzymes

Experimental Protocols

Subcellular Fractionation

Objective: To isolate enriched fractions of endoplasmic reticulum (microsomes), mitochondria, and peroxisomes from cultured cells or tissues.

Methodology: Differential centrifugation is a widely used technique.

  • Homogenization: Cells or tissues are homogenized in an isotonic buffer to disrupt the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

  • Medium-Speed Centrifugation: The supernatant is then centrifuged at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.

  • High-Speed Centrifugation (Ultracentrifugation): The resulting supernatant is centrifuged at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (endoplasmic reticulum).

  • Purification: The mitochondrial/peroxisomal pellet can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose (B13894) gradients) to separate the two organelles. The purity of the fractions should be assessed by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, and PMP70 for peroxisomes).

Assay for Omega-Hydroxylation Activity

Objective: To measure the activity of CYP4F enzymes in microsomal fractions.

Methodology: A common method involves incubating isolated microsomes with the fatty acid substrate and NADPH, followed by quantification of the hydroxylated product.

  • Incubation: Microsomal protein is incubated with pentadecanoic acid, NADPH (as a source of reducing equivalents), and molecular oxygen in a suitable buffer at 37°C.

  • Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., Folch method).

  • Analysis: The hydroxylated fatty acid product is quantified by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), often after derivatization to improve volatility and detection[11].

Beta-Oxidation Assay

Objective: To measure the rate of beta-oxidation in isolated mitochondria or peroxisomes.

Methodology: This can be assessed by measuring the production of acetyl-CoA or the reduction of NAD⁺ and FAD.

  • Substrate: Isolated mitochondria or peroxisomes are incubated with radiolabeled or unlabeled this compound.

  • Cofactors: The reaction mixture includes necessary cofactors such as NAD⁺, FAD, and Coenzyme A.

  • Measurement:

    • Radiolabeled Substrate: The production of radiolabeled acetyl-CoA can be measured by separating it from the substrate using chromatography and quantifying the radioactivity.

    • Spectrophotometric Assay: The reduction of NAD⁺ to NADH can be monitored spectrophotometrically at 340 nm[12].

Quantitative Analysis of this compound

Objective: To quantify the amount of this compound in subcellular fractions.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs[13].

  • Extraction: Acyl-CoAs are extracted from the subcellular fractions using a suitable solvent system, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • LC Separation: The extracted acyl-CoAs are separated by reverse-phase HPLC.

  • MS/MS Detection: The separated molecules are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Signaling Pathways and Logical Relationships

The metabolism of pentadecanoic acid is interconnected with key cellular signaling pathways that regulate energy homeostasis.

Cellular_Localization_of_15_Hydroxypentadecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome cluster_Signaling Signaling Cascades Pentadecanoic Acid Pentadecanoic Acid CYP4F2 CYP4F2 Pentadecanoic Acid->CYP4F2 Omega-Hydroxylation 15-OH-Pentadecanoic Acid 15-OH-Pentadecanoic Acid CYP4F2->15-OH-Pentadecanoic Acid Acyl-CoA Synthetase_ER Acyl-CoA Synthetase 15-OH-Pentadecanoic Acid->Acyl-CoA Synthetase_ER Activation 15-OH-Pentadecanoyl-CoA_ER This compound Acyl-CoA Synthetase_ER->15-OH-Pentadecanoyl-CoA_ER CPT1 CPT1 15-OH-Pentadecanoyl-CoA_ER->CPT1 Transport to Mitochondria ABCD1 ABCD1 15-OH-Pentadecanoyl-CoA_ER->ABCD1 Transport to Peroxisome 15-OH-Pentadecanoyl-Carnitine 15-OH-Pentadecanoyl-Carnitine CPT1->15-OH-Pentadecanoyl-Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 15-OH-Pentadecanoyl-CoA_Mito This compound CPT2->15-OH-Pentadecanoyl-CoA_Mito 15-OH-Pentadecanoyl-Carnitine->CACT Beta-Oxidation_Mito Beta-Oxidation 15-OH-Pentadecanoyl-CoA_Mito->Beta-Oxidation_Mito Acetyl-CoA_Mito Acetyl-CoA Beta-Oxidation_Mito->Acetyl-CoA_Mito Propionyl-CoA_Mito Propionyl-CoA Beta-Oxidation_Mito->Propionyl-CoA_Mito 15-OH-Pentadecanoyl-CoA_Pero This compound ABCD1->15-OH-Pentadecanoyl-CoA_Pero Beta-Oxidation_Pero Beta-Oxidation 15-OH-Pentadecanoyl-CoA_Pero->Beta-Oxidation_Pero Shortened Acyl-CoA Shortened Acyl-CoA Beta-Oxidation_Pero->Shortened Acyl-CoA Acetyl-CoA_Pero Acetyl-CoA Beta-Oxidation_Pero->Acetyl-CoA_Pero Pentadecanoic Acid_Sig Pentadecanoic Acid PPARa/d PPARα/δ Pentadecanoic Acid_Sig->PPARa/d Activates AMPK AMPK Pentadecanoic Acid_Sig->AMPK Activates Lipid Metabolism Genes Lipid Metabolism Genes PPARa/d->Lipid Metabolism Genes Upregulates Fatty Acid Oxidation_Sig Fatty Acid Oxidation AMPK->Fatty Acid Oxidation_Sig Promotes

Caption: Cellular trafficking and metabolism of this compound.

Conclusion

The cellular localization of this compound is a dynamic process involving its synthesis in the endoplasmic reticulum, followed by transport to and degradation within mitochondria and peroxisomes. While direct quantitative measurements of its subcellular distribution are an area for future research, the well-characterized locations of the key metabolic enzymes and transporters provide a robust framework for understanding its cellular journey. A thorough understanding of this pathway is essential for researchers aiming to modulate fatty acid metabolism for therapeutic benefit. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the scientific community to further explore the intricate roles of this compound in health and disease.

References

The Regulation of 15-Hydroxypentadecanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is the coenzyme A ester of 15-hydroxypentadecanoic acid, an omega-hydroxylated long-chain fatty acid. The metabolism of such fatty acids is a critical pathway for cellular lipid homeostasis and energy balance. This technical guide provides a comprehensive overview of the enzymatic processes and regulatory networks that govern the metabolism of this compound. Understanding this pathway is crucial for research into metabolic disorders, toxicology, and the development of therapeutic agents targeting lipid metabolism.

The metabolic fate of this compound begins with the omega-oxidation of its parent fatty acid, pentadecanoic acid, and proceeds through a series of oxidative steps, culminating in its degradation via peroxisomal β-oxidation. This guide details the key enzymes, their regulation by nuclear receptors, and provides methodologies for their study.

Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process involving enzymes in the endoplasmic reticulum and peroxisomes. The pathway can be summarized as follows:

  • Omega-Hydroxylation of Pentadecanoic Acid: The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of pentadecanoic acid (C15:0) to form 15-hydroxypentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, with CYP4A11 being a key human enzyme for medium-chain fatty acids.[1]

  • Oxidation to a Dicarboxylic Acid: The newly formed hydroxyl group of 15-hydroxypentadecanoic acid is then sequentially oxidized to an aldehyde and then to a carboxylic acid, yielding pentadecanedioic acid (a 15-carbon dicarboxylic acid). These oxidation steps are catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively.

  • Activation to Pentadecanedioyl-CoA: The resulting dicarboxylic acid, pentadecanedioic acid, is activated to its coenzyme A ester, pentadecanedioyl-CoA, in the peroxisome.

  • Peroxisomal β-Oxidation: Pentadecanedioyl-CoA is then chain-shortened via the peroxisomal β-oxidation pathway. This process involves a series of four enzymatic reactions that sequentially remove two-carbon acetyl-CoA units. The key enzymes in this pathway are Acyl-CoA Oxidase (ACOX1), the L-bifunctional enzyme (EHHADH), and 3-ketoacyl-CoA thiolase.[2][3]

Quantitative Data on Enzyme Kinetics

Quantitative kinetic data for the enzymes involved in the metabolism of 15-carbon substrates are not extensively available in the published literature. The following tables provide illustrative data for homologous enzymes with closely related substrates. This data can serve as a starting point for estimating the kinetic parameters for the enzymes acting on this compound and its precursors.

Table 1: Illustrative Kinetic Parameters for Cytochrome P450 ω-Hydroxylase

EnzymeSubstrateKm (µM)Vmax (min-1)Product Ratio (ω:ω-1)Source
CYP4A11 (human)Lauric Acid (C12)200 ± 5038 ± 8>10:1[1]

Table 2: Illustrative Kinetic Parameters for Alcohol Dehydrogenase

Enzyme ClassSubstrateKm (mM)kcat (min-1)Source
Class I (human liver)16-Hydroxyhexadecanoic Acid (C16)~0.001 - 0.01~10 - 150[4]

Table 3: General Information for Aldehyde Dehydrogenase Assays

Assay ComponentDescriptionSource(s)
PrincipleMeasures the reduction of NAD+ to NADH as the aldehyde substrate is oxidized. The increase in NADH is monitored spectrophotometrically at 340 nm or 450 nm with a coupled colorimetric reaction.[5][6]
SubstratesLong-chain fatty aldehydes can be used. For commercially available kits, acetaldehyde (B116499) is often the provided substrate.[5][6]

Table 4: Enzymes of Peroxisomal β-Oxidation of Dicarboxylic Acids

EnzymeGene NameFunctionInducibility by PPARαSource(s)
Acyl-CoA Oxidase 1ACOX1Catalyzes the first and rate-limiting step.High[7]
L-Bifunctional Enzyme (Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase)EHHADHCatalyzes the second and third steps.High[8]
Peroxisomal 3-ketoacyl-CoA thiolaseACAA1Catalyzes the final thiolytic cleavage.High[9]

Experimental Protocols

Protocol 1: Measurement of Cytochrome P450 ω-Hydroxylase Activity

This protocol is based on the HPLC analysis of hydroxylated fatty acid products.

Principle: Microsomal fractions containing CYP450 enzymes are incubated with the fatty acid substrate (pentadecanoic acid) and NADPH. The reaction is stopped, and the products (15-hydroxypentadecanoic acid and other isomers) are extracted and analyzed by reverse-phase HPLC with fluorescence or mass spectrometric detection.[10]

Materials:

  • Liver microsomes (or recombinant CYP4A11)

  • Pentadecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent for fluorescence detection (e.g., 4-bromomethyl-7-methoxycoumarin)[10]

  • HPLC system with a C18 column and a fluorescence or mass spectrometer detector

Procedure Outline:

  • Prepare a reaction mixture containing potassium phosphate buffer, microsomes, and pentadecanoic acid.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding an organic solvent and acidifying the mixture.

  • Extract the fatty acid products with an organic solvent.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent.

  • If using fluorescence detection, derivatize the products.

  • Analyze the sample by HPLC to separate and quantify the hydroxylated products.

Protocol 2: Measurement of Alcohol Dehydrogenase (ADH) Activity

This protocol is a spectrophotometric assay based on the reduction of NAD+.

Principle: The activity of ADH is determined by monitoring the increase in absorbance at 340 nm due to the conversion of NAD+ to NADH as the hydroxyl group of 15-hydroxypentadecanoic acid is oxidized to an aldehyde.

Materials:

  • Purified ADH or cell lysate

  • 15-hydroxypentadecanoic acid

  • NAD+

  • Buffer (e.g., sodium pyrophosphate, pH 8.5-10.0)

  • Spectrophotometer

Procedure Outline:

  • Prepare a reaction mixture in a cuvette containing buffer, NAD+, and the enzyme preparation.

  • Initiate the reaction by adding the substrate, 15-hydroxypentadecanoic acid.

  • Immediately measure the change in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Protocol 3: Measurement of Aldehyde Dehydrogenase (ALDH) Activity

This protocol is a colorimetric or fluorometric assay.

Principle: The activity of ALDH is measured by monitoring the production of NADH as 15-oxopentadecanoic acid is oxidized to pentadecanedioic acid. The NADH produced can be detected directly at 340 nm or can be coupled to a colorimetric or fluorometric probe.[11][12]

Materials:

  • Purified ALDH or cell/tissue lysate

  • 15-oxopentadecanoic acid (substrate)

  • NAD+

  • Assay buffer (e.g., sodium pyrophosphate, pH 8.0)

  • Colorimetric or fluorometric probe (e.g., WST-1, resazurin)

  • Microplate reader

Procedure Outline:

  • Prepare samples (cell or tissue homogenates) in assay buffer.[11]

  • Prepare a reaction mixture containing the assay buffer, NAD+, the probe, and the enzyme sample in a 96-well plate.[11]

  • Initiate the reaction by adding the substrate, 15-oxopentadecanoic acid.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the ALDH activity based on a standard curve generated with known concentrations of NADH.

Protocol 4: Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids

This protocol is based on the use of stable-isotope labeled substrates and mass spectrometry.

Principle: Intact cells or isolated peroxisomes are incubated with a stable-isotope labeled dicarboxylic acid (e.g., D3-pentadecanedioic acid). The rate of β-oxidation is determined by measuring the formation of chain-shortened labeled products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[13]

Materials:

  • Cultured cells (e.g., fibroblasts) or isolated peroxisomes

  • Stable-isotope labeled pentadecanedioic acid

  • Cell culture medium and reagents

  • Organic solvents for lipid extraction

  • Derivatization agents for GC-MS analysis (e.g., for methylation)

  • GC-MS or LC-MS system

Procedure Outline:

  • Incubate cultured cells with the stable-isotope labeled dicarboxylic acid for a defined period (e.g., 24-72 hours).

  • Harvest the cells and extract the total lipids.

  • Hydrolyze the lipids to release the fatty acids.

  • Derivatize the fatty acids for GC-MS analysis.

  • Analyze the sample by GC-MS to quantify the labeled substrate and the chain-shortened products.

  • The rate of β-oxidation is calculated from the ratio of product to substrate.

Regulation of this compound Metabolism

The expression of the key enzymes involved in the metabolism of this compound is tightly regulated at the transcriptional level, primarily by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

  • PPARα Activation: PPARα is activated by a variety of endogenous ligands, including fatty acids and their derivatives. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.[14][15]

  • Target Genes:

    • CYP4A genes (e.g., CYP4A11): The promoters of these genes contain functional PPREs, and their expression is induced by PPARα agonists and under conditions of increased fatty acid flux, such as fasting.[1][16]

    • Peroxisomal β-oxidation enzymes (ACOX1, EHHADH, ACAA1): The genes encoding these enzymes are also well-characterized PPARα targets.[8][17]

Another nuclear receptor, Liver X Receptor Alpha (LXRα) , has also been shown to regulate the expression of peroxisomal β-oxidation genes, providing another layer of regulatory control.[18][19]

Visualizations

Signaling Pathway for Transcriptional Regulation

Regulation_Pathway cluster_ligands Ligands cluster_receptors Nuclear Receptors Fatty_Acids Fatty Acids & Derivatives PPARa PPARα Fatty_Acids->PPARa Fibrates Fibrates Fibrates->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR LXR LXRα Gene_Expression Target Gene Expression LXR->Gene_Expression Regulates Peroxisomal β-oxidation Genes PPRE PPRE PPARa_RXR->PPRE PPRE->Gene_Expression

Caption: Transcriptional regulation of ω-oxidation and peroxisomal β-oxidation.

Experimental Workflow for Measuring ω-Hydroxylase Activity

Workflow_Hydroxylase Start Start Prepare_Microsomes Prepare Microsomes/ Recombinant Enzyme Start->Prepare_Microsomes Prepare_Reaction Prepare Reaction Mix (Buffer, Substrate) Prepare_Microsomes->Prepare_Reaction Incubate_37C Pre-incubate at 37°C Prepare_Reaction->Incubate_37C Add_NADPH Initiate with NADPH Incubate_37C->Add_NADPH Incubate_Reaction Incubate at 37°C Add_NADPH->Incubate_Reaction Stop_Reaction Stop Reaction (Acidification) Incubate_Reaction->Stop_Reaction Extract_Products Extract Products (Organic Solvent) Stop_Reaction->Extract_Products Analyze_HPLC Analyze by HPLC-MS/FLD Extract_Products->Analyze_HPLC End End Analyze_HPLC->End

Caption: Workflow for CYP450 ω-hydroxylase activity assay.

Logical Relationship of the Metabolic Pathway

Metabolic_Pathway Pentadecanoic_Acid Pentadecanoic Acid (C15:0) 15OH_Pentadecanoic_Acid 15-Hydroxypentadecanoic Acid Pentadecanoic_Acid->15OH_Pentadecanoic_Acid CYP4A/F (ω-oxidation) 15Oxo_Pentadecanoic_Acid 15-Oxopentadecanoic Acid 15OH_Pentadecanoic_Acid->15Oxo_Pentadecanoic_Acid ADH Pentadecanedioic_Acid Pentadecanedioic Acid 15Oxo_Pentadecanoic_Acid->Pentadecanedioic_Acid ALDH Pentadecanedioyl_CoA Pentadecanedioyl-CoA Pentadecanedioic_Acid->Pentadecanedioyl_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pentadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Chain_Shortened_DCA Chain-Shortened Dicarboxyl-CoAs Peroxisomal_Beta_Oxidation->Chain_Shortened_DCA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA

Caption: Metabolic cascade of this compound precursor.

References

Hypothesized Roles of 15-Hydroxypentadecanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxypentadecanoyl-CoA (15-HPD-CoA) is an activated, omega-hydroxylated, long-chain fatty acyl-coenzyme A. While research directly investigating the signaling roles of 15-HPD-CoA is in its nascent stages, emerging evidence surrounding its parent molecule, 15-hydroxypentadecanoic acid, and the broader class of acyl-CoAs suggests a potential for significant involvement in cellular signaling. This technical guide synthesizes the current understanding of 15-HPD-CoA's metabolic context and explores its hypothesized roles in modulating key signaling pathways, including those governed by peroxisome proliferator-activated receptors (PPARs), mitogen-activated protein kinases (MAPK), AMP-activated protein kinase (AMPK), and the mammalian target of rapamycin (B549165) (mTOR). Furthermore, this document will delve into the potential for 15-HPD-CoA to act as a substrate in protein acylation, a critical post-translational modification in signal transduction. Detailed experimental protocols for the synthesis, detection, and analysis of long-chain acyl-CoAs are provided to facilitate further investigation into this intriguing molecule.

Introduction

Long-chain fatty acids and their activated acyl-CoA counterparts are not merely metabolic intermediates but are increasingly recognized as crucial signaling molecules.[1] They can act as ligands for nuclear receptors, modulate enzyme activities, and serve as precursors for bioactive lipids.[2] 15-hydroxypentadecanoic acid is an omega-hydroxy long-chain fatty acid.[3] Its activated form, this compound, is a hydroxy fatty acyl-CoA.[4] While direct studies on the signaling functions of 15-HPD-CoA are limited, the biological activities of its precursor, pentadecanoic acid (C15:0), provide a strong foundation for hypothesizing its roles.

Metabolic Context of this compound

The signaling functions of 15-HPD-CoA are intrinsically linked to its metabolic origin and fate.

Biosynthesis

This compound is formed in a two-step process. First, pentadecanoic acid undergoes omega-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum, to form 15-hydroxypentadecanoic acid.[5] Subsequently, 15-hydroxypentadecanoic acid is activated to its coenzyme A thioester, 15-HPD-CoA, by an acyl-CoA synthetase.[5] This activation step is crucial as it prepares the fatty acid for participation in various metabolic and signaling pathways.

Pentadecanoic_acid Pentadecanoic Acid 15-Hydroxypentadecanoic_acid 15-Hydroxypentadecanoic Acid Pentadecanoic_acid->15-Hydroxypentadecanoic_acid Cytochrome P450 (Omega-hydroxylation) This compound This compound 15-Hydroxypentadecanoic_acid->this compound Acyl-CoA Synthetase (Activation)

Caption: Biosynthesis of this compound.

Catabolism

Long-chain fatty acyl-CoAs, including presumably 15-HPD-CoA, are primarily catabolized through beta-oxidation in both mitochondria and peroxisomes.[5] This process shortens the fatty acyl chain, generating acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA, which can then enter central metabolic pathways.[5]

Hypothesized Signaling Roles of this compound

The signaling roles of 15-HPD-CoA are largely extrapolated from studies on its parent fatty acid, pentadecanoic acid. As the activated form, 15-HPD-CoA is the more likely intracellular mediator of these effects.

Modulation of Nuclear Receptor Activity

Long-chain fatty acids are known ligands for various nuclear receptors, including PPARs.[1] The activation of PPARα by pentadecanoic acid suggests that 15-HPD-CoA could act as a direct ligand or an indirect modulator of this receptor, thereby influencing the expression of genes involved in lipid metabolism and inflammation.[6]

15-HPD-CoA This compound PPARa PPARα 15-HPD-CoA->PPARa Activates Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression Regulates

Caption: Hypothesized activation of PPARα by 15-HPD-CoA.

Regulation of Kinase Signaling Cascades

Studies on pentadecanoic acid have demonstrated its ability to influence key cellular signaling pathways:

  • MAPK Pathway: Pentadecanoic acid has been shown to up-regulate the MAPK signaling pathway. As the activated intermediate, 15-HPD-CoA may be a critical component in this process, potentially influencing cell proliferation, differentiation, and stress responses.

  • AMPK and mTOR Pathways: Pentadecanoic acid is known to activate AMPK and inhibit mTOR.[7] This suggests a role for 15-HPD-CoA in regulating cellular energy homeostasis, protein synthesis, and autophagy.

cluster_0 Cellular Signaling Pathways 15-HPD-CoA This compound MAPK MAPK Pathway 15-HPD-CoA->MAPK Activates AMPK AMPK 15-HPD-CoA->AMPK Activates Cellular_Responses Cellular Responses (Proliferation, Metabolism, Autophagy) MAPK->Cellular_Responses mTOR mTOR AMPK->mTOR Inhibits mTOR->Cellular_Responses

Caption: Hypothesized modulation of kinase cascades by 15-HPD-CoA.

Protein Acylation: A Direct Signaling Mechanism?

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein, altering its function, localization, and stability.[8] This process is dependent on the availability of the acyl-CoA donor.[9] It is plausible that 15-HPD-CoA can serve as a substrate for protein acyltransferases, leading to the "15-hydroxypentadecanoylation" of target proteins. The hydroxyl group on the acyl chain could introduce unique properties to the modified protein, potentially mediating novel protein-protein or protein-lipid interactions and thereby creating a distinct signaling output.

15-HPD-CoA This compound Acyltransferase Protein Acyltransferase 15-HPD-CoA->Acyltransferase Protein Target Protein Protein->Acyltransferase Acylated_Protein 15-Hydroxypentadecanoylated Protein Acyltransferase->Acylated_Protein Signaling_Output Altered Protein Function and Signaling Acylated_Protein->Signaling_Output

Caption: Hypothesized protein acylation by 15-HPD-CoA.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data on the signaling effects of this compound. The following table summarizes relevant data for its precursor, pentadecanoic acid, which provides a basis for future quantitative studies on the CoA-activated form.

CompoundTarget Pathway/ReceptorObserved EffectConcentration/DoseCell/SystemReference
Pentadecanoic AcidPPARαUpregulationNot SpecifiedIn vivo (mice)[7]
Pentadecanoic AcidMAPKUpregulationNot SpecifiedIn vivo (mice)[7]
Pentadecanoic AcidAMPKActivationNot SpecifiedIn vivo (mice)[7]
Pentadecanoic AcidmTORInhibitionNot SpecifiedIn vivo (mice)[7]

Experimental Protocols

Investigating the hypothesized signaling roles of 15-HPD-CoA requires robust experimental methodologies.

Synthesis of this compound

A common method for the synthesis of acyl-CoAs from the corresponding fatty acid involves the use of a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of Coenzyme A trilithium salt.

Workflow:

Start Dissolve 15-hydroxypentadecanoic acid in organic solvent Add_EDC Add EDC and activate carboxyl group Start->Add_EDC Add_CoA Add Coenzyme A trilithium salt Add_EDC->Add_CoA Incubate Incubate at room temperature Add_CoA->Incubate Purify Purify by HPLC Incubate->Purify Confirm Confirm by Mass Spectrometry Purify->Confirm Sample_Prep Sample Preparation (Cell lysis, protein precipitation) LC_Separation Liquid Chromatography (Reverse-phase column) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Stable isotope-labeled internal standard) MS_Detection->Quantification Incubate Incubate purified protein, acyltransferase, and 15-HPD-CoA SDS_PAGE Separate proteins by SDS-PAGE Incubate->SDS_PAGE Detection Detect acylation (e.g., Western blot with anti-pan-acyl-lysine antibody or mass spectrometry) SDS_PAGE->Detection

References

An In-depth Technical Guide to the Structural Analysis of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxypentadecanoyl-CoA is a long-chain fatty acyl-coenzyme A molecule that plays a role in various biological processes. As an omega-hydroxylated fatty acid, its unique structure warrants detailed investigation for its potential involvement in cellular signaling and metabolism, making it a molecule of interest for drug development and biochemical research. This technical guide provides a comprehensive overview of the methodologies for the structural analysis of this compound, including its synthesis, purification, and characterization by mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide explores its potential biological significance and outlines experimental workflows for its comprehensive study.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules. The introduction of a hydroxyl group at the omega (ω) position, as seen in this compound, adds a unique chemical functionality that can alter its physicochemical properties and biological activity. Omega-hydroxy fatty acids are known to be involved in the formation of specialized lipids and may act as signaling molecules in various physiological and pathological processes.[1][2] A thorough structural elucidation of this compound is paramount to understanding its precise biological roles and exploring its therapeutic potential.

Physicochemical Properties

The unique structure of this compound, with its long hydrocarbon chain, terminal hydroxyl group, and bulky coenzyme A moiety, dictates its behavior in biological systems. The following table summarizes key physicochemical properties, with some values estimated based on similar long-chain acyl-CoAs.

PropertyValueReference/Method
Molecular FormulaC36H64N7O18P3SPubChem
Molecular Weight1007.92 g/mol PubChem
IUPAC NameS-(2-(3-(4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)phosphonooxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl 15-hydroxypentadecanethioateGenerated
XLogP3-3.4Estimated
Hydrogen Bond Donors12Calculated
Hydrogen Bond Acceptors20Calculated

Synthesis and Purification

The chemical synthesis of this compound can be achieved through a multi-step process, starting from 15-hydroxypentadecanoic acid. The following is a generalized protocol based on established methods for synthesizing long-chain acyl-CoAs.

Synthesis of this compound

A common method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.

Materials:

  • 15-hydroxypentadecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Argon or Nitrogen gas

Protocol:

  • Activation of 15-hydroxypentadecanoic acid: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 15-hydroxypentadecanoic acid in anhydrous THF. Add a molar excess (typically 1.5-2 equivalents) of CDI and stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A: In a separate flask, dissolve coenzyme A in the sodium bicarbonate buffer.

  • Coupling Reaction: Slowly add the activated acyl-imidazole solution to the coenzyme A solution with vigorous stirring. The reaction is typically allowed to proceed for 2-4 hours at room temperature.

  • Quenching and Purification: The reaction is quenched, and the product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8 Mobile Phase B: Acetonitrile Gradient: A linear gradient from 5% to 95% B over 30 minutes. Detection: UV absorbance at 260 nm (adenine ring of CoA)

Structural Elucidation by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoAs.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

  • Extraction: For biological samples, extract acyl-CoAs using a cold solvent mixture, such as methanol (B129727)/water (1:1, v/v), followed by solid-phase extraction (SPE) for purification and concentration.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, followed by a re-equilibration step.

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Full scan and product ion scan (tandem MS)

  • Collision Energy: Optimized for fragmentation of the precursor ion.

  • Key Transitions for Targeted Analysis:

    • Precursor Ion [M+H]+: m/z 1008.9

    • Characteristic Product Ions: Monitor for the neutral loss of 507 Da (phosphoadenosine diphosphate) and the fragment ion at m/z 428 (phosphoadenosine).

Expected Fragmentation Pattern

The fragmentation of acyl-CoAs in tandem mass spectrometry is well-characterized. For this compound, the following fragments are expected:

m/z (Positive Mode)Identity
1008.9[M+H]+
501.9[M+H - 507]+ (Acyl-pantetheine-phosphate)
428.0[Phosphoadenosine]+
261.1[Adenine]+

The presence of the hydroxyl group on the acyl chain may lead to additional characteristic fragmentation pathways, such as water loss, which can aid in its specific identification.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the connectivity of atoms and their chemical environment.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve the purified this compound in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD/D₂O.

  • The concentration should be optimized for the specific instrument and experiment, typically in the millimolar range.

NMR Experiments:

  • 1D ¹H NMR: To identify the key proton signals.

  • 1D ¹³C NMR: To identify the carbon signals.

  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Predicted ¹³C NMR Chemical Shifts

The following table provides predicted ¹³C NMR chemical shifts for the 15-hydroxypentadecanoyl chain, based on known values for similar long-chain fatty acids. The coenzyme A moiety will have its own characteristic set of signals.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carbonyl)~175
C2~34
C3~25
C4-C13~29-30
C14~33
C15 (Hydroxylated)~63

Biological Significance and Potential Signaling Pathways

Omega-hydroxy fatty acids are involved in various biological processes in mammals. They can be further metabolized to dicarboxylic acids, which can then undergo β-oxidation.[1] This pathway serves as an alternative to the primary β-oxidation of fatty acids, especially when the latter is impaired.[1] Furthermore, long-chain fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors and other proteins involved in gene expression and cellular metabolism.[3][4]

Potential Signaling Pathway

The following diagram illustrates a potential metabolic and signaling pathway for this compound.

Metabolic_and_Signaling_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_signaling Signaling 15-Hydroxypentadecanoic_Acid 15-Hydroxypentadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 15-Hydroxypentadecanoic_Acid->Acyl_CoA_Synthetase 15-OH-C15_CoA This compound Acyl_CoA_Synthetase->15-OH-C15_CoA Omega_Oxidation Further Oxidation 15-OH-C15_CoA->Omega_Oxidation Nuclear_Receptors Nuclear Receptors (e.g., PPARs) 15-OH-C15_CoA->Nuclear_Receptors Dicarboxylic_Acid Pentadecanedioyl-CoA Omega_Oxidation->Dicarboxylic_Acid Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression

Caption: Potential metabolic and signaling pathways of this compound.

Experimental Workflow for Structural Analysis

A systematic approach is crucial for the unambiguous structural elucidation of this compound, especially when isolated from a complex biological matrix.

Structural_Analysis_Workflow Start Sample (Biological Extract or Synthetic) Extraction Extraction and Purification (SPE/HPLC) Start->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Molecular_Weight Determine Molecular Weight and Fragmentation Pattern LC_MS_Analysis->Molecular_Weight NMR_Analysis NMR Spectroscopy (1D and 2D) Molecular_Weight->NMR_Analysis Structure_Elucidation Elucidate Covalent Structure and Stereochemistry NMR_Analysis->Structure_Elucidation Final_Structure Final Structure of This compound Structure_Elucidation->Final_Structure

Caption: A generalized workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a multi-faceted approach combining chemical synthesis, chromatographic separation, and advanced spectroscopic techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to undertake a comprehensive investigation of this and other novel long-chain fatty acyl-CoAs. A thorough understanding of their structure is the first step towards unraveling their biological functions and exploring their potential as therapeutic targets or biomarkers. The detailed protocols and workflows presented herein are intended to facilitate these research endeavors.

References

Endogenous Presence of 15-Hydroxypentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of 15-hydroxypentadecanoyl-CoA, a long-chain omega-hydroxy fatty acyl-CoA. While direct quantitative data and specific signaling pathways for this molecule are not yet extensively documented in scientific literature, this guide synthesizes existing knowledge on related compounds and metabolic pathways to build a robust theoretical framework. We will explore its likely biosynthesis via omega-oxidation of pentadecanoic acid, its probable metabolic fate, and potential physiological roles. This guide also details the established methodologies for the detection and quantification of acyl-CoAs, which are applicable to the study of this compound, and presents hypothetical signaling pathways based on the known functions of similar lipid molecules.

Introduction

This compound is the coenzyme A thioester of 15-hydroxypentadecanoic acid.[1][2] As an omega-hydroxy long-chain fatty acyl-CoA, it sits (B43327) at the intersection of fatty acid metabolism and potential signaling cascades. Its precursor, 15-hydroxypentadecanoic acid, is derived from pentadecanoic acid (C15:0), an odd-chain saturated fatty acid.[3][4] The presence of odd-chain fatty acids in human tissues is influenced by both diet and endogenous synthesis.[3][5] While the biological significance of many acyl-CoAs is well-established, the specific roles of their omega-hydroxylated counterparts, such as this compound, remain an emerging area of research. This guide aims to consolidate the available information and provide a foundational resource for researchers investigating this molecule.

Biosynthesis and Metabolism

The endogenous synthesis of this compound is theorized to occur in a two-step process:

  • Omega-Hydroxylation of Pentadecanoic Acid: The initial and rate-limiting step is the hydroxylation of the terminal methyl group (omega carbon) of pentadecanoic acid to form 15-hydroxypentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically those from the CYP4 family, which are primarily located in the endoplasmic reticulum.[6][7][8]

  • Acyl-CoA Synthesis: The newly formed 15-hydroxypentadecanoic acid is then activated to its coenzyme A thioester, this compound. This activation is carried out by long-chain acyl-CoA synthetases (ACSLs).[9]

The metabolic fate of this compound is likely directed towards further oxidation. The presence of the hydroxyl group at the omega position makes it a substrate for dehydrogenases, leading to the formation of a dicarboxylic acid, which can then undergo peroxisomal beta-oxidation.[6][8][10]

Proposed Metabolic Pathway of this compound

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Pentadecanoic_Acid Pentadecanoic Acid (C15:0) 15_OH_Pentadecanoic_Acid 15-Hydroxypentadecanoic Acid Pentadecanoic_Acid->15_OH_Pentadecanoic_Acid CYP450 (Omega-Hydroxylation) 15_OH_Pentadecanoyl_CoA This compound 15_OH_Pentadecanoic_Acid->15_OH_Pentadecanoyl_CoA ACSL Dicarboxylic_Acid_CoA Dicarboxylic Acid-CoA 15_OH_Pentadecanoyl_CoA->Dicarboxylic_Acid_CoA Dehydrogenases Beta_Oxidation_Products Beta-Oxidation Products (e.g., Acetyl-CoA, Propionyl-CoA) Dicarboxylic_Acid_CoA->Beta_Oxidation_Products Peroxisomal Beta-Oxidation

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

Direct quantification of endogenous this compound in various tissues and cell lines has not been extensively reported in the literature. However, based on the known concentrations of its precursor, pentadecanoic acid, and the general abundance of other long-chain acyl-CoAs, we can provide hypothetical concentration ranges for different biological matrices. These values should be considered estimates and require experimental validation.

Biological MatrixHypothetical Concentration Range (pmol/mg protein)Precursor (C15:0) Concentration RangeReference for Methodology
Mouse Liver0.1 - 2.00.1-0.3% of total fatty acids[11][12][13]
Human Plasma0.01 - 0.5~0.2% of total fatty acids[11][14][15]
Cultured Hepatocytes0.2 - 5.0Varies with media supplementation[15][16]
Adipose Tissue0.05 - 1.5Higher than plasma[11]

Experimental Protocols

The quantification of long-chain acyl-CoAs, including hydroxylated species, is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure that can be adapted for the specific analysis of this compound.

Sample Preparation
  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard. Pentadecanoyl-CoA (C15:0-CoA) can be used as an internal standard for the quantification of other acyl-CoAs.[16]

  • Cell Lysis: For cultured cells, wash with ice-cold PBS, and then lyse the cells directly on the plate with an ice-cold extraction solvent.

  • Protein Precipitation: Precipitate proteins by adding a strong acid (e.g., trichloroacetic acid or perchloric acid) and incubate on ice.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated protein and cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is then subjected to SPE for purification and concentration. A C18 reverse-phase SPE cartridge is commonly used.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]

  • Mass Spectrometry Detection: Detect the eluted acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM to monitor specific precursor-to-product ion transitions for this compound and the internal standard. The characteristic neutral loss of 507 Da from the CoA moiety is often used for screening, while specific product ions are used for quantification.[17]

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/Lysis with Internal Standard Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LC_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for the quantification of this compound.

Potential Signaling Roles

While specific signaling pathways involving this compound have not been elucidated, the roles of other long-chain acyl-CoAs and their derivatives suggest several potential avenues of investigation. Long-chain acyl-CoAs can act as allosteric regulators of enzymes and transcription factors, and can also serve as precursors for the synthesis of bioactive lipids.[18]

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their CoA derivatives are known ligands for PPARs, a family of nuclear receptors that regulate genes involved in lipid metabolism and inflammation. It is plausible that this compound could modulate the activity of PPAR isoforms. The precursor, pentadecanoic acid, has been shown to have beneficial effects on cardiometabolic health, some of which may be mediated through PPAR activation.[4][19][20]

G-Protein Coupled Receptors (GPCRs)

Certain fatty acids and their derivatives can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in insulin (B600854) secretion and anti-inflammatory responses. The potential for this compound or its de-esterified form to interact with these receptors warrants investigation.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_Nuclear Nucleus cluster_Membrane Cell Membrane 15_OH_PCoA This compound PPAR PPARs 15_OH_PCoA->PPAR Potential Activation GPCR GPCRs (e.g., GPR120) 15_OH_PCoA->GPCR Potential Activation (as 15-OH-Pentadecanoic Acid) Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammation) PPAR->Gene_Expression Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPCR->Downstream_Signaling

Caption: Hypothetical signaling pathways involving this compound.

Conclusion and Future Directions

This compound is an endogenously produced molecule with the potential to play significant roles in cellular metabolism and signaling. While direct evidence for its physiological concentrations and specific functions is currently limited, the established pathways of fatty acid metabolism provide a strong foundation for future research. The development of targeted and sensitive analytical methods, such as the LC-MS/MS protocol outlined in this guide, will be crucial for accurately quantifying this molecule in various biological systems. Future studies should focus on:

  • Quantitative Profiling: Determining the absolute concentrations of this compound in different tissues and cell types under various physiological and pathological conditions.

  • Enzyme Characterization: Identifying the specific cytochrome P450 and acyl-CoA synthetase isoforms responsible for its biosynthesis.

  • Functional Studies: Investigating the effects of this compound on key metabolic and signaling pathways, including its potential interactions with nuclear receptors and GPCRs.

  • Clinical Relevance: Exploring the association between endogenous levels of this compound and human diseases, particularly those related to metabolic disorders and inflammation.

By addressing these key areas, the scientific community can begin to unravel the full biological significance of this intriguing omega-hydroxy fatty acyl-CoA.

References

The Molecular Interactions of 15-Hydroxypentadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the molecular interactions of 15-hydroxypentadecanoyl-CoA, a long-chain hydroxy fatty acyl-coenzyme A. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related long-chain and hydroxy-long-chain fatty acyl-CoAs to present a comprehensive overview of its probable protein interactions, metabolic pathways, and signaling functions. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and cellular signaling. It details potential protein binding partners, including Acyl-CoA Binding Proteins (ACBPs), enzymes of peroxisomal β-oxidation, and nuclear receptors. Furthermore, it provides a compilation of relevant quantitative data and detailed experimental protocols to facilitate further research in this area.

Introduction

This compound is a C15 ω-hydroxylated long-chain fatty acyl-CoA. Its structure suggests a role in lipid metabolism, particularly within the peroxisome, and potential functions in cellular signaling. As with other long-chain fatty acyl-CoAs (LCFA-CoAs), its free concentration in the cell is expected to be tightly regulated to prevent cytotoxicity and to control its engagement with various cellular processes. This guide will explore the key proteins and pathways with which this compound is likely to interact, based on established knowledge of similar lipid molecules.

Potential Protein Interactions of this compound

Based on its chemical structure, this compound is predicted to interact with several classes of proteins that handle long-chain fatty acyl-CoAs.

Acyl-CoA Binding Proteins (ACBPs)

ACBPs are small, highly conserved proteins that bind to C14-C22 acyl-CoA esters with high affinity. They function as an intracellular carrier and buffer pool for these molecules, protecting them from hydrolysis and preventing their non-specific interactions with other cellular components. It is highly probable that this compound is a ligand for ACBPs.

Quantitative Data on Acyl-CoA Binding to ACBPs

The binding affinities of various long-chain acyl-CoAs to ACBPs have been determined using techniques such as isothermal titration calorimetry (ITC) and fluorescence-based assays. While data for this compound is not available, the following table summarizes known dissociation constants (Kd) for similar molecules, providing an expected range of affinity.

Acyl-CoA SpeciesProtein SourceMethodDissociation Constant (Kd)Reference
Oleoyl-CoA (C18:1)RatITC0.014 µM[1]
Docosahexaenoyl-CoA (C22:6)RatITC0.016 µM[1]
cis-Parinaroyl-CoAMouseFluorescence12 ± 2 nM[2]
Hexadecanoyl-CoA (C16:0)BovineFluorescence0.6 - 1.7 nM[3]
Peroxisomal β-Oxidation Enzymes

The ω-hydroxy group of this compound suggests that it is a substrate for peroxisomal β-oxidation. This pathway is responsible for the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. Key enzymes in this pathway that would interact with this compound include:

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond at the α,β-position.

  • Multifunctional Enzymes (MFE): These proteins possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are the subsequent two steps in the β-oxidation spiral.

Quantitative Data for Acyl-CoA Oxidase Activity

The kinetic parameters of ACOX have been determined for various acyl-CoA substrates. The following table provides representative data.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Palmitoyl-CoA (C16:0)Rat Liver~10-20-[4]
Dec-4-cis-enoyl-CoA---[5][6]
Nuclear Receptors

Long-chain fatty acids and their CoA derivatives can act as signaling molecules by directly binding to and modulating the activity of nuclear receptors, which are ligand-activated transcription factors. Prominent examples include Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). It is plausible that this compound could function as a ligand for these receptors, thereby influencing gene expression related to lipid metabolism and inflammation. Fatty acyl-CoAs have been shown to bind directly to PPARα and PPARγ[7]. Furthermore, the nuclear thyroid hormone receptor has been identified as a specific acyl-CoA binding protein[8].

Quantitative Data on Acyl-CoA Binding to Nuclear Receptors

Direct binding data for acyl-CoAs to many nuclear receptors is still an active area of research. However, some studies have provided quantitative insights.

LigandReceptorMethodDissociation Constant (Kd)Reference
Oleoyl-CoAThyroid Hormone ReceptorScatchard Analysis1.2 x 10⁻⁷ M[8]
Saturated MCFA (C10, C12)Liver X Receptor α (LXRα)Transactivation AssayActivates receptor[4]

Signaling Pathways and Metabolic Fate

The interactions of this compound with the aforementioned proteins place it within key metabolic and signaling networks.

Peroxisomal β-Oxidation Pathway

The catabolism of this compound is anticipated to proceed via the peroxisomal β-oxidation pathway. The ω-hydroxy group may first be oxidized to a carboxyl group, forming a dicarboxylic acyl-CoA, which then enters the β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 15_OH_Penta_CoA This compound Dicarboxy_CoA Pentadecanedioyl-CoA 15_OH_Penta_CoA->Dicarboxy_CoA Oxidation ACOX Acyl-CoA Oxidase (ACOX) Dicarboxy_CoA->ACOX MFE Multifunctional Enzyme (MFE) (Hydratase/Dehydrogenase) ACOX->MFE Thiolase Thiolase MFE->Thiolase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Proposed peroxisomal metabolism of this compound.
Nuclear Receptor Signaling

If this compound binds to nuclear receptors like PPARs, it would initiate a signaling cascade leading to changes in gene expression. This would involve the recruitment of co-activator or co-repressor proteins and subsequent regulation of target genes involved in lipid metabolism.

Nuclear_Receptor_Signaling 15_OH_Penta_CoA This compound NR Nuclear Receptor (e.g., PPAR) 15_OH_Penta_CoA->NR Binds and Activates Coactivators Co-activators NR->Coactivators Recruits DNA Promoter Region of Target Gene Coactivators->DNA Binds to Transcription Transcription DNA->Transcription Initiates

Figure 2: Inferred signaling pathway via nuclear receptor activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with its putative protein partners.

Isothermal Titration Calorimetry (ITC) for Acyl-CoA Binding to ACBP

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11][12][13][14]

Materials:

  • Purified recombinant ACBP

  • This compound

  • ITC instrument

  • Degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Prepare a solution of ACBP (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell.

  • Prepare a solution of this compound (e.g., 200-500 µM) in the same buffer and load it into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the ACBP solution.

  • Record the heat changes after each injection.

  • Analyze the resulting titration curve using the instrument's software to determine the binding parameters.

ITC_Workflow Start Start Prepare_Protein Prepare ACBP solution in buffer Start->Prepare_Protein Prepare_Ligand Prepare this compound solution in the same buffer Start->Prepare_Ligand Load_ITC Load ACBP into sample cell and ligand into syringe Prepare_Protein->Load_ITC Prepare_Ligand->Load_ITC Run_Experiment Perform automated injections and record heat changes Load_ITC->Run_Experiment Analyze_Data Analyze titration curve to obtain Kd, n, and ΔH Run_Experiment->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).[15][16][17][18][19]

Materials:

  • SPR instrument and sensor chip (e.g., hydrophobic or liposome-capturing chip)

  • Purified protein of interest (e.g., ACBP, nuclear receptor LBD)

  • This compound

  • Running buffer

Procedure:

  • Immobilize this compound onto the sensor chip surface. This can be done by creating a lipid monolayer on a hydrophobic chip or by incorporating it into liposomes captured on a liposome-coated chip.

  • Inject a series of concentrations of the purified protein over the chip surface and monitor the change in the SPR signal (response units, RU).

  • After each protein injection, flow buffer over the chip to monitor the dissociation phase.

  • Regenerate the chip surface if necessary between different protein concentrations.

  • Fit the association and dissociation curves to a suitable binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Peroxisomal β-Oxidation Assay

This assay measures the rate of chain shortening of a fatty acyl-CoA substrate by isolated peroxisomes or purified enzymes.[20][21][22]

Materials:

  • Radiolabeled [1-¹⁴C]-15-hydroxypentadecanoic acid (requires custom synthesis) or a fluorescent analog.

  • ATP, Coenzyme A

  • Isolated peroxisomes or purified ACOX and MFE

  • Reaction buffer

  • Scintillation counter or fluorescence detector

Procedure:

  • Synthesize radiolabeled or fluorescently tagged 15-hydroxypentadecanoic acid and convert it to its CoA ester.

  • Incubate the labeled this compound with isolated peroxisomes or the purified enzymes in the reaction buffer.

  • At various time points, stop the reaction (e.g., by adding acid).

  • Separate the chain-shortened products from the original substrate (e.g., by solvent extraction or chromatography).

  • Quantify the amount of product formed using a scintillation counter or fluorescence detector.

  • Calculate the rate of β-oxidation.

Nuclear Receptor Transactivation Assay

This cell-based assay determines if a compound can activate a specific nuclear receptor and induce the expression of a reporter gene.[4][23]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for the full-length nuclear receptor (e.g., PPARα)

  • Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor.

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Co-transfect the mammalian cells with the nuclear receptor expression plasmid and the reporter plasmid.

  • After transfection, treat the cells with various concentrations of this compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity indicates that this compound activates the nuclear receptor.

Conclusion

While direct experimental evidence for the protein interactions of this compound is currently lacking, its chemical structure strongly suggests its involvement in key lipid metabolic and signaling pathways. This guide provides a framework for researchers to investigate these interactions by drawing parallels with well-characterized long-chain and hydroxy-long-chain fatty acyl-CoAs. The provided quantitative data for related molecules offer a baseline for expected affinities and reaction rates, and the detailed experimental protocols serve as a starting point for the empirical investigation of this potentially important biomolecule. Further research into the specific interactions and cellular functions of this compound will undoubtedly contribute to a deeper understanding of lipid biochemistry and its role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-hydroxypentadecanoyl-CoA, a long-chain hydroxy fatty acyl-coenzyme A derivative. While direct research on this specific molecule is nascent, this document synthesizes current knowledge on its likely metabolic pathways, potential physiological roles, and putative links to metabolic disorders. Drawing parallels from its parent fatty acid, pentadecanoic acid (C15:0), and the broader understanding of fatty acid metabolism, we explore the biosynthesis of this compound via omega-hydroxylation, its subsequent catabolism through peroxisomal beta-oxidation, and its potential to modulate key signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). This guide also presents detailed experimental protocols for the quantification of long-chain acyl-CoAs, adaptable for the study of this compound, and highlights critical knowledge gaps to guide future research in this promising area.

Introduction

The landscape of fatty acid metabolism is continuously evolving, with growing recognition of the diverse biological activities of various fatty acid species beyond their primary role in energy storage and membrane structure. Odd-chain fatty acids, once considered minor players, are gaining attention for their potential health benefits. Notably, pentadecanoic acid (C15:0) has been inversely associated with the risk of developing type 2 diabetes and other metabolic disorders.[1] The biological activities of fatty acids are often mediated through their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters. This guide focuses on a specific derivative of pentadecanoic acid, this compound. While direct evidence is limited, its structure suggests a role at the intersection of fatty acid hydroxylation and beta-oxidation, pathways of significant interest in the context of metabolic diseases.

Biosynthesis of this compound

The formation of this compound is hypothesized to occur in a two-step process: omega-hydroxylation of its parent fatty acid followed by activation to its coenzyme A thioester.

2.1. Omega-Hydroxylation of Pentadecanoic Acid

The initial and rate-limiting step is the hydroxylation of the terminal (omega) carbon of pentadecanoic acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically those from the CYP4A and CYP4F subfamilies, which are known as fatty acid omega-hydroxylases.[2][3] These monooxygenases are located in the endoplasmic reticulum and utilize molecular oxygen and NADPH to introduce a hydroxyl group at the ω-position of the fatty acid.[2]

2.2. Activation to this compound

Following hydroxylation, 15-hydroxypentadecanoic acid is activated to its CoA thioester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS), which are a family of enzymes that facilitate the ATP-dependent formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of coenzyme A. Long-chain acyl-CoA synthetases (ACSL) are the likely enzymes responsible for this activation.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / ER Membrane C15_0 Pentadecanoic Acid (C15:0) 15_OH_C15_0 15-Hydroxypentadecanoic Acid C15_0->15_OH_C15_0 CYP4A/4F (Omega-Hydroxylase) O2, NADPH 15_OH_C15_0_CoA This compound 15_OH_C15_0->15_OH_C15_0_CoA Acyl-CoA Synthetase (ACSL) ATP, CoA-SH

Figure 1: Proposed biosynthesis of this compound.

Catabolism of this compound

The presence of a hydroxyl group at the omega-position earmarks this compound for a specific catabolic pathway. The hydroxyl group can be further oxidized to a carboxyl group, forming a dicarboxylic acid. These dicarboxylic acids are primarily metabolized via peroxisomal beta-oxidation.[4]

The dicarboxylyl-CoA would then enter the peroxisome and undergo chain shortening through beta-oxidation. This process would yield acetyl-CoA (or propionyl-CoA in the final cycle for an odd-chain fatty acid) and a shorter-chain dicarboxylyl-CoA until the molecule is completely degraded.[5]

G cluster_Peroxisome Peroxisome 15_OH_C15_0_CoA This compound Dicarboxylic_Acid Pentadecanedioyl-CoA 15_OH_C15_0_CoA->Dicarboxylic_Acid Oxidation Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Figure 2: Hypothesized catabolic pathway of this compound.

Potential Link to Metabolic Disorders

While direct evidence for the role of this compound in metabolic disorders is currently unavailable, inferences can be drawn from the known effects of its parent compound, C15:0, and the general roles of long-chain acyl-CoAs and hydroxy fatty acids in cellular signaling.

4.1. Modulation of Cellular Signaling Pathways

Long-chain acyl-CoAs are not just metabolic intermediates; they are also signaling molecules that can allosterically regulate enzyme activity and gene expression. Two key metabolic regulatory pathways that could potentially be influenced by this compound are the AMPK and PPAR pathways.

  • AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Recent studies have shown that long-chain fatty acyl-CoAs can directly bind to and activate AMPK.[6] Activation of AMPK generally shifts metabolism towards catabolic processes that generate ATP, such as fatty acid oxidation, and away from anabolic processes. Given that C15:0 has been shown to activate AMPK, it is plausible that this compound could also modulate AMPK activity, thereby influencing glucose uptake and fatty acid oxidation.[7]

  • Peroxisome proliferator-activated receptors (PPARs): PPARs are a family of nuclear receptors that are activated by fatty acids and their derivatives. They play a crucial role in the regulation of lipid and glucose metabolism. Hydroxy fatty acids have been identified as ligands for PPARs.[8][9] It is conceivable that this compound or its derivatives could act as endogenous ligands for PPARs, thereby influencing the expression of genes involved in fatty acid transport, oxidation, and storage.

G cluster_Signaling Potential Signaling Roles 15_OH_C15_0_CoA This compound AMPK AMPK Activation 15_OH_C15_0_CoA->AMPK PPARs PPAR Activation 15_OH_C15_0_CoA->PPARs Metabolic_Outcomes Metabolic Outcomes AMPK->Metabolic_Outcomes ↑ Glucose Uptake ↑ Fatty Acid Oxidation PPARs->Metabolic_Outcomes ↑ Fatty Acid Oxidation ↓ Inflammation

Figure 3: Potential signaling roles of this compound.

4.2. Quantitative Data: A Research Gap

A thorough review of the current literature reveals a significant lack of quantitative data on the levels of this compound in biological tissues, both in healthy and diseased states. This represents a critical knowledge gap. Future research should focus on developing and applying sensitive analytical methods to measure the concentration of this molecule in various metabolic disorders, such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. Such data would be invaluable in elucidating its potential role as a biomarker or a mediator of disease pathophysiology.

Experimental Protocols

The quantification of long-chain acyl-CoAs from biological matrices is challenging due to their low abundance and susceptibility to degradation. The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and can be optimized for this compound.[10][11][12][13]

5.1. Extraction of Long-Chain Acyl-CoAs from Tissues and Cells

This protocol outlines a solid-phase extraction (SPE) method for the enrichment of long-chain acyl-CoAs.

  • Materials:

    • Homogenization buffer (e.g., 2:1 methanol (B129727):water)

    • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard)

    • SPE cartridges (e.g., C18)

    • Elution solvent (e.g., methanol with ammonium (B1175870) hydroxide)

    • Nitrogen evaporator

  • Procedure:

    • Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer containing the internal standard.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with the elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

5.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

  • Instrumentation:

    • Ultra-high performance liquid chromatograph (UHPLC)

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate (B1210297) or 0.1% formic acid)

    • Mobile Phase B: Acetonitrile/isopropanol with the same modifier

    • Gradient: A suitable gradient to separate long-chain acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40-50 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For long-chain acyl-CoAs, a common fragmentation involves the neutral loss of the phosphopantetheine group.

G Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS

Figure 4: Experimental workflow for the quantification of this compound.

Summary and Future Directions

This compound is a largely uncharacterized metabolite with the potential to be a significant player in metabolic regulation. Based on our understanding of fatty acid metabolism, it is likely synthesized via omega-hydroxylation of pentadecanoic acid and catabolized through peroxisomal beta-oxidation. Its structural similarity to other bioactive lipids suggests it may modulate key signaling pathways such as AMPK and PPARs, thereby influencing glucose and lipid homeostasis.

The primary obstacle to understanding the physiological role of this compound is the lack of direct quantitative data. Future research should prioritize:

  • Development of specific antibodies and analytical standards to facilitate its detection and quantification.

  • Measurement of its concentration in various tissues and disease states, particularly in metabolic disorders like type 2 diabetes and NAFLD.

  • In vitro and in vivo studies to elucidate its effects on cellular signaling pathways and metabolic fluxes.

  • Identification of the specific enzymes responsible for its synthesis and degradation.

Addressing these research questions will be crucial in determining whether this compound is a mere metabolic intermediate or a key signaling molecule with therapeutic potential for the management of metabolic diseases.

References

Methodological & Application

Synthesis of 15-Hydroxypentadecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

15-Hydroxypentadecanoyl-CoA is the coenzyme A (CoA) thioester of 15-hydroxypentadecanoic acid, an omega-hydroxy long-chain fatty acid. Omega-hydroxy fatty acids and their derivatives are increasingly recognized for their roles in various biological processes. As key metabolic intermediates, acyl-CoA thioesters are central to fatty acid metabolism, including beta-oxidation and the synthesis of complex lipids. The availability of high-purity this compound is crucial for elucidating its specific biological functions, identifying interacting proteins, and exploring its potential as a biomarker or therapeutic target.

Research Applications

The synthesis of this compound for research use opens avenues for several areas of investigation:

  • Metabolic Studies: As a substrate for various enzymes, this compound can be used to study the pathways of omega-hydroxy fatty acid metabolism.[1][2] It is hypothesized to undergo beta-oxidation in both mitochondria and peroxisomes.[1] Researchers can use this molecule to investigate the substrate specificity and kinetics of acyl-CoA dehydrogenases, hydratases, and thiolases involved in these pathways.

  • Enzyme Characterization: It can serve as a substrate for identifying and characterizing novel long-chain acyl-CoA synthetases (ACSLs) with a preference for omega-hydroxylated fatty acids.[3][4] Understanding the substrate specificity of ACSL isoforms is critical to understanding their distinct physiological roles.[4]

  • Signaling Pathway Elucidation: Long-chain acyl-CoAs are known to be involved in cellular signaling. While a specific pathway for this compound has not been fully elucidated, its structural similarity to other bioactive lipids suggests potential roles in modulating cellular processes. Its availability allows for screening assays to identify its downstream targets and signaling cascades.

  • Drug Development: In the context of metabolic disorders, understanding the enzymes that process this compound could lead to the development of novel therapeutics. For instance, inhibitors of its metabolism could be explored for their potential to modulate lipid homeostasis.

  • Biophysical Studies: Omega-acyl (O-acyl) omega-hydroxy fatty acids (OAHFAs), derived from omega-hydroxy fatty acids, are known to act as potent surfactants.[5] this compound can be used in in vitro systems to study the formation of such complex lipids and their influence on membrane properties.

Synthesis and Purification Protocols

The synthesis of this compound from its precursor, 15-hydroxypentadecanoic acid, can be achieved through both enzymatic and chemical methods. The choice of method will depend on the available resources, desired yield, and purity.

Protocol 1: Enzymatic Synthesis using Long-Chain Acyl-CoA Synthetase (ACSL)

This protocol is based on the general activity of long-chain acyl-CoA synthetases, which activate fatty acids with chain lengths of 12 to 20 carbons.[4] The specific ACSL isoform used may require optimization for maximal yield with 15-hydroxypentadecanoic acid.

Materials:

  • 15-Hydroxypentadecanoic acid

  • Coenzyme A (CoA), free acid

  • Recombinant Long-Chain Acyl-CoA Synthetase (ACSL) (e.g., human ACSL1, ACSL5, or ACSL6)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid Phase Extraction (SPE) C18 columns

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Experimental Protocol:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in the table below. It is recommended to prepare a master mix for multiple reactions.

    • The 15-hydroxypentadecanoic acid should first be dissolved in a small amount of ethanol (B145695) or DMSO before being added to the reaction buffer.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time should be determined empirically by analyzing aliquots at different time points.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by flash-freezing in liquid nitrogen.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE column by washing with 100% acetonitrile followed by equilibration with 0.1% TFA in water.

    • Load the quenched reaction mixture onto the column.

    • Wash the column with 0.1% TFA in water to remove ATP, salts, and other polar components.

    • Elute the this compound with a solution of 80% acetonitrile in 0.1% TFA.

  • HPLC Purification:

    • For higher purity, the eluted sample from the SPE step should be further purified by reverse-phase HPLC.

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA.

    • Collect the fractions corresponding to the this compound peak.

  • Quantification and Storage:

    • Determine the concentration of the purified product by measuring its absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

    • Lyophilize the pure fractions and store the powder at -80°C.

Quantitative Data Summary (Enzymatic Synthesis)

ComponentFinal ConcentrationNotes
15-Hydroxypentadecanoic acid50-100 µMSubstrate
Coenzyme A100-200 µM
ATP5-10 mM
MgCl₂10 mM
Potassium Phosphate Buffer (pH 7.4)100 mM
DTT1-2 mMReducing agent to keep CoA in its active form
Triton X-1000.01-0.05%Detergent to aid in substrate solubility
BSA (fatty acid-free)0.1 mg/mLBinds to free fatty acids and can improve enzyme activity
Recombinant ACSL1-5 µg/mLEnzyme concentration may need optimization
Protocol 2: Chemical Synthesis

This method involves the activation of the carboxylic acid group of 15-hydroxypentadecanoic acid, followed by nucleophilic attack by the thiol group of Coenzyme A. This protocol is adapted from general methods for acyl-CoA synthesis.[6]

Materials:

  • 15-Hydroxypentadecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate

  • Coenzyme A (CoA), free acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Experimental Protocol:

  • Activation of 15-Hydroxypentadecanoic Acid (CDI method):

    • Dissolve 15-hydroxypentadecanoic acid in anhydrous THF.

    • Add a 1.2 molar excess of 1,1'-Carbonyldiimidazole (CDI) to the solution.

    • Stir the reaction at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • In a separate tube, dissolve Coenzyme A in 0.5 M sodium bicarbonate solution.

    • Add the CoA solution to the activated 15-hydroxypentadecanoyl-imidazole solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • The purification procedure is similar to the enzymatic synthesis protocol, involving SPE and/or preparative HPLC to isolate the this compound.

Quantitative Data Summary (Chemical Synthesis)

ReactantMolar Ratio (to 15-hydroxypentadecanoic acid)
1,1'-Carbonyldiimidazole (CDI)1.2
Coenzyme A1.5

Visualizations

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_purification Purification HPA 15-Hydroxypentadecanoic Acid Reaction_E Enzymatic Reaction HPA->Reaction_E CoA_E Coenzyme A CoA_E->Reaction_E ATP ATP ATP->Reaction_E ACSL Long-Chain Acyl-CoA Synthetase ACSL->Reaction_E Product_E This compound Reaction_E->Product_E Crude_Product Crude Product Product_E->Crude_Product HPA_C 15-Hydroxypentadecanoic Acid Activated_HPA Activated HPA HPA_C->Activated_HPA Activator Activating Agent (e.g., CDI) Activator->Activated_HPA Reaction_C Chemical Reaction Activated_HPA->Reaction_C CoA_C Coenzyme A CoA_C->Reaction_C Product_C This compound Reaction_C->Product_C Product_C->Crude_Product SPE Solid Phase Extraction (C18) Crude_Product->SPE HPLC Reverse-Phase HPLC SPE->HPLC Pure_Product Pure This compound HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Metabolic_Pathway HPA 15-Hydroxypentadecanoic Acid HPCoA This compound HPA->HPCoA ATP, CoA AMP, PPi Mitochondria Mitochondrial β-Oxidation HPCoA->Mitochondria Peroxisome Peroxisomal β-Oxidation HPCoA->Peroxisome Complex_Lipids Complex Lipid Synthesis (e.g., OAHFAs) HPCoA->Complex_Lipids ACSL Long-Chain Acyl-CoA Synthetase ACSL->HPCoA AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA Dicarboxylic_Acids Chain-Shortened Dicarboxylic Acids Peroxisome->Dicarboxylic_Acids Dicarboxylic_Acids->Mitochondria Further Oxidation

Caption: Hypothesized metabolic fate of this compound.

References

Application Notes and Protocols for the Purification of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 15-hydroxypentadecanoyl-CoA, a long-chain hydroxy fatty acyl-coenzyme A. The methodologies described are based on established techniques for the purification of similar long-chain acyl-CoAs and are intended to serve as a comprehensive guide for researchers in various fields, including biochemistry, pharmacology, and drug development.

Application Notes

Introduction

This compound is a long-chain hydroxy fatty acyl-CoA that may play a role in various metabolic pathways. Accurate and reliable purification of this molecule is crucial for its downstream applications, such as enzymatic assays, structural studies, and as a standard in analytical methods. The protocols provided herein are designed to yield high-purity this compound from biological samples or synthetic reactions.

Principles of Purification

The purification of long-chain acyl-CoAs like this compound from complex biological matrices is typically a multi-step process that leverages the physicochemical properties of the molecule. The general strategy involves:

  • Tissue Homogenization and Extraction: The first step is to lyse the cells or tissues to release the intracellular contents. This is often performed in an acidic buffer to inhibit enzymatic degradation. Subsequently, a combination of organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), is used to precipitate proteins and extract lipids and acyl-CoAs.[1][2][3]

  • Solid-Phase Extraction (SPE): Following the initial extraction, solid-phase extraction is a critical step for purifying and concentrating the acyl-CoAs.[3] Weak anion exchange (WAX) SPE columns are commonly employed. The phosphate (B84403) groups of the Coenzyme A moiety are negatively charged, allowing for their retention on the positively charged stationary phase of the WAX column. Unwanted, non-polar compounds are washed away, and the purified acyl-CoAs are then eluted with a high-salt or high-pH buffer.[1]

Handling and Storage

Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. To ensure the integrity of this compound, the following precautions are recommended:

  • Sample Processing: Whenever possible, process fresh tissues immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C.[3]

  • Temperature: Perform all extraction and purification steps on ice to minimize enzymatic activity.[3]

  • pH: Maintain appropriate pH during the extraction and purification process to prevent hydrolysis of the thioester bond.

  • Storage of Purified Product: Store the purified this compound in a suitable buffer at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3]

Analytical Techniques for Purity Assessment

The purity of the final this compound product should be assessed using reliable analytical techniques. High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is the method of choice for both quantification and purity assessment of acyl-CoAs.[4][5]

Experimental Protocols

Protocol 1: Purification of this compound from Biological Tissues

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs from tissue samples.[3]

Materials:

  • Frozen tissue sample (e.g., liver, heart)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange (WAX) solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a WAX SPE column by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Column Equilibration: Equilibrate the column with 3 mL of the extraction solvent (acetonitrile/isopropanol/water mixture).

    • Sample Loading: Load the supernatant from the solvent extraction step onto the SPE column.

    • Washing:

      • Wash the column with 3 mL of the extraction solvent to remove unbound impurities.

      • Wash the column with 3 mL of methanol/water (1:1, v/v) with 2% formic acid.

    • Elution: Elute the this compound with 2 mL of methanol containing 2% ammonium hydroxide. For potentially better recovery, a second elution with 2 mL of methanol containing 5% ammonium hydroxide can be performed.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a suitable buffer for analysis or storage.

Data Presentation

Table 1: Estimated Recovery Rates for Long-Chain Acyl-CoA Purification

The following table summarizes reported recovery rates from different methodologies for long-chain acyl-CoAs, which can be considered as an estimation for the purification of this compound.

Purification StepCompound ClassSample MatrixReported Recovery (%)Reference
Solvent Extraction & SPELong-Chain Acyl-CoAsRat Liver83 - 90[1]
Solvent Extraction & SPELong-Chain Acyl-CoAsVarious TissuesVariable, optimization needed[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage tissue Tissue Sample homogenization Homogenization (Acidic Buffer) tissue->homogenization solvent_extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (WAX) supernatant->spe wash Wash Steps spe->wash elution Elution wash->elution concentration Concentration (Nitrogen Evaporation) elution->concentration analysis Purity Analysis (LC-MS/MS) concentration->analysis storage Storage at -80°C analysis->storage

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway Involvement

signaling_pathway cluster_synthesis Synthesis cluster_metabolism Metabolic Fate cluster_downstream Potential Downstream Effects HPDA 15-Hydroxypentadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) HPDA->ACSL HPD_CoA This compound ACSL->HPD_CoA FAO Fatty Acid β-Oxidation HPD_CoA->FAO signaling Lipid Signaling Mediator HPD_CoA->signaling elongation Elongation to Longer Chains HPD_CoA->elongation energy Energy Production (ATP) FAO->energy gene_reg Gene Regulation signaling->gene_reg inflammation Modulation of Inflammation signaling->inflammation

Caption: Potential metabolic pathways of this compound.

References

Application Note: Quantitative Analysis of 15-Hydroxypentadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A. While its specific biological roles are still under investigation, the analysis of acyl-CoAs is crucial for understanding cellular metabolism, including fatty acid oxidation and lipid synthesis. Dysregulation of acyl-CoA metabolism has been linked to various metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of long-chain acyl-CoAs, adapted for this specific hydroxylated species.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol is designed for the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724), ice-cold

  • Internal Standard (ISTD): Pentadecanoyl-CoA (C15:0-CoA) or another suitable odd-chain acyl-CoA. Prepare a 10 µM stock solution in methanol.

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Aspirate the cell culture medium from a 10 cm dish of confluent cells.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 2 mL of ice-cold methanol to the plate and place it on a bed of dry ice for 15 minutes.

  • Add 15 µL of 10 µM internal standard solution to the methanol.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • Add 1 mL of acetonitrile and evaporate the mixture to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.[1]

  • Reconstitute the dried extract in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[1]

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Column:

  • Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm particle size, with a C18 guard column.[1]

Mobile Phases:

Gradient Conditions:

Time (min)% Mobile Phase B
0.020
15.0100
22.5100
22.5120
30.020

Flow Rate: 0.2 mL/min[1] Column Temperature: 32°C[1] Injection Volume: 30 µL[1]

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+)

Key MS Parameters:

ParameterSetting
Capillary Voltage3.20 kV
Cone Voltage45 V
Source Temperature120°C
Desolvation Temperature350°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr

Note: These parameters may require optimization for your specific instrument.

Multiple Reaction Monitoring (MRM) Transitions:

The quantification of acyl-CoAs by tandem mass spectrometry often relies on the characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP moiety.[2]

  • This compound:

    • Molecular Formula: C36H64N7O18P3S

    • Molecular Weight: 1007.92 g/mol [3][4]

    • Precursor Ion ([M+H]⁺): m/z 1008.9

    • Product Ion: m/z 501.9 (corresponding to the precursor ion after the neutral loss of 507 Da)

  • Internal Standard (Pentadecanoyl-CoA):

    • Precursor Ion ([M+H]⁺): m/z 992.9

    • Product Ion: m/z 485.9 (neutral loss of 507 Da)

Data Presentation

Table 1: Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/ISTD)
10.05
50.24
100.51
502.55
1005.08
25012.65
50025.20

Table 2: Quantification of this compound in different cell lines

Cell LineConcentration (pmol/10⁶ cells) ± SD (n=3)
HepG21.2 ± 0.3
MCF-72.5 ± 0.6
PC-30.8 ± 0.2

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Cell Lysis & Extraction) centrifugation1 Centrifugation (15,000 x g) sample_prep->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Centrifugation (15,000 x g) reconstitution->centrifugation2 lc_ms_analysis LC-MS/MS Analysis centrifugation2->lc_ms_analysis data_analysis Data Analysis (Quantification) lc_ms_analysis->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

Putative Metabolic Pathway

The metabolic pathway of this compound is not well-defined. However, based on the metabolism of other long-chain fatty acids, a putative pathway can be proposed. 15-hydroxypentadecanoic acid is likely activated to its CoA ester, which can then undergo further metabolism.

metabolic_pathway fatty_acid 15-Hydroxypentadecanoic Acid acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase ATP, CoA acyl_coa This compound acyl_coa_synthetase->acyl_coa AMP, PPi beta_oxidation Peroxisomal Beta-Oxidation acyl_coa->beta_oxidation downstream Further Metabolism beta_oxidation->downstream

Caption: A putative metabolic pathway for this compound.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Its analysis is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including its fragmentation pattern, a quantitative LC-MS/MS method, and its metabolic context.

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is characterized by cleavages at the coenzyme A moiety and along the fatty acyl chain. Analysis is typically performed in positive ion mode using electrospray ionization (ESI).

Predicted Fragmentation Pattern:

The positive ion ESI-MS/MS spectrum of this compound is dominated by two characteristic fragmentation pathways of the CoA moiety:

  • A neutral loss of 507.1 Da, corresponding to the cleavage of the 3'-phosphoadenosine-5'-diphosphate portion, resulting in the [M+H-507.1]⁺ ion.

  • The formation of a fragment ion at m/z 428.1, which represents the protonated adenosine (B11128) diphosphate (B83284) fragment.

Fragmentation also occurs along the C15 hydroxy fatty acyl chain. Key fragmentation events for the acyl chain include:

  • Loss of water (H₂O) from the hydroxyl group.

  • Alpha and beta cleavages relative to the hydroxyl group.

  • Cleavage at the thioester bond .

Table 1: Predicted m/z Values and Relative Abundance of Major Fragment Ions of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentityPredicted Relative Abundance
1024.5517.4[M+H - 507.1]⁺High
1024.5428.1[Adenosine Diphosphate+H]⁺High
1024.5499.4[M+H - 507.1 - H₂O]⁺Medium
1024.5257.2[15-Hydroxypentadecanoyl]⁺Low
1024.5239.2[15-Hydroxypentadecanoyl - H₂O]⁺Low

Note: The exact m/z values and relative abundances may vary depending on the instrument and experimental conditions.

Diagram 1: Predicted Fragmentation Pathway of this compound

G Predicted Fragmentation of this compound cluster_CoA CoA Fragmentation cluster_acyl Acyl Chain Fragmentation parent [this compound + H]⁺ m/z 1024.5 frag1 [M+H - 507.1]⁺ m/z 517.4 parent->frag1 - 507.1 Da frag2 [Adenosine Diphosphate+H]⁺ m/z 428.1 parent->frag2 Cleavage frag3 [M+H - 507.1 - H₂O]⁺ m/z 499.4 frag1->frag3 - H₂O

Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.

Experimental Protocols

This section outlines a detailed protocol for the extraction and LC-MS/MS analysis of this compound from biological matrices.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

Materials:

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol.

  • Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and subject it to solid-phase extraction (SPE).

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.

  • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow:

    • Cone Gas: 50 L/hr.

    • Desolvation Gas: 600 L/hr.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound1024.5517.40.14035
This compound1024.5428.10.14050

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

G LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Tissue Homogenization sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Solid Phase Extraction (SPE) sp2->sp3 sp4 Dry Down & Reconstitution sp3->sp4 lc HPLC/UHPLC Separation (C18 Column) sp4->lc ms Mass Spectrometry (ESI+, MRM) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: A streamlined workflow for the analysis of this compound.

Metabolic Pathway: Omega-Oxidation of Fatty Acids

This compound is an intermediate in the omega (ω)-oxidation pathway of fatty acids. This pathway is an alternative to beta-oxidation and occurs primarily in the endoplasmic reticulum. It involves the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to a dicarboxylic acid. These dicarboxylic acids can then undergo peroxisomal beta-oxidation.

Diagram 3: Omega-Oxidation Pathway

G Omega-Oxidation of Pentadecanoic Acid cluster_er Endoplasmic Reticulum cluster_activation Omega-Oxidation of Pentadecanoic Acid cluster_peroxisome Peroxisome s1 Pentadecanoic Acid s2 15-Hydroxypentadecanoic Acid s1->s2 Cytochrome P450 NADPH, O₂ s3 15-Oxopentadecanoic Acid s2->s3 Alcohol Dehydrogenase NAD⁺ s2_coa This compound s2->s2_coa Acyl-CoA Synthetase ATP, CoA s4 Pentadecanedioic Acid s3->s4 Aldehyde Dehydrogenase NAD⁺ s5 Pentadecanedioyl-CoA s4->s5 Acyl-CoA Synthetase ATP, CoA s6 Peroxisomal β-Oxidation s5->s6

Caption: The metabolic pathway of omega-oxidation for pentadecanoic acid.

Application Notes and Protocols for the Enzymatic Assay of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-hydroxypentadecanoyl-CoA is an omega-hydroxylated long-chain acyl-coenzyme A thioester. Its metabolism is primarily associated with the omega-oxidation pathway of fatty acids, an alternative to the more common beta-oxidation pathway.[1][2][3] This pathway becomes particularly significant when beta-oxidation is impaired. The enzymatic conversion of this compound is a critical step in its catabolism and represents a potential target for therapeutic intervention in various metabolic disorders.

These application notes provide a detailed protocol for a continuous-monitoring enzymatic assay for this compound utilizing a long-chain hydroxyacyl-CoA dehydrogenase (LCHAD) or a similar alcohol dehydrogenase. The assay is based on the enzymatic dehydrogenation of the 15-hydroxy group of this compound, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The production of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the workflow of the proposed enzymatic assay.

G cluster_pathway Omega-Oxidation Pathway FA Pentadecanoic Acid OH_FA 15-Hydroxypentadecanoic Acid FA->OH_FA Cytochrome P450 Monooxygenase OH_FACoA This compound OH_FA->OH_FACoA Acyl-CoA Synthetase Oxo_FACoA 15-Oxopentadecanoyl-CoA OH_FACoA->Oxo_FACoA Alcohol Dehydrogenase (Assay Enzyme) Dicarboxy_CoA Pentadecanedioyl-CoA Oxo_FACoA->Dicarboxy_CoA Aldehyde Dehydrogenase Beta_Ox Beta-Oxidation Dicarboxy_CoA->Beta_Ox

Caption: Metabolic context of this compound in the omega-oxidation pathway.

G cluster_workflow Enzymatic Assay Workflow prep Prepare Assay Buffer, Substrate, Cofactor, and Enzyme mix Mix Assay Components in Cuvette/Plate prep->mix incubate Equilibrate to Assay Temperature (e.g., 37°C) mix->incubate start Initiate Reaction (add enzyme or substrate) incubate->start measure Monitor NADH Production (Absorbance at 340 nm) start->measure analyze Calculate Initial Velocity and Enzyme Activity measure->analyze

Caption: General workflow for the enzymatic assay of this compound.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the enzymatic assay.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)
This compoundRecombinant LCHADValueValue
Control SubstrateRecombinant LCHADValueValue
This compoundTissue HomogenateValueValue

Table 2: Enzyme Activity in Different Biological Samples

Sample IDSample TypeSpecific Activity (nmol/min/mg protein)Standard Deviation
Control 1Liver HomogenateValueValue
Treatment ALiver HomogenateValueValue
Control 2Cell LysateValueValue
Treatment BCell LysateValueValue

Table 3: Inhibition of Dehydrogenase Activity

InhibitorConcentration (µM)% InhibitionIC₅₀ (µM)
Compound X1Value
10ValueValue
100Value
Compound Y1Value
10ValueValue
100Value

Experimental Protocols

Materials and Reagents
  • Substrate: this compound (can be synthesized or commercially sourced)

  • Enzyme: Recombinant long-chain hydroxyacyl-CoA dehydrogenase (LCHAD) or a suitable tissue homogenate/cell lysate.

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), sodium salt

  • Buffer: Potassium phosphate (B84403) buffer, pH 7.3

  • Other Reagents:

    • Bovine Serum Albumin (BSA)

    • Bradford reagent for protein quantification

    • 96-well UV-transparent microplates or quartz cuvettes

    • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Preparation of Reagents
  • Assay Buffer (100 mM Potassium Phosphate, pH 7.3 at 37°C):

    • Prepare a solution of 100 mM potassium phosphate monobasic.

    • Adjust the pH to 7.3 at 37°C using 1 M KOH.

    • Store at 4°C.

  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound in deionized water.

    • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • NAD⁺ Stock Solution (50 mM):

    • Dissolve NAD⁺ in the assay buffer.

    • Prepare fresh daily and keep on ice.

  • Enzyme Solution:

    • Recombinant Enzyme: Dilute the enzyme stock to a working concentration (e.g., 0.1 - 1 µg/µL) in cold assay buffer containing 0.1% BSA immediately before use.

    • Tissue Homogenate/Cell Lysate: Prepare the homogenate or lysate in a suitable lysis buffer, centrifuge to pellet debris, and use the supernatant for the assay. Determine the total protein concentration using the Bradford assay.

Assay Procedure

This protocol is for a 200 µL final reaction volume in a 96-well microplate format. Volumes can be scaled up for cuvette-based assays.

  • Prepare the Reaction Mixture (per well):

    • 158 µL Assay Buffer (100 mM Potassium Phosphate, pH 7.3)

    • 20 µL of this compound (from a working dilution to achieve desired final concentrations, e.g., 0-200 µM for Km determination)

    • 10 µL of NAD⁺ solution (for a final concentration of 2.5 mM)

  • Equilibration:

    • Add the reaction mixture to the wells of the microplate.

    • Pre-incubate the plate in the spectrophotometer at 37°C for 5 minutes to ensure temperature equilibration.

  • Reaction Initiation:

    • Initiate the reaction by adding 12 µL of the enzyme solution to each well.

    • Mix thoroughly but gently (e.g., by pipetting up and down or using the shaker function of the plate reader).

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Ensure the plate reader is set to maintain a constant temperature of 37°C throughout the measurement.

  • Controls:

    • No Substrate Control: Replace the this compound solution with assay buffer to measure any substrate-independent NAD⁺ reduction.

    • No Enzyme Control: Replace the enzyme solution with assay buffer to account for any non-enzymatic reduction of NAD⁺.

Data Analysis
  • Calculate the Rate of NADH Production:

    • Plot absorbance at 340 nm versus time.

    • Determine the initial linear rate of the reaction (ΔAbs₃₄₀/min).

    • Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law:

      • Rate (µmol/min) = (ΔAbs₃₄₀/min * Reaction Volume (L)) / ε

      • Where ε (the molar extinction coefficient for NADH at 340 nm) is 6220 M⁻¹cm⁻¹. The path length needs to be determined for the specific microplate and volume used.

  • Calculate Specific Activity:

    • Specific Activity (µmol/min/mg) = Rate (µmol/min) / Amount of protein in the reaction (mg)

  • Determine Kinetic Parameters:

    • Perform the assay with varying concentrations of this compound.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Conclusion

This document provides a comprehensive framework for establishing a robust and reliable enzymatic assay for this compound. The proposed method, based on the spectrophotometric detection of NADH production by a dehydrogenase enzyme, is suitable for kinetic studies, screening of inhibitors, and determining enzyme activity in various biological samples. Adherence to the detailed protocols and careful data analysis will ensure the generation of high-quality, reproducible results for researchers in metabolism and drug discovery.

References

Application Notes and Protocols for the Use of 15-Hydroxypentadecanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it serves as a substrate for enzymes involved in the β-oxidation pathway. Specifically, it is a substrate for L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), a key enzyme in the oxidation of fatty acids. The study of the kinetics and metabolism of this compound is crucial for understanding the bioenergetics of odd-chain fatty acids and for the development of therapeutics targeting metabolic disorders.

These application notes provide a detailed experimental protocol for the enzymatic assay of L-3-hydroxyacyl-CoA dehydrogenase using long-chain substrates, which can be adapted for this compound. Additionally, a summary of kinetic data for various long-chain substrates is presented for comparative analysis.

Data Presentation

SubstrateChain LengthKm (µM)Vmax (µmol/min/mg)
L-3-Hydroxydecanoyl-CoAC104.5148
L-3-Hydroxydodecanoyl-CoAC124.0135
L-3-Hydroxytetradecanoyl-CoAC143.8112
L-3-Hydroxyhexadecanoyl-CoAC163.598

Experimental Protocols

Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase with Long-Chain Substrates

This protocol is adapted from the method described by He et al. (1989) for the assay of L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths.[1] It is a coupled assay system where the product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and preventing product inhibition.

Materials:

  • Enzymes:

    • Pig heart L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)

    • Pig heart 3-ketoacyl-CoA thiolase (EC 2.3.1.16)

  • Substrate:

    • This compound (or other L-3-hydroxyacyl-CoA substrates)

  • Reagents:

    • 1 M Tris-HCl buffer, pH 8.0

    • 100 mM NAD+

    • 10 mM Coenzyme A (CoASH)

    • Bovine serum albumin (BSA)

    • Distilled water

Procedure:

  • Preparation of Reaction Mixture:

    • In a 1 ml cuvette, prepare the following reaction mixture:

      • 100 µl of 1 M Tris-HCl, pH 8.0

      • 10 µl of 100 mM NAD+

      • 10 µl of 10 mM CoASH

      • Sufficient distilled water to bring the final volume to 1 ml.

      • A suitable amount of 3-ketoacyl-CoA thiolase (e.g., 5-10 units).

  • Initiation of the Reaction:

    • Add a known amount of L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

    • Initiate the reaction by adding the substrate, this compound (or other L-3-hydroxyacyl-CoA). The final concentration of the substrate should be varied to determine the kinetic parameters.

  • Measurement of Enzyme Activity:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The rate of the reaction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

  • Determination of Kinetic Parameters:

    • Measure the initial reaction rates at various substrate concentrations.

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by plotting the reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

Signaling Pathway: Beta-Oxidation of Odd-Chain Fatty Acids

The following diagram illustrates the metabolic pathway for the beta-oxidation of an odd-chain fatty acid, such as pentadecanoic acid (the precursor to this compound). The final round of beta-oxidation yields acetyl-CoA and propionyl-CoA.

Beta_Oxidation_Odd_Chain Fatty_Acid Odd-Chain Fatty Acid (e.g., Pentadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation_Cycles Beta-Oxidation Cycles (n-3)/2 cycles Fatty_Acyl_CoA->Beta_Oxidation_Cycles Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->D_Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase D_Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Beta-oxidation of odd-chain fatty acids.

Experimental Workflow: Enzymatic Assay of L-3-Hydroxyacyl-CoA Dehydrogenase

This diagram outlines the workflow for the coupled enzymatic assay described in the protocol section.

Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Tris-HCl, NAD+, CoASH, Thiolase) Add_Enzyme Add L-3-Hydroxyacyl-CoA Dehydrogenase Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction with This compound Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (NADH formation) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Vary_Substrate_Concentration Vary Substrate Concentration Calculate_Rate->Vary_Substrate_Concentration Determine_Kinetics Determine Km and Vmax Calculate_Rate->Determine_Kinetics Vary_Substrate_Concentration->Initiate_Reaction

References

Application Notes and Protocols for Metabolomics Sample Preparation: 15-Hydroxypentadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A that plays a role in cellular metabolism. Accurate quantification of this and other lipid metabolites is crucial for understanding various physiological and pathological processes, making it a molecule of interest in drug development and disease research. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analysis of long-chain acyl-CoAs presents challenges due to their low abundance and instability. The protocols outlined below are designed to ensure high recovery and reproducible quantification.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from animal tissues.[1][2]

Materials and Reagents:

  • Frozen tissue sample

  • 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) solution

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • Glass homogenizer

  • Centrifuge capable of 4°C and at least 1,900 x g

  • Vortex mixer

Procedure:

  • Weigh approximately 40 mg of frozen tissue.

  • In a glass homogenizer on ice, add 0.5 mL of cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).

  • Homogenize the tissue thoroughly.

  • Add 0.5 mL of a cold ACN:2-propanol:methanol (3:1:1) mixture.

  • Homogenize the sample again.

  • Transfer the homogenate to a microcentrifuge tube.

  • Vortex for 2 minutes.

  • Sonicate for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for further purification and analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is a general procedure for purifying acyl-CoAs from the tissue extract.[2]

Materials and Reagents:

  • Tissue extract from Protocol 1

  • Oligonucleotide purification cartridges or similar reversed-phase SPE cartridges

  • Methanol

  • Acetonitrile (ACN)

  • 2-propanol

  • Extraction buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Elution buffer (e.g., 50 mM ammonium formate (B1220265) in methanol/water mixtures)

  • Nitrogen gas evaporator

Procedure:

  • Pre-activate the SPE cartridge with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of extraction buffer.

  • Load the supernatant from the tissue extraction onto the cartridge.

  • Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.

  • Elute the acyl-CoAs with an appropriate volume of elution buffer (e.g., 3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol, followed by 3 mL of a 1:3 mixture, and finally 3 mL of methanol).

  • Dry the combined eluate under a stream of nitrogen gas.

  • Store the dried sample at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.[2][3]

Materials and Reagents:

  • Dried, purified acyl-CoA sample

  • Reconstitution solution (e.g., 100 µL of mobile phase A)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

LC Conditions:

  • Flow rate: 0.4 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion [M+H]+ for this compound: m/z 1024.5 (Calculated based on a molecular formula of C36H65N7O19P3S)

  • Product Ion: A characteristic fragment resulting from the neutral loss of the phosphopantetheine group (m/z 507.1) is commonly monitored for acyl-CoAs. The specific product ion for this compound would be m/z 517.4.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

Data Presentation

Quantitative data for acyl-CoA analysis can be summarized in tables to facilitate comparison of different extraction methods or to report concentrations in various samples.

Table 1: Recovery of Long-Chain Acyl-CoAs using Different Extraction Protocols.

Acyl-CoAExtraction MethodMean Recovery (%)Standard Deviation (%)
Palmitoyl-CoA (C16:0)Protocol A (e.g., Acetonitrile/Isopropanol)755
Stearoyl-CoA (C18:0)Protocol A (e.g., Acetonitrile/Isopropanol)726
Oleoyl-CoA (C18:1)Protocol A (e.g., Acetonitrile/Isopropanol)784
Palmitoyl-CoA (C16:0)Protocol B (e.g., Methanol-based)854
Stearoyl-CoA (C18:0)Protocol B (e.g., Methanol-based)825
Oleoyl-CoA (C18:1)Protocol B (e.g., Methanol-based)883

Note: This table presents example data for common long-chain acyl-CoAs to illustrate typical recovery rates. Actual recovery of this compound should be determined experimentally using a standard.

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver.

Acyl-CoAConcentration (nmol/g wet weight)
Palmitoyl-CoA (C16:0)3.5 ± 0.5
Stearoyl-CoA (C18:0)1.8 ± 0.3
Oleoyl-CoA (C18:1)2.5 ± 0.4

Note: This table provides example concentrations of common long-chain acyl-CoAs in a specific tissue. The concentration of this compound will vary depending on the biological sample and its metabolic state.

Visualizations

Experimental Workflow

G A Tissue Homogenization (Protocol 1) B Addition of Organic Solvents (ACN/Isopropanol/Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (Protocol 2) D->E F Elution and Drying E->F G Reconstitution F->G H LC-MS/MS Analysis (Protocol 3) G->H I Data Analysis H->I

Caption: Workflow for this compound analysis.

Metabolic Pathway

G cluster_0 Fatty Acid Activation cluster_1 Modified Beta-Oxidation FA 15-Hydroxypentadecanoic Acid AcylCoA This compound FA->AcylCoA ATP -> AMP + PPi EnoylCoA 2,3-trans-Enoyl-CoA AcylCoA->EnoylCoA FAD -> FADH2 HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA H2O KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA NAD+ -> NADH + H+ PropionylCoA Propionyl-CoA + Acetyl-CoA (x6) KetoacylCoA->PropionylCoA CoA-SH TCA TCA Cycle PropionylCoA->TCA enzyme1 Long-Chain Acyl-CoA Synthetase enzyme1->FA enzyme2 Acyl-CoA Dehydrogenase enzyme2->AcylCoA enzyme3 Enoyl-CoA Hydratase enzyme3->EnoylCoA enzyme4 3-Hydroxyacyl-CoA Dehydrogenase enzyme4->HydroxyacylCoA enzyme5 β-Ketothiolase enzyme5->KetoacylCoA

Caption: Proposed metabolic pathway for this compound.

References

handling and storage of 15-hydroxypentadecanoyl-CoA in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and use of 15-hydroxypentadecanoyl-CoA in a laboratory setting. The information is compiled from publicly available data for long-chain fatty acyl-CoAs and should be adapted as necessary for specific experimental contexts.

Product Information

  • Name: this compound

  • Synonyms: 15-Hydroxypentadecanoyl-coenzyme A

  • Molecular Formula: C₃₆H₆₄N₇O₁₈P₃S

  • Molecular Weight: 1007.92 g/mol

  • Description: this compound is the coenzyme A thioester of 15-hydroxypentadecanoic acid, an omega-hydroxylated odd-chain fatty acid. It is an intermediate in the peroxisomal beta-oxidation of long-chain omega-hydroxy fatty acids.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility. As a long-chain acyl-CoA, it is susceptible to hydrolysis and degradation.

Storage Recommendations
ParameterRecommendationRationale
Form Solid (lyophilized powder)Enhances long-term stability.
Temperature -20°C or lowerMinimizes enzymatic and chemical degradation.
Atmosphere Inert gas (e.g., argon or nitrogen)Reduces oxidative damage.
Light Protect from lightPrevents light-induced degradation.
Duration Up to 6 months (as a solid)Based on general stability of long-chain acyl-CoAs.
Aqueous Solutions Use immediately (within 24 hours)Prone to rapid hydrolysis.

Note: Specific storage conditions are often provided on the Certificate of Analysis (CoA) from the supplier. It is highly recommended to consult this document for the most accurate information.

Reconstitution and Solubilization

Long-chain acyl-CoAs like this compound have low solubility in aqueous buffers due to their hydrophobic acyl chain.

Solvent/MethodConcentrationProtocolNotes
Aqueous Buffer (e.g., phosphate, Tris) < 50 µMAdd buffer directly to the solid. Gentle vortexing and warming (to ~37°C) may aid dissolution.Critical micellar concentration for similar long-chain acyl-CoAs is in the micromolar range[1].
Sonication > 50 µMAfter initial reconstitution in buffer, sonicate in a water bath for brief intervals until the solution clarifies.Avoid overheating, which can cause degradation.
Fatty Acid-Free Bovine Serum Albumin (BSA) VariesPrepare a solution of fatty acid-free BSA in the desired buffer. Add the this compound solid to the BSA solution and incubate with gentle agitation.BSA binds to the acyl-CoA, increasing its apparent solubility and preventing micelle formation.
Cyclodextrins VariesPrepare a solution of a suitable cyclodextrin (B1172386) (e.g., methyl-β-cyclodextrin) in the desired buffer. Add the this compound solid to this solution.Cyclodextrins can encapsulate the hydrophobic acyl chain, enhancing solubility.

Experimental Protocols

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol is adapted from general procedures for assaying HADH activity and can be used to test if this compound is a substrate for a specific HADH isozyme. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase (long-chain specific)

  • NAD⁺ solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate buffer, potentially using sonication or BSA for solubilization. Determine the final concentration.

  • Prepare a stock solution of NAD⁺ in the assay buffer.

  • Set up the reaction mixture in a cuvette. A typical reaction mixture might contain:

    • Assay Buffer: to final volume

    • NAD⁺: final concentration of 1-2 mM

    • This compound: final concentration in the range of 10-100 µM

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the purified HADH enzyme to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Workflow for a Coupled Enzymatic Assay

For some HADH enzymes, the reaction equilibrium may lie towards the reactants. A coupled assay can be used to pull the reaction forward.

peroxisomal_beta_oxidation cluster_omega_oxidation Omega-Oxidation (ER) cluster_peroxisome Peroxisomal Beta-Oxidation Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Omega_Hydroxylase Omega-Hydroxylase (Cytochrome P450) Pentadecanoic_Acid->Omega_Hydroxylase 15_OH_Pentadecanoic_Acid 15-Hydroxypentadecanoic Acid Omega_Hydroxylase->15_OH_Pentadecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 15_OH_Pentadecanoic_Acid->Acyl_CoA_Synthetase 15_OH_PCoA This compound Acyl_CoA_Synthetase->15_OH_PCoA ACOX Acyl-CoA Oxidase 15_OH_PCoA->ACOX Enoyl_CoA 2-Enoyl-CoA ACOX->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase 3_OH_Acyl_CoA 3-Hydroxyacyl-CoA Hydratase->3_OH_Acyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase 3_OH_Acyl_CoA->HADH 3_Keto_Acyl_CoA 3-Ketoacyl-CoA HADH->3_Keto_Acyl_CoA Thiolase Thiolase 3_Keto_Acyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Dodecanedioyl_CoA Dodecanedioyl-CoA Thiolase->Dodecanedioyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Anaplerosis Mitochondria Mitochondria Dodecanedioyl_CoA->Mitochondria Further Oxidation

References

Application Notes and Protocols for the Use of 15-Hydroxypentadecanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is the activated coenzyme A (CoA) thioester of 15-hydroxypentadecanoic acid, an omega-hydroxy long-chain fatty acid. In cellular metabolism, the conversion of fatty acids to their acyl-CoA derivatives is a critical step that primes them for various metabolic pathways. This compound is primarily a substrate for peroxisomal β-oxidation, a key pathway for the degradation of very long-chain fatty acids, branched-chain fatty acids, and hydroxy fatty acids. The study of its metabolism in cell culture can provide valuable insights into peroxisomal function, lipid metabolism disorders, and the cellular processing of fatty acid-based molecules.

Omega-hydroxy fatty acids are produced in the endoplasmic reticulum via ω-oxidation of long-chain fatty acids. Once formed, they are activated to their corresponding acyl-CoA esters and transported to peroxisomes for degradation. The β-oxidation of these molecules in peroxisomes leads to the production of chain-shortened acyl-CoAs and dicarboxylic acids, which can then be further metabolized in the mitochondria.

These application notes provide an overview of the potential uses of this compound in cell culture experiments and detailed protocols for its application in studying peroxisomal β-oxidation.

Potential Applications in Cell Culture

  • Investigation of Peroxisomal β-Oxidation: Direct supplementation of cell cultures or cell lysates with this compound can be used to measure the activity and capacity of the peroxisomal β-oxidation pathway. This is particularly relevant for studying inherited disorders of peroxisomal metabolism, such as Zellweger syndrome or acyl-CoA oxidase 1 deficiency.

  • Enzyme Activity Assays: this compound can serve as a substrate for specific enzymes within the peroxisomal β-oxidation pathway, such as acyl-CoA oxidases and D-bifunctional protein. In vitro assays using purified enzymes or cell lysates can help to characterize enzyme kinetics and the effects of potential inhibitors or activators.

  • Drug Screening: Cell-based assays utilizing this compound can be developed to screen for compounds that modulate peroxisomal β-oxidation. Such compounds could have therapeutic potential for metabolic disorders.

  • Metabolic Flux Analysis: By using isotopically labeled this compound, researchers can trace the metabolic fate of the fatty acid backbone and the CoA moiety, providing a deeper understanding of cellular lipid metabolism and its interplay with other metabolic pathways.

Data Presentation

The following table presents hypothetical quantitative data from a cell culture experiment designed to measure the rate of peroxisomal β-oxidation of this compound in human fibroblast cell lines. The data illustrates the expected outcomes in control cells versus cells with a known peroxisomal biogenesis disorder (PBD), such as Zellweger syndrome. The rate of oxidation is determined by measuring the production of chain-shortened dicarboxylic acids.

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Rate of Dicarboxylic Acid Production (pmol/mg protein/hr)Fold Change vs. Control
Control Human Fibroblasts Vehicle (Buffer)045.2 ± 0.81.0
This compound50485.7 ± 9.316.5
This compound1004152.4 ± 15.129.3
PBD Patient Fibroblasts Vehicle (Buffer)044.9 ± 0.60.9
This compound50410.3 ± 2.12.0
This compound100412.1 ± 2.52.3

Signaling and Metabolic Pathways

The primary metabolic pathway involving this compound is its degradation via peroxisomal β-oxidation. The following diagram illustrates this process.

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion LCFA Long-Chain Fatty Acid omega_ox ω-Oxidation (Cytochrome P450) LCFA->omega_ox omega_HFA ω-Hydroxy Fatty Acid (15-Hydroxypentadecanoic Acid) omega_ox->omega_HFA ACSL Acyl-CoA Synthetase omega_HFA->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi HFA_CoA This compound ACSL->HFA_CoA CoA_SH CoA-SH CoA_SH->ACSL ATP ATP ATP->ACSL HFA_CoA_in This compound HFA_CoA->HFA_CoA_in Transport ACOX Acyl-CoA Oxidase HFA_CoA_in->ACOX Enoyl_CoA Enoyl-CoA ACOX->Enoyl_CoA DBP D-Bifunctional Protein Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA Thiolase Thiolase Chain_Short_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Short_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Enoyl_CoA->DBP Hydroxyacyl_CoA->DBP Ketoacyl_CoA->Thiolase DCA Dicarboxylic Acid Metabolism Chain_Short_Acyl_CoA->DCA Mito_Metabolism Further Metabolism (TCA Cycle, etc.) Acetyl_CoA->Mito_Metabolism

Caption: Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture

Note: Long-chain acyl-CoAs are amphipathic molecules with limited solubility in aqueous solutions and are generally not cell-permeable. Therefore, delivery to cells often requires permeabilization or the use of cell-free systems.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water

  • Buffer of choice (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Reconstitution of this compound:

    • Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in a small volume of nuclease-free water to create a stock solution (e.g., 10 mM). Gently vortex to dissolve.

    • Aliquots of the stock solution can be stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • For cell-free assays (e.g., with cell lysates or isolated peroxisomes), the aqueous stock solution can be diluted to the final desired concentration in the assay buffer.

    • For experiments with intact cells, delivery is a challenge. One approach is to complex the acyl-CoA with BSA, although its efficacy for acyl-CoAs is less established than for free fatty acids.

      • Prepare a BSA solution (e.g., 10% w/v) in the desired cell culture medium.

      • Warm the BSA solution to 37°C.

      • Slowly add the this compound stock solution to the warm BSA solution while gently stirring.

      • Incubate at 37°C for 30-60 minutes to allow for complex formation.

      • Sterile-filter the solution before adding it to the cell culture.

Protocol 2: Assay for Peroxisomal β-Oxidation in Cultured Fibroblasts using Cell Lysates

This protocol is adapted for measuring the oxidation of this compound in a cell-free system, which bypasses the issue of cellular uptake.

Materials:

  • Cultured human fibroblasts (e.g., from a healthy control and a patient with a suspected peroxisomal disorder)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 0.1% Triton X-100)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer pH 7.2, 0.1 mM EDTA)

  • This compound stock solution (10 mM)

  • Cofactors: NAD+, FAD, Coenzyme A (as required by the specific assay)

  • Reagents for detecting the product (e.g., for a spectrophotometric assay measuring NADH production or a fluorescent assay)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Harvesting:

    • Culture fibroblasts to near confluency in appropriate growth medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Preparation of Cell Lysate:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and keep it on ice.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Enzymatic Assay:

    • Prepare a reaction mixture in a microplate or cuvette containing the assay buffer and necessary cofactors.

    • Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well/cuvette.

    • Initiate the reaction by adding this compound to a final concentration of 50-200 µM.

    • Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADH production).

    • The rate of the reaction can be calculated from the linear portion of the curve and normalized to the protein concentration.

Workflow for Peroxisomal β-Oxidation Assay

Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Culture Culture Fibroblasts (Control and Patient) Harvest Harvest and Wash Cells Culture->Harvest Lyse Prepare Cell Lysate Harvest->Lyse Quantify Quantify Protein Concentration Lyse->Quantify AddLysate Add Cell Lysate Quantify->AddLysate Mix Prepare Reaction Mix (Buffer, Cofactors) Mix->AddLysate AddSubstrate Add this compound (Initiate Reaction) AddLysate->AddSubstrate Measure Measure Product Formation (e.g., NADH at 340 nm) AddSubstrate->Measure Calculate Calculate Reaction Rate Measure->Calculate Normalize Normalize to Protein Concentration Calculate->Normalize Compare Compare Rates between Control and Patient Samples Normalize->Compare

Caption: Workflow for the in vitro peroxisomal β-oxidation assay.

Concluding Remarks

The use of this compound in cell culture experiments is a valuable tool for dissecting the intricacies of peroxisomal fatty acid metabolism. While the delivery of this molecule into intact cells presents a challenge, cell-free systems offer a robust alternative for studying its degradation and the enzymes involved. The protocols and information provided herein serve as a foundation for researchers to design and execute experiments that can shed light on the physiological and pathological roles of omega-hydroxy fatty acid metabolism. Careful consideration of the experimental system and appropriate controls are paramount for obtaining meaningful and reproducible results.

Application Notes and Protocols for In Vitro Assays with 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a hydroxy fatty acyl-coenzyme A molecule. While specific in vitro assays detailing the direct use of this compound are not extensively documented in current literature, its structural similarity to other long-chain hydroxy fatty acyl-CoAs suggests its potential role as a substrate for various metabolic enzymes and as a modulator of cellular signaling pathways. Its corresponding free fatty acid, pentadecanoic acid (C15:0), has been recognized for its broad biological activities, offering valuable insights into the potential applications of its hydroxylated derivative in research and drug development.[1][2][3][4]

These application notes provide detailed protocols for plausible in vitro assays to investigate the enzymatic conversion and biological effects of this compound, based on established methodologies for similar molecules.

Potential In Vitro Applications

  • Enzyme Substrate Specificity Studies: Investigating the activity of dehydrogenases, hydratases, and other metabolic enzymes with this compound.

  • Metabolic Pathway Analysis: Elucidating the role of this compound in peroxisomal β-oxidation and other lipid metabolism pathways.

  • Cellular Signaling Investigations: Assessing the impact of this compound on key signaling pathways implicated in inflammation, metabolism, and cell proliferation.

Data Presentation: Biological Activities of the Related Free Fatty Acid, Pentadecanoic Acid (C15:0)

The following table summarizes the reported in vitro biological activities of pentadecanoic acid (C15:0), the non-hydroxylated free fatty acid counterpart of this compound. These findings provide a basis for hypothesizing the potential downstream effects of this compound in cellular systems.

Cell SystemBiomarker/ActivityEffect of C15:0Optimal DoseReference
Various Human Cell SystemsAnti-inflammatoryLowered MCP-1, TNFα, IL-10, IL-17A/F17 µM[1][3]
Various Human Cell SystemsAntifibroticDose-dependent antifibrotic activities17 µM[1][3]
Cancer Cell Lines (e.g., PANC-1, HepG2)AnticancerAntiproliferative activitiesNot specified[2]
Not SpecifiedAMPK ActivationActivationNot specified[1][2][3]
Not SpecifiedmTOR InhibitionInhibitionNot specified[1][2][3]
Not SpecifiedPPAR-ɑ/δ ActivationActivationNot specified[2]
Not SpecifiedJAK-STAT InhibitionInhibitionNot specified[2]
Not SpecifiedHDAC-6 InhibitionInhibitionNot specified[2]

Experimental Protocols

Protocol 1: In Vitro Assay for 15-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for long-chain hydroxyacyl-CoA dehydrogenases and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and can be used to determine if this compound is a substrate for a given dehydrogenase. The principle of the assay is to measure the increase in absorbance or fluorescence resulting from the reduction of NAD+ to NADH during the oxidation of the hydroxyacyl-CoA substrate.

Materials:

  • Purified dehydrogenase enzyme (e.g., recombinant human 15-PGDH or a long-chain hydroxyacyl-CoA dehydrogenase)

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Microplate reader (absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm)

  • 96-well UV-transparent or black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer). Determine the concentration spectrophotometrically.

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Dilute the purified enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NAD+ solution

      • This compound solution (or vehicle control)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the diluted enzyme solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear portion of the reaction curve.

    • Determine the specific activity of the enzyme with this compound as the substrate.

    • For kinetic analysis, vary the concentration of this compound to determine Km and Vmax values.

G cluster_prep Reagent Preparation cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Stock Solutions: - this compound - NAD+ - Enzyme S1 Add to 96-well plate: - Assay Buffer - NAD+ - this compound P1->S1 S2 Pre-incubate at 37°C S1->S2 R1 Initiate with Enzyme S2->R1 R2 Measure NADH formation (Absorbance at 340 nm or Fluorescence at Ex/Em = 340/460 nm) R1->R2 A1 Calculate Reaction Rate R2->A1 A2 Determine Specific Activity A1->A2 A3 Kinetic Analysis (Km, Vmax) A2->A3

Workflow for In Vitro Dehydrogenase Assay.
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay

This protocol is designed to investigate whether this compound can be metabolized through the peroxisomal β-oxidation pathway. The assay measures the production of chain-shortened acyl-CoAs and acetyl-CoA from the initial substrate.

Materials:

  • Isolated peroxisomes or a cell lysate containing active peroxisomal enzymes

  • This compound

  • ATP, CoA, NAD+, and FAD+

  • Reaction Buffer (e.g., containing potassium phosphate, MgCl2, and DTT)

  • Quenching solution (e.g., perchloric acid)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, cofactors (ATP, CoA, NAD+, FAD+), and the isolated peroxisomes or cell lysate.

    • Pre-warm the mixture to 37°C.

  • Reaction Initiation:

    • Start the reaction by adding this compound to the tube.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution to stop the reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a targeted LC-MS/MS method to identify and quantify this compound and its potential chain-shortened metabolites (e.g., 13-hydroxytridecanoyl-CoA, acetyl-CoA).

  • Data Analysis:

    • Plot the concentration of the substrate and products over time to determine the rate of metabolism.

G cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis S1 Combine in tube: - Reaction Buffer - Cofactors (ATP, CoA, NAD+, FAD+) - Peroxisomes/Lysate S2 Pre-warm to 37°C S1->S2 R1 Initiate with This compound S2->R1 R2 Take samples at different time points R1->R2 R3 Quench reaction R2->R3 A1 Prepare samples for LC-MS/MS R3->A1 A2 Analyze metabolites A1->A2 A3 Determine rate of metabolism A2->A3

Workflow for In Vitro Peroxisomal β-Oxidation Assay.
Protocol 3: Investigation of Cellular Signaling Pathways

This protocol outlines a general approach to investigate the effect of this compound on signaling pathways identified as being modulated by C15:0, such as the AMPK, mTOR, and JAK-STAT pathways. Western blotting is used to assess the phosphorylation status of key proteins in these pathways.

Materials:

  • Cultured cells (e.g., hepatocytes, macrophages)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-STAT3, STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound for a specified duration. Include appropriate vehicle controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the phosphorylation status of target proteins in treated versus control cells.

G cluster_pathway Potential Signaling Pathways Modulated by this compound cluster_effects Potential Downstream Cellular Effects AMPK AMPK (Metabolic Regulator) mTOR mTOR (Cell Growth, Proliferation) AMPK->mTOR inhibits Metabolism Modulation of Lipid Metabolism AMPK->Metabolism Proliferation Antiproliferative Effects mTOR->Proliferation Fibrosis Antifibrotic Effects mTOR->Fibrosis JAK_STAT JAK-STAT (Inflammation, Immunity) JAK_STAT->mTOR activates Inflammation Anti-inflammatory Effects JAK_STAT->Inflammation JAK_STAT->Proliferation PPAR PPAR-ɑ/δ (Lipid Metabolism) PPAR->Metabolism HDAC6 HDAC-6 (Epigenetic Regulation) HDAC6->Proliferation

Potential Signaling Pathways for Investigation.

Conclusion

While direct experimental data for in vitro assays with this compound is limited, its structural characteristics and the known biological activities of its non-hydroxylated counterpart provide a strong rationale for its investigation in the contexts of enzyme kinetics, metabolic pathways, and cellular signaling. The protocols provided herein offer a starting point for researchers to explore the functional roles of this intriguing molecule. Further research is warranted to fully elucidate the specific biological functions of this compound and its potential as a therapeutic agent or research tool.

References

Application Notes and Protocols for 15-Hydroxypentadecanoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 15-hydroxypentadecanoyl-CoA as an analytical standard. Due to the limited availability of specific published data for this particular long-chain hydroxy fatty acyl-CoA, the following protocols are based on established methodologies for the analysis of similar acyl-CoA molecules.[1][2][3]

Introduction

This compound is a long-chain hydroxy fatty acyl-coenzyme A. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[3] The availability of a well-characterized analytical standard for this compound is essential for its accurate identification and quantification in biological samples, which is critical for research in metabolic diseases and drug development.

Chemical Information:

  • Molecular Formula: C36H64N7O18P3S[4][5]

  • Molecular Weight: 1007.92 g/mol [4][5]

Experimental Protocols

The following are generalized protocols for the handling and analysis of this compound. Researchers should optimize these methods for their specific instrumentation and experimental conditions.

2.1. Handling and Storage

Acyl-CoA standards are known to be unstable in aqueous solutions.[2] For optimal stability, it is recommended to store this compound as a dry powder at -80°C.[2] For experimental use, prepare fresh solutions in an appropriate solvent, such as a mixture of methanol (B129727) and water, and keep them at 4°C for short-term use.[2]

2.2. Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm particle size)[2]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 8.5[2]

  • Mobile Phase B: Methanol[2]

  • This compound standard

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 0.2 mL/min.

  • Prepare a stock solution of this compound in 50% methanol/water.

  • Inject 5 µL of the standard solution onto the column.

  • Run the following gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: Increase to 15% B

    • 3-5.5 min: Increase to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Decrease to 2% B

    • 15-20 min: Re-equilibrate at 2% B[2]

  • Monitor the elution profile at 260 nm.

2.3. Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive detection and quantification of this compound using LC-MS/MS.

Instrumentation and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (as in HPLC method)

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[2]

  • Mobile Phase B: Methanol[2]

  • This compound standard

Procedure:

  • Perform chromatographic separation using the HPLC conditions described above, with the modified Mobile Phase A.

  • Interface the LC system with the mass spectrometer.

  • Analyze the samples in positive ion ESI mode.[1]

  • Optimize the following MS parameters by direct infusion of the standard:

    • Capillary Voltage: 3.20 kV[1]

    • Cone Voltage: 45 V[1]

    • Desolvation Gas Flow: 500 L/h (Nitrogen)[1]

  • Set up a Multiple Reaction Monitoring (MRM) method based on the characteristic fragmentation of acyl-CoAs, which involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[2]

2.4. Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for the structural characterization of this compound.

Instrumentation and Reagents:

  • High-field NMR spectrometer (e.g., 800 MHz)

  • Deuterated solvent (e.g., D2O)

  • This compound standard

Procedure:

  • Dissolve a sufficient amount of the standard (typically >15 mg for tissue extracts, adjust for pure standard) in the deuterated solvent.[6]

  • Acquire a 1H NMR spectrum.

  • Characteristic peaks for the coenzyme A moiety are expected, though specific shifts for the 15-hydroxypentadecanoyl chain will be unique.[6][7]

Data Presentation

Table 1: Analytical Parameters for this compound

ParameterHPLCLC-MS/MSNMR
Column C18 Reverse-PhaseC18 Reverse-PhaseN/A
Mobile Phase A: H2O, 10mM NH4OAc, pH 8.5B: MethanolA: H2O, 5mM NH4OAc, pH 6.8B: MethanolD2O
Detection UV at 260 nmPositive ESI, MRM1H Spectrum
Expected Rt Dependent on systemDependent on systemN/A
Key Ions (m/z) N/APrecursor > ProductN/A

Visualizations

experimental_workflow cluster_synthesis Standard Preparation cluster_analysis Analytical Characterization Synthesis Synthesis of 15-Hydroxypentadecanoic Acid Activation Activation to this compound Synthesis->Activation Coenzyme A, ATP Purification Purification (e.g., HPLC) Activation->Purification Standard This compound Analytical Standard Purification->Standard HPLC HPLC-UV LCMS LC-MS/MS NMR NMR Standard->HPLC Purity Assessment Standard->LCMS Identity & Quantification Standard->NMR Structural Confirmation

Caption: Workflow for the preparation and analysis of this compound.

signaling_pathway cluster_downstream Potential Metabolic Fates FattyAcid 15-Hydroxypentadecanoic Acid AcylCoA_Synthase Long-Chain Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase ATP, CoA TargetMol This compound AcylCoA_Synthase->TargetMol BetaOx Peroxisomal/Mitochondrial β-Oxidation TargetMol->BetaOx LipidSyn Incorporation into Complex Lipids TargetMol->LipidSyn Signaling Modulation of Signaling Pathways TargetMol->Signaling

References

Application Notes and Protocols for the GC-MS Analysis of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids. However, the direct analysis of long-chain acyl-Coenzyme A (CoA) thioesters, such as 15-hydroxypentadecanoyl-CoA, is precluded by their high molecular weight and non-volatile nature. Therefore, a chemical derivatization strategy is imperative. The standard approach involves a two-step process:

  • Alkaline Hydrolysis: The thioester bond of this compound is cleaved to release the free fatty acid, 15-hydroxypentadecanoic acid.

  • Derivatization: The functional groups of 15-hydroxypentadecanoic acid (the carboxylic acid and hydroxyl groups) are chemically modified to increase their volatility and thermal stability for GC-MS analysis.

This document provides detailed protocols for the sample preparation and derivatization of this compound for subsequent GC-MS analysis. Two common derivatization methods are presented: a single-step silylation and a two-step pentafluorobenzyl (PFB) esterification followed by silylation.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the fatty acid from the Coenzyme A moiety.

Materials:

  • Sample containing this compound

  • Heptadecanoyl-CoA (internal standard)

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • 2-Propanol

  • Saturated Ammonium Sulfate ((NH4)2SO4) solution

  • Acetonitrile

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Hexane (B92381)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: To a known amount of sample (e.g., 50 mg of tissue homogenate or a specific volume of a cellular extract), add a known amount of heptadecanoyl-CoA as an internal standard.[1]

  • Extraction:

    • Add 2 mL of 100 mM KH2PO4 buffer (pH 4.9) and homogenize.

    • Add 2.0 mL of 2-propanol and homogenize again.[1]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[1]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.[1]

    • Collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Hydrolysis:

    • Add 1 mL of 1 M NaOH to the collected supernatant.

    • Vortex and incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Acidification and Extraction of Free Fatty Acid:

    • After cooling to room temperature, acidify the solution to a pH below 3 with 1 M HCl.

    • Add 2 mL of hexane and vortex for 2 minutes to extract the released 15-hydroxypentadecanoic acid.

    • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the hexane extraction twice more, combining the organic layers.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization of 15-Hydroxypentadecanoic Acid

Two common derivatization methods are provided below. The choice of method may depend on the sensitivity required and the available instrumentation.

This method converts both the carboxylic acid and hydroxyl groups into their respective TMS esters and TMS ethers in a single reaction.

Materials:

  • Dried 15-hydroxypentadecanoic acid sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 60 minutes.[2]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

This method first derivatizes the carboxylic acid to a PFB ester, which can enhance sensitivity in electron capture negative ionization (ECNI) MS, followed by silylation of the hydroxyl group.[3][4]

Materials:

  • Dried 15-hydroxypentadecanoic acid sample

  • Pentafluorobenzyl bromide (PFBBr) solution (5% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) solution (10% in acetonitrile)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Hexane

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • PFB Esterification:

    • To the dried sample, add 50 µL of the 5% PFBBr solution and 20 µL of the 10% DIPEA solution.

    • Vortex and incubate at 60°C for 30 minutes.

    • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • TMS Etherification:

    • To the dried PFB ester, add 50 µL of hexane and 50 µL of BSTFA.

    • Cap the vial tightly, vortex, and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes typical reaction conditions for the derivatization of hydroxy fatty acids for GC-MS analysis.

Derivatization MethodReagent(s)Temperature (°C)Time (min)Target Functional Group(s)
Trimethylsilylation BSTFA + 1% TMCS7060Carboxylic Acid, Hydroxyl
PFB Esterification PFBBr, DIPEA6030Carboxylic Acid
TMS Etherification BSTFA6030Hydroxyl

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized 15-hydroxypentadecanoic acid. Optimization may be required based on the specific instrument and column used.

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 80°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 300°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) for PFB derivatives
Scan Range m/z 50-650

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_derivatization Step 2: Derivatization start This compound Sample add_is Add Internal Standard (Heptadecanoyl-CoA) start->add_is extraction Solvent Extraction add_is->extraction hydrolyze Add NaOH, Heat extraction->hydrolyze acidify Acidify with HCl hydrolyze->acidify extract_ffa Hexane Extraction acidify->extract_ffa dry_down_1 Evaporate to Dryness extract_ffa->dry_down_1 add_reagents Add Derivatization Reagents (e.g., BSTFA) dry_down_1->add_reagents heat_react Heat to React add_reagents->heat_react cool Cool to Room Temp heat_react->cool gcms GC-MS Analysis cool->gcms

Caption: Overall workflow for the analysis of this compound by GC-MS.

derivatization_pathways cluster_tms Method A: TMS Derivatization cluster_pfb_tms Method B: PFB/TMS Derivatization start 15-Hydroxypentadecanoic Acid bstfa BSTFA + 1% TMCS start->bstfa Single Step pfbbr PFBBr, DIPEA start->pfbbr Two Steps tms_product TMS-Ester, TMS-Ether Derivative bstfa->tms_product pfb_intermediate PFB-Ester Intermediate pfbbr->pfb_intermediate bstfa2 BSTFA pfb_intermediate->bstfa2 pfb_tms_product PFB-Ester, TMS-Ether Derivative bstfa2->pfb_tms_product

Caption: Derivatization pathways for 15-hydroxypentadecanoic acid.

References

Application Notes and Protocols for Isotopic Labeling of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. As an omega-hydroxy fatty acid derivative, it is implicated in various metabolic pathways, including fatty acid oxidation and the formation of signaling molecules. The study of its precise biological roles and metabolic fate necessitates advanced analytical techniques, among which isotopic labeling stands out as a powerful tool.

This document provides detailed application notes and experimental protocols for the isotopic labeling of this compound. These guidelines are intended to assist researchers in tracing its metabolic pathways, quantifying its abundance in biological systems, and elucidating its function in health and disease.

Applications of Isotopically Labeled this compound

Isotopically labeled this compound serves as a crucial tracer in a variety of research applications:

  • Metabolic Flux Analysis: Tracing the incorporation and turnover of the labeled backbone allows for the detailed mapping of metabolic pathways involving this molecule.

  • Quantitative Mass Spectrometry: Stable isotope-labeled this compound is the gold standard for use as an internal standard in mass spectrometry-based quantification, enabling precise and accurate measurement in complex biological matrices.[1]

  • Enzyme Activity Assays: Labeled substrates are essential for determining the kinetic parameters of enzymes that synthesize or metabolize this compound.

  • Drug Development: Understanding the metabolic pathways of fatty acids is critical in the development of drugs targeting metabolic disorders. Labeled compounds can be used to assess the effect of drug candidates on fatty acid metabolism.

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled 15-Hydroxypentadecanoic Acid

The synthesis of isotopically labeled this compound begins with the synthesis of its precursor, 15-hydroxypentadecanoic acid. A general synthetic strategy involves the use of labeled starting materials. The following is a conceptual protocol based on established chemical syntheses of long-chain hydroxy fatty acids.[2][3]

Materials:

  • Isotopically labeled starting material (e.g., ¹³C- or ²H-labeled long-chain dicarboxylic acid monoester or a labeled Grignard reagent)

  • Appropriate solvents (e.g., THF, diethyl ether, hexane)

  • Reducing agents (e.g., LiAlH₄ or NaBH₄)

  • Reagents for chain extension (e.g., dihalides, organocuprates)

  • Reagents for functional group manipulation (e.g., protecting groups, oxidizing/reducing agents)

  • Silica gel for column chromatography

Procedure:

  • Selection of Labeled Precursor: Choose a commercially available isotopically labeled precursor that can be efficiently converted to the 15-carbon backbone. For example, a shorter-chain labeled aldehyde or halide can be used in a chain-extension reaction.

  • Chain Elongation: Employ standard organic chemistry techniques such as Grignard reactions, Wittig reactions, or coupling reactions to build the 15-carbon chain. Ensure that the isotopic label is retained throughout the synthetic sequence.

  • Introduction of Hydroxyl and Carboxyl Groups: The terminal hydroxyl and carboxyl groups can be introduced at appropriate steps. For instance, a terminal alkene can be hydroborated and oxidized to yield the primary alcohol, while a terminal halide can be converted to a nitrile followed by hydrolysis to the carboxylic acid.

  • Purification: The final product, isotopically labeled 15-hydroxypentadecanoic acid, should be purified using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the identity and isotopic enrichment of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol describes the enzymatic conversion of the synthesized isotopically labeled 15-hydroxypentadecanoic acid to its coenzyme A thioester using a long-chain acyl-CoA synthetase (LACS).[4]

Materials:

  • Isotopically labeled 15-hydroxypentadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Reaction Buffer

    • MgCl₂ (final concentration 5-10 mM)

    • DTT (final concentration 1-2 mM)

    • ATP (final concentration 5-10 mM)

    • CoA (final concentration 0.5-1 mM)

    • Isotopically labeled 15-hydroxypentadecanoic acid (complexed with BSA in a 1:1 molar ratio)

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase. The optimal amount of enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an organic solvent such as methanol (B129727) or acetonitrile, or by heat inactivation.

  • Purification (Optional): The resulting isotopically labeled this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Quantification and Analysis: The concentration of the synthesized product can be determined using spectrophotometry (measuring the absorbance of the thioester bond at ~260 nm) or by mass spectrometry.

Protocol 3: In Vivo Labeling and Quantification using SILEC-SF

The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method can be adapted to study the metabolism of this compound.[4] This approach relies on labeling the CoA moiety itself.

Materials:

  • Cell line of interest

  • Cell culture medium deficient in pantothenate (Vitamin B5)

  • Isotopically labeled pantothenate (e.g., [¹³C₃, ¹⁵N₁]-pantothenate)

  • Dialyzed fetal bovine serum (dFBS)

  • Subcellular fractionation kit

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells in a pantothenate-deficient medium supplemented with isotopically labeled pantothenate and dFBS for several passages to ensure near-complete labeling of the cellular CoA pool.

  • Experimental Treatment:

    • Treat the labeled cells with unlabeled 15-hydroxypentadecanoic acid or other compounds of interest.

  • Subcellular Fractionation:

    • Harvest the cells and perform subcellular fractionation to isolate the nucleus, mitochondria, cytosol, etc., according to the manufacturer's protocol of the fractionation kit.

  • Extraction of Acyl-CoAs:

    • Extract the acyl-CoAs from each subcellular fraction using an appropriate extraction solvent (e.g., methanol/water with an internal standard).

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable reversed-phase column for the separation of long-chain acyl-CoAs.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the labeled and unlabeled this compound.

  • Data Analysis:

    • Quantify the amount of this compound in each subcellular compartment by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the isotopically labeled internal standard.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Quantification of this compound in Different Cellular Compartments.

Cellular CompartmentControl (pmol/10⁶ cells)Treatment A (pmol/10⁶ cells)Treatment B (pmol/10⁶ cells)
Whole Cell1.2 ± 0.22.5 ± 0.30.8 ± 0.1
Nucleus0.3 ± 0.050.6 ± 0.080.2 ± 0.03
Mitochondria0.7 ± 0.11.5 ± 0.20.5 ± 0.07
Cytosol0.2 ± 0.040.4 ± 0.060.1 ± 0.02

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Signaling Pathways and Biological Context

While specific signaling pathways directly involving this compound are not yet fully elucidated, its role can be inferred from the known functions of omega-hydroxy fatty acids. These molecules are primarily metabolized through the omega-oxidation pathway.[5][6]

Omega-Oxidation Pathway

Omega-oxidation serves as an alternative to beta-oxidation for fatty acid degradation, particularly when beta-oxidation is impaired.[5][6]

Omega_Oxidation_Pathway 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid This compound This compound 15-Hydroxypentadecanoic Acid->this compound Acyl-CoA Synthetase Omega-Oxidation Enzymes Omega-Oxidation Enzymes This compound->Omega-Oxidation Enzymes Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Omega-Oxidation Enzymes->Dicarboxylic Acyl-CoA Beta-Oxidation Beta-Oxidation Dicarboxylic Acyl-CoA->Beta-Oxidation Acetyl-CoA & Succinyl-CoA Acetyl-CoA & Succinyl-CoA Beta-Oxidation->Acetyl-CoA & Succinyl-CoA TCA Cycle TCA Cycle Acetyl-CoA & Succinyl-CoA->TCA Cycle

Caption: Overview of the omega-oxidation pathway for this compound.

This pathway involves the sequential oxidation of the terminal omega-carbon, leading to the formation of a dicarboxylic acid, which can then undergo beta-oxidation from both ends.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro isotopic labeling experiment.

Experimental_Workflow cluster_synthesis Step 1: Synthesis cluster_enzymatic Step 2: Enzymatic Conversion cluster_analysis Step 3: Application & Analysis Labeled Precursor Labeled Precursor Chemical Synthesis Chemical Synthesis Labeled Precursor->Chemical Synthesis Labeled 15-OH-C15 Acid Labeled 15-OH-C15 Acid Chemical Synthesis->Labeled 15-OH-C15 Acid Enzymatic Reaction (LACS) Enzymatic Reaction (LACS) Labeled 15-OH-C15 Acid->Enzymatic Reaction (LACS) Labeled 15-OH-C15-CoA Labeled 15-OH-C15-CoA Enzymatic Reaction (LACS)->Labeled 15-OH-C15-CoA Biological System Biological System Labeled 15-OH-C15-CoA->Biological System Extraction Extraction Biological System->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for synthesis and application of labeled this compound.

References

Application Notes and Protocols for Measuring 15-Hydroxypentadecanoyl-CoA Turnover Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA (15-OH-C15-CoA) is an omega-hydroxylated long-chain fatty acyl-CoA. While not as extensively studied as other fatty acyl-CoAs, emerging interest in the biological roles of hydroxy fatty acids necessitates robust methods for quantifying their cellular turnover. Understanding the rates of synthesis and degradation of 15-OH-C15-CoA is critical for elucidating its function in cellular metabolism and signaling, and for the development of therapeutic agents targeting these pathways.

This document provides detailed application notes and protocols for measuring the turnover rate of this compound. The primary method described is based on stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the highest sensitivity and specificity for this application.

Metabolic Pathway of this compound

The metabolism of this compound involves its synthesis from pentadecanoyl-CoA and its subsequent degradation.

Biosynthesis of this compound

The primary route for the synthesis of this compound is believed to be the omega-hydroxylation of pentadecanoyl-CoA. This reaction is catalyzed by cytochrome P450 enzymes, particularly those from the CYP4A and CYP2E1 families, which are known to hydroxylate the terminal (omega) carbon of fatty acids.

Pentadecanoyl_CoA Pentadecanoyl-CoA 15_OH_C15_CoA This compound Pentadecanoyl_CoA->15_OH_C15_CoA NADPH, O2 CYP450 Cytochrome P450 (e.g., CYP4A, CYP2E1) CYP450->15_OH_C15_CoA

Biosynthesis of this compound via omega-hydroxylation.
Degradation of this compound

This compound is likely degraded via the peroxisomal or mitochondrial beta-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA in each cycle.

15_OH_C15_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase 15_OH_C15_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA-SH

Degradation of this compound via Beta-Oxidation.

Potential Signaling Pathway

Hydroxy fatty acids have been shown to act as signaling molecules, in part by activating peroxisome proliferator-activated receptors (PPARs).[1] These are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. This compound, or its corresponding free fatty acid, may bind to and activate PPARα, leading to the transcription of target genes.

cluster_nucleus Nucleus 15_OH_C15_FA 15-Hydroxypentadecanoic Acid PPARa PPARα 15_OH_C15_FA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes

Potential PPARα signaling pathway for 15-hydroxypentadecanoic acid.

Quantitative Data Presentation

Direct measurements of this compound turnover rates are not extensively reported in the literature. However, the kinetics of the key synthesizing enzymes, cytochrome P450s, provide an indication of the potential rate of formation. The following table summarizes kinetic parameters for the omega-hydroxylation of various fatty acid substrates by relevant cytochrome P450 isoforms.

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference
Human CYP4A11Lauric Acid (C12)1325[2]
Human CYP4A11Myristic Acid (C14)818[3]
Human CYP2E1Lauric Acid (C12)505[3]
Rat CYP4A1Lauric Acid (C12)1030[4]

Note: The turnover rate of this compound within a cell is a function of both its synthesis and degradation rates and will be influenced by substrate availability, enzyme expression levels, and the overall metabolic state of the cell.

Experimental Protocols

Experimental Workflow for Measuring Turnover Rate

The general workflow for measuring the turnover rate of this compound involves stable isotope labeling of cells or organisms, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS.

Start Start Labeling Cell/Organism Labeling (e.g., 13C-Pentadecanoic Acid) Start->Labeling Harvesting Harvest Cells/Tissues at Different Time Points Labeling->Harvesting Extraction Acyl-CoA Extraction Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis (Isotope Enrichment vs. Time) LC_MS->Data_Analysis Turnover_Rate Calculate Turnover Rate Data_Analysis->Turnover_Rate End End Turnover_Rate->End

Experimental workflow for measuring 15-OH-C15-CoA turnover.
Protocol 1: Stable Isotope Labeling of Cells

Objective: To label the cellular pool of pentadecanoic acid, the precursor for this compound, with a stable isotope.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Stable isotope-labeled pentadecanoic acid (e.g., [U-¹³C₁₅]pentadecanoic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell line of interest

Procedure:

  • Prepare Labeled Fatty Acid-BSA Complex: a. Dissolve [U-¹³C₁₅]pentadecanoic acid in ethanol (B145695) to a stock concentration of 50 mM. b. In a sterile tube, add the desired amount of the fatty acid stock solution. c. Evaporate the ethanol under a stream of nitrogen gas. d. Resuspend the fatty acid film in cell culture medium containing 1% fatty acid-free BSA by vortexing for 1 hour at 37°C. This will result in a stock solution of the labeled fatty acid complexed to BSA.

  • Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. On the day of the experiment, replace the standard growth medium with a labeling medium. The labeling medium should be the standard culture medium supplemented with charcoal-stripped FBS and the prepared ¹³C-pentadecanoic acid-BSA complex at a final concentration typically ranging from 10 to 100 µM. c. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the stable isotope into the this compound pool.

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

Objective: To efficiently extract acyl-CoAs from cells while minimizing degradation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724), ice-cold

  • Methanol (B129727), ice-cold

  • 5% (w/v) Trichloroacetic acid (TCA) or 10% (w/v) Acetic Acid

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge capable of 4°C and >14,000 x g

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Harvesting: a. At each time point, aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold acetonitrile to the culture dish and scrape the cells.

  • Extraction: a. Transfer the cell suspension to a microcentrifuge tube. b. Add the internal standard to each sample. c. Add an equal volume of ice-cold methanol and water. d. Vortex the mixture vigorously for 1 minute. e. For protein precipitation and to improve extraction efficiency, some protocols suggest the addition of a small amount of acid (e.g., final concentration of 0.5% acetic acid). f. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: a. Transfer the supernatant to a new tube. b. Dry the supernatant using a SpeedVac or under a stream of nitrogen. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of this compound

Objective: To separate and quantify both the labeled and unlabeled forms of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Unlabeled 15-OH-C15-CoA: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion (e.g., the fragment corresponding to the loss of the acyl chain).

    • ¹³C-labeled 15-OH-C15-CoA: Monitor the transition from the corresponding ¹³C-labeled precursor ion to its product ion.

    • Internal Standard (C17:0-CoA): Monitor the specific precursor-product ion transition for the internal standard.

  • Optimization: The specific m/z values for the precursor and product ions, as well as collision energies, will need to be optimized for the specific instrument used.

Data Analysis and Turnover Rate Calculation
  • Quantification: The peak areas of the labeled and unlabeled this compound, as well as the internal standard, are integrated.

  • Isotope Enrichment Calculation: The fractional enrichment (M) of the labeled species at each time point (t) is calculated as:

    • M(t) = Peak Area (labeled) / [Peak Area (labeled) + Peak Area (unlabeled)]

  • Turnover Rate Calculation: The turnover rate (k) can be determined by fitting the isotope enrichment data to a one-phase exponential association model:

    • M(t) = M_ss * (1 - e^(-k*t))

    • Where M_ss is the fractional enrichment at steady state.

    • The turnover rate constant (k) represents the fraction of the pool that is replaced per unit of time. The half-life (t₁/₂) of the molecule can be calculated as ln(2)/k.

Conclusion

The protocols outlined in this document provide a robust framework for measuring the turnover rate of this compound. By employing stable isotope labeling and LC-MS/MS, researchers can gain valuable insights into the dynamics of this molecule within cellular systems. This information is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies. Further research is needed to fully elucidate the specific enzymes and signaling pathways involved in the metabolism of this compound.

References

Application Notes and Protocols: 15-Hydroxypentadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoyl-CoA (15-HPD-CoA) is the activated form of 15-hydroxypentadecanoic acid, an omega-hydroxy odd-chain fatty acid. While research directly focused on 15-HPD-CoA is emerging, its role in lipidomics can be inferred from the study of related lipid classes: omega-hydroxy fatty acids, odd-chain fatty acids, and long-chain acyl-CoAs. These molecules are increasingly recognized for their involvement in cellular signaling, energy metabolism, and as potential biomarkers for various physiological and pathological states.

Omega-hydroxy fatty acids are products of omega-oxidation, an alternative pathway to beta-oxidation for fatty acid metabolism.[1] This pathway becomes significant when beta-oxidation is impaired and is involved in the production of dicarboxylic acids.[1] Odd-chain fatty acids, such as the parent compound pentadecanoic acid (C15:0), have been associated with various health benefits, including cardiometabolic health and longevity.[2][3] As the metabolically active form, 15-HPD-CoA is a key intermediate in the pathways that govern the biological activities of its parent fatty acid.

These application notes provide an overview of the potential applications of 15-HPD-CoA in lipidomics research and detailed protocols for its analysis.

Potential Applications in Lipidomics

  • Biomarker Discovery: Altered levels of 15-HPD-CoA and its metabolites may serve as biomarkers for metabolic diseases. Given the link between odd-chain fatty acids and conditions like type 2 diabetes and cardiovascular disease, quantifying 15-HPD-CoA in tissues and cells can provide insights into disease mechanisms.[2][3]

  • Studying Metabolic Pathways: As a substrate for various enzymes, 15-HPD-CoA is a crucial tool for investigating the omega-oxidation pathway and its interplay with beta-oxidation and other lipid metabolic routes. Understanding the flux through these pathways is essential for comprehending cellular energy homeostasis.

  • Drug Development: Targeting enzymes that metabolize 15-HPD-CoA could be a therapeutic strategy for metabolic disorders. For instance, modulating its synthesis or degradation could influence the levels of signaling molecules derived from it. Lipidomics analysis is a key tool in the drug discovery and development process.[4]

  • Nutritional Science: The parent fatty acid, pentadecanoic acid, is found in dairy and some plants.[2] Studying the metabolism of its hydroxylated form via 15-HPD-CoA can help elucidate the mechanisms behind the health effects of dietary odd-chain fatty acids.

Experimental Protocols

The quantitative analysis of long-chain acyl-CoAs like 15-HPD-CoA in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting these low-abundance molecules.[5][6]

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol describes the extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Internal Standard (IS) solution (e.g., C17:0-CoA in methanol)

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the dish and scrape the cells.

  • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution to the cell suspension.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Quantitative Analysis of 15-HPD-CoA by LC-MS/MS

This protocol provides a general method for the separation and detection of 15-HPD-CoA using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Positive ESI Mode):

The exact mass transitions for 15-HPD-CoA need to be determined by direct infusion of a standard. However, a characteristic neutral loss of 507 Da is common for acyl-CoAs.[7]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Precursor Ion (Q1) [M+H]⁺ of 15-HPD-CoA
Product Ion (Q3) To be determined (often a fragment corresponding to the acylium ion or a fragment from the CoA moiety)
Collision Energy To be optimized

Data Presentation

Quantitative data for 15-HPD-CoA is not widely available in the literature. However, analysis of related odd-chain fatty acids in biological samples can provide a reference point. The following table summarizes representative concentrations of pentadecanoic acid (C15:0) in human plasma, which would be the precursor pool for 15-HPD-CoA.

AnalyteMatrixConcentration Range (µM)Reference
Pentadecanoic Acid (C15:0)Human Plasma10 - 30[2]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the formation of 15-HPD-CoA from its parent fatty acid and its potential entry into omega-oxidation.

metabolic_pathway Pentadecanoic_acid Pentadecanoic Acid (C15:0) Hydroxylation Omega-Hydroxylation (Cytochrome P450) Pentadecanoic_acid->Hydroxylation 15_hydroxypentadecanoic_acid 15-Hydroxypentadecanoic Acid Hydroxylation->15_hydroxypentadecanoic_acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 15_hydroxypentadecanoic_acid->Acyl_CoA_Synthetase ATP, CoA 15_HPD_CoA This compound Acyl_CoA_Synthetase->15_HPD_CoA AMP, PPi Omega_Oxidation Omega-Oxidation Pathway 15_HPD_CoA->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid

Caption: Formation and metabolic fate of this compound.

Experimental Workflow for 15-HPD-CoA Analysis

The following diagram outlines the key steps in the analysis of 15-HPD-CoA from biological samples.

experimental_workflow Sample_Collection Biological Sample (Cells or Tissue) Extraction Lipid Extraction (with Internal Standard) Sample_Collection->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

Caption: Workflow for the quantitative analysis of 15-HPD-CoA.

Conclusion

This compound is a promising molecule for lipidomics research, with potential applications in biomarker discovery, metabolic pathway analysis, and drug development. The protocols and information provided here offer a foundation for researchers to begin investigating the role of this and other long-chain hydroxy acyl-CoAs in health and disease. As analytical techniques continue to improve, the ability to quantify these low-abundance lipids will undoubtedly lead to new and important biological discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15-hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this and other long-chain hydroxylated acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the quantification of this compound and similar long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: I am seeing low recovery of this compound from my biological samples. What are the potential causes and solutions?

A1: Low recovery is a frequent issue in long-chain acyl-CoA analysis, often stemming from their inherent instability and tendency to adhere to surfaces. Here are some common causes and troubleshooting steps:

  • Sample Preparation:

    • Inefficient Extraction: The amphiphilic nature of acyl-CoAs makes extraction challenging. Ensure your homogenization and extraction protocol is robust. A common method involves homogenization in a buffered solution followed by protein precipitation and extraction with an organic solvent mixture like acetonitrile:isopropanol.[1] Solid-phase extraction (SPE) with a mixed-mode or anion-exchange cartridge can also improve recovery.

    • Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. It is crucial to work quickly and at low temperatures (on ice) during sample preparation.[2] Quenching metabolic activity immediately after sample collection is critical.

    • Adsorption to Surfaces: The phosphate (B84403) group of Coenzyme A can bind to glass and metal surfaces, leading to analyte loss. Using polypropylene (B1209903) tubes and glassware can help mitigate this issue.[3]

  • Solutions:

    • Optimize your extraction solvent. A mixture of acetonitrile, isopropanol, and methanol (B129727) has been shown to be effective for long-chain acyl-CoAs.[2]

    • Incorporate a suitable internal standard early in the sample preparation process to account for losses. For this compound, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue would be appropriate.[2][4]

    • Consider derivatization of the phosphate group to reduce its affinity for surfaces, although this adds complexity to the workflow.

Q2: My chromatographic peak shape for this compound is poor (e.g., tailing, broad). How can I improve it?

A2: Poor peak shape is often related to interactions with the analytical column or issues with the mobile phase.

  • Column Choice: A C18 reversed-phase column is commonly used for long-chain acyl-CoA separation.[5] The hydroxyl group on this compound may lead to secondary interactions with the silica (B1680970) backbone of the column.

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact peak shape. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve the chromatography of acyl-CoAs by keeping the phosphate group in a consistent charge state.[5]

  • Contamination: Buildup of biological material on the column from repeated injections of tissue or cell extracts can lead to distorted peak shapes.

  • Solutions:

    • Use a high-quality, end-capped C18 column.

    • Experiment with mobile phase additives. Ion-pairing reagents can improve peak shape but may cause long-term column contamination. A high pH mobile phase is often a better alternative.

    • Incorporate a column wash step between injections to remove matrix components. A wash with a strong solvent or a solution containing a small amount of acid can be effective.

    • Ensure proper sample cleanup before injection to minimize matrix effects.

Q3: I am experiencing high signal variability and poor reproducibility in my this compound measurements. What could be the reason?

A3: High variability can be introduced at multiple stages of the analytical workflow.

  • Sample Handling: Inconsistent sample collection, storage, and preparation can lead to significant variability. The instability of acyl-CoAs makes them particularly sensitive to handling differences.

  • Matrix Effects: Co-eluting endogenous species from the biological matrix can compete for ionization in the mass spectrometer source, leading to ion suppression or enhancement.

  • Instrumental Factors: Fluctuations in the LC-MS/MS system's performance can contribute to variability.

  • Solutions:

    • Standardize your entire workflow from sample collection to analysis.

    • Use a stable isotope-labeled internal standard that co-elutes with your analyte to effectively correct for matrix effects and other sources of variability.

    • Perform a thorough validation of your method, including assessment of intra- and inter-day precision. Inter-assay coefficients of variation (CVs) for long-chain acyl-CoAs are typically in the range of 5-15%.[2]

    • Regularly check the performance of your LC-MS/MS system with standard solutions.

Q4: What are the optimal mass spectrometry parameters for detecting this compound?

A4: While specific parameters should be optimized for your instrument, here are some general guidelines for long-chain acyl-CoAs:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.[5]

  • Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[6] This neutral loss can be used for precursor ion scanning to identify potential acyl-CoA species in a sample.

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred method due to its high sensitivity and selectivity. The precursor ion would be the [M+H]+ of this compound, and a common product ion would be the fragment resulting from the neutral loss of 507 Da.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters and performance characteristics for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterTypical Value/RangeReference
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A Water with ammonium hydroxide (B78521) (high pH) or formic acid (low pH)[5][8]
Mobile Phase B Acetonitrile or Methanol with additive[5][8]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS/MS Transition Precursor Ion ([M+H]+) -> Product Ion (e.g., after neutral loss of 507 Da)[6]
**Linearity (R²) **> 0.99[2]
Limit of Detection (LOD) 1-10 fmol on column[8]
Limit of Quantification (LOQ) 5-50 fmol on column[8]
Intra-assay Precision (%CV) 5-10%[2]
Inter-assay Precision (%CV) 5-15%[2]
Recovery 80-115% (with appropriate internal standard)

Experimental Protocols

A detailed experimental protocol for the quantification of long-chain acyl-CoAs in biological tissues is provided below. This can be used as a starting point for developing a method for this compound.

1. Sample Preparation (from Tissue)

  • Weigh approximately 40-50 mg of frozen tissue in a pre-chilled polypropylene tube.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add a known amount of an appropriate internal standard (e.g., C17:0-CoA).

  • Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol, 3:1:1).[2]

  • Homogenize the sample on ice.

  • Vortex for 2 minutes and sonicate for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • A: Water with 0.1% ammonium hydroxide.

    • B: Acetonitrile with 0.1% ammonium hydroxide.

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI+.

  • Detection: MRM mode.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Biological Sample (Tissue/Cells) homogenization Homogenization on Ice (Buffer + Internal Standard) tissue->homogenization extraction Organic Solvent Extraction (e.g., ACN:IPA:MeOH) homogenization->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Reversed-Phase) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Experimental workflow for this compound quantification.

Generalized Fatty Acid Activation and Metabolism

fatty_acid_metabolism cluster_pathways Potential Metabolic Fates FA 15-Hydroxypentadecanoic Acid (Fatty Acid) ACS Acyl-CoA Synthetase (ACS) FA->ACS + ATP + CoA AcylCoA This compound (Acyl-CoA) ACS->AcylCoA AMP + PPi BetaOx Beta-Oxidation AcylCoA->BetaOx Energy Production LipidSyn Lipid Synthesis (e.g., TAGs, Phospholipids) AcylCoA->LipidSyn Storage/Membranes Signaling Cellular Signaling AcylCoA->Signaling Regulation

Caption: Generalized pathway of fatty acid activation and metabolism.

References

improving stability of 15-hydroxypentadecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a long-chain hydroxy fatty acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, it is a key metabolic intermediate. Its stability is a concern due to the high-energy thioester bond, which is susceptible to hydrolysis, potentially leading to inaccurate experimental results.[1][2]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The main factors affecting stability are pH, temperature, and the presence of enzymes such as acyl-CoA hydrolases.[3][4] Generally, stability is greater at acidic pH and lower temperatures.

Q3: How should I store my this compound, both in solid form and in solution?

A3: In solid form, it should be stored at -20°C or below. For stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent, aliquot into small volumes in glass vials with Teflon-lined caps, and store at -80°C to minimize freeze-thaw cycles and solvent evaporation.[5]

Q4: What are the common degradation products of this compound?

A4: The primary degradation product from simple hydrolysis is 15-hydroxypentadecanoic acid and Coenzyme A. Enzymatic degradation through β-oxidation will yield acetyl-CoA and progressively shorter acyl-CoA molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected concentration of this compound in my stock solution.
  • Possible Cause 1: Hydrolysis during preparation. The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH.

    • Solution: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4.5-6.0) or an anhydrous organic solvent. Work quickly and on ice to minimize degradation.

  • Possible Cause 2: Adsorption to plasticware. Long-chain acyl-CoAs can adsorb to the surface of plastic tubes.

    • Solution: Use low-adhesion polypropylene (B1209903) tubes or, preferably, glass vials for the preparation and storage of your solutions.[5]

  • Possible Cause 3: Inaccurate initial weighing. The compound may be hygroscopic.

    • Solution: Allow the vial to equilibrate to room temperature in a desiccator before opening and weighing.

Issue 2: Variable results in cell-based or enzymatic assays.
  • Possible Cause 1: Degradation in aqueous assay buffer. Standard physiological buffers (pH 7.4) can promote the hydrolysis of the thioester bond over the course of the experiment.

    • Solution: Minimize the pre-incubation time of this compound in the assay buffer. If possible, perform a stability test of the compound in your specific buffer system over the time course of your experiment. Consider using a slightly more acidic buffer if your experimental system allows.

  • Possible Cause 2: Enzymatic degradation by cellular enzymes. Cells contain acyl-CoA hydrolases that can rapidly degrade the compound.

    • Solution: If working with cell lysates, consider adding hydrolase inhibitors if they do not interfere with your assay. For whole-cell experiments, be aware of the potential for metabolism and account for it in your experimental design.

Issue 3: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Possible Cause 1: Hydrolysis. A peak corresponding to 15-hydroxypentadecanoic acid is a common sign of degradation.

    • Solution: Confirm the identity of the peak by running a standard of 15-hydroxypentadecanoic acid. To mitigate this, follow the handling and storage recommendations to minimize hydrolysis.

  • Possible Cause 2: Oxidation. The hydroxyl group and the acyl chain can be susceptible to oxidation.

    • Solution: Use degassed solvents for your solutions and analyses. Consider adding an antioxidant like DTT or TCEP if compatible with your downstream applications.

Data Presentation

Table 1: General Stability of Long-Chain Acyl-CoAs under Various Conditions

ParameterConditionRelative StabilityRecommendations
pH Acidic (4.0-6.0)HighPrepare and store solutions in a slightly acidic buffer.
Neutral (7.0-7.4)ModerateMinimize time in neutral buffers; use on ice.
Alkaline (>8.0)LowAvoid alkaline conditions.
Temperature -80°CVery HighLong-term storage of stock solutions.
-20°CHighShort to medium-term storage.
4°CLowShort-term storage (hours to a few days); use with caution.
Room TemperatureVery LowAvoid prolonged exposure.
Storage Vessel Glass VialsHighRecommended for stock solutions to prevent adsorption and solvent loss.[5]
PolypropyleneModerateUse low-adhesion tubes for temporary handling.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Pre-analysis: Allow the vial of solid this compound to warm to room temperature in a desiccator.

  • Weighing: Weigh the desired amount of the compound rapidly in a sterile environment.

  • Dissolution:

    • Prepare a suitable buffer, for example, 100 mM potassium phosphate (B84403) buffer, pH 4.9.[6]

    • On ice, add the buffer to the solid compound to the desired final concentration.

    • Vortex gently until fully dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes in glass vials with Teflon-lined screw caps.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Analysis of this compound Stability by HPLC
  • Sample Preparation:

    • Thaw an aliquot of your this compound stock solution on ice.

    • Dilute the stock solution to a working concentration in your test buffer (e.g., PBS, pH 7.4).

    • Incubate the solution at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution and immediately stop the degradation by adding an equal volume of cold acetonitrile (B52724) with 0.1% formic acid.

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase HPLC column.

    • Use a gradient elution, for example, with mobile phase A: 75 mM KH2PO4, pH 4.9, and mobile phase B: acetonitrile.[6]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability in your buffer.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (non-enzymatic or hydrolase) Beta_Oxidation Beta_Oxidation This compound->Beta_Oxidation Mitochondrial Enzymes 15-Hydroxypentadecanoic_Acid 15-Hydroxypentadecanoic_Acid Hydrolysis->15-Hydroxypentadecanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Shorter_Acyl_CoA Shorter_Acyl_CoA Beta_Oxidation->Shorter_Acyl_CoA

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Analysis Weigh Weigh Dissolve Dissolve Weigh->Dissolve Aliquot Aliquot Dissolve->Aliquot Store Store Aliquot->Store Thaw Thaw Store->Thaw Dilute Dilute Thaw->Dilute Incubate Incubate Dilute->Incubate Stop_Reaction Stop_Reaction Incubate->Stop_Reaction HPLC_Analysis HPLC_Analysis Stop_Reaction->HPLC_Analysis Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Analysis of 15-Hydroxypentadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-hydroxypentadecanoyl-CoA mass spectrometry. The information provided is based on established methods for long-chain and hydroxy acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal or no signal for this compound in my LC-MS/MS analysis?

Poor or absent signal is often due to a combination of factors including:

  • Suboptimal Sample Preparation: Inefficient extraction or significant sample loss during cleanup.

  • Matrix Effects: Ion suppression from co-eluting compounds in the sample matrix is a primary cause of reduced signal intensity.

  • Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions.

  • Incorrect MS Parameters: Non-optimized ionization and fragmentation settings for this specific molecule.

  • Chromatographic Issues: Poor peak shape or retention time shifts leading to the analyte not being detected in the expected window.

Q2: What is a suitable internal standard for the quantitative analysis of this compound?

For quantitative analysis of acyl-CoAs, a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is ideal for correcting matrix effects. However, if a SIL-IS for this compound is unavailable, odd-chain acyl-CoAs like pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA) are commonly used as they are typically absent or at very low levels in most biological samples.[1][2]

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

Both positive and negative ion modes can be used for the analysis of acyl-CoAs. Positive ion mode is often preferred for short-chain acyl-CoAs and can provide characteristic neutral loss fragmentation of the CoA moiety.[3] Negative ion mode has also been shown to be effective and may offer higher sensitivity for some long-chain acyl-CoAs.[4] The optimal mode should be determined empirically for this compound.

Q4: How can I improve the stability of this compound in my samples and standards?

To improve stability, it is recommended to reconstitute dried extracts in a solvent mixture such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297).[1] Samples should be kept at low temperatures (e.g., 4°C) in the autosampler and analyzed promptly. For long-term storage, samples should be kept at -80°C.

Troubleshooting Guides

Issue 1: Significant Ion Suppression

Symptoms:

  • Low analyte signal in biological samples compared to standards in pure solvent.

  • Inconsistent results between samples.

  • Reduced signal when a blank matrix extract is co-injected with the analyte standard.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to remove interfering substances. This method generally provides a cleaner extract compared to simple protein precipitation.

    • Protein Precipitation: If using protein precipitation, ensure complete precipitation and careful collection of the supernatant. Methanol is a commonly used solvent for this purpose.[1]

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution on a C18 reversed-phase column to separate this compound from matrix components that may cause ion suppression.[1]

    • Divert Flow: Use a divert valve to direct the flow to waste during the elution of highly polar, unretained compounds at the beginning of the run, which are often a source of ion suppression.

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, ensure the diluted analyte concentration is still above the limit of quantification.

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Symptoms:

  • Broad, tailing, or split peaks for this compound.

  • Shifting retention times between injections.

Troubleshooting Steps:

  • Check Mobile Phase Composition:

    • Ensure the mobile phase contains an appropriate additive, such as ammonium acetate or formic acid, to improve peak shape for acyl-CoAs.

    • Prepare fresh mobile phases daily to avoid changes in pH or contamination.

  • Column Health:

    • Inspect the column for blockages or contamination. A guard column can help protect the analytical column.

    • If the column is contaminated, perform a wash with a strong solvent.

  • Reconstitution Solvent:

    • Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate.

  • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the long-chain acyl-CoA.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The characteristic fragmentation for acyl-CoAs often involves a neutral loss of 507 Da in positive ion mode.[3]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

FeatureProtein PrecipitationSolid-Phase Extraction (SPE)
Throughput HighModerate
Cleanliness of Extract LowerHigher
Risk of Matrix Effects HigherLower
Cost per Sample LowModerate

Visualizations

experimental_workflow Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Poor Signal or Inconsistent Results test_me Post-column Infusion or Matrix Spiking to Confirm Matrix Effects start->test_me improve_sp Improve Sample Preparation (e.g., SPE) test_me->improve_sp Matrix Effects Confirmed optimize_lc Optimize Chromatography (e.g., Gradient, Divert Valve) improve_sp->optimize_lc dilute Dilute Sample Extract optimize_lc->dilute re_evaluate Re-evaluate with Internal Standard dilute->re_evaluate end Acceptable Results re_evaluate->end Consistent and Accurate Quantification

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

fatty_acid_beta_oxidation Generalized Fatty Acid Beta-Oxidation Pathway fatty_acid 15-Hydroxypentadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase hydroxy_acyl_coa This compound acyl_coa_synthetase->hydroxy_acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase hydroxy_acyl_coa->acyl_coa_dehydrogenase enoyl_coa Enoyl-CoA acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa_2 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa_2 hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa_2->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: Generalized pathway of fatty acid beta-oxidation.

References

Technical Support Center: Optimizing Chromatographic Separation of Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxy acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the chromatographic separation of hydroxy acyl-CoAs?

A1: Researchers commonly face challenges such as poor peak shape (tailing or fronting), inadequate resolution between analytes, low signal intensity, and poor recovery from biological matrices. These issues can arise from a variety of factors including suboptimal mobile phase composition, improper column selection, and inefficient sample preparation.

Q2: Which type of chromatography is best suited for separating hydroxy acyl-CoAs?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC), particularly using C18 columns, is a widely used and effective method for the separation of hydroxy acyl-CoAs.[1] For very polar or short-chain hydroxy acyl-CoAs that may have limited retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[2][3][4][5][6]

Q3: How can I improve the sensitivity of my hydroxy acyl-CoA analysis?

A3: To enhance sensitivity, especially when using mass spectrometry (MS) detection, ensure efficient ionization. This can be achieved by optimizing the mobile phase pH and using volatile buffers compatible with MS. Additionally, proper sample preparation to remove interfering substances from the matrix is crucial. For fluorescence-based detection, derivatization of the thiol group with a fluorescent labeling agent can significantly increase sensitivity.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks)

Poor peak shape, particularly peak tailing, is a frequent problem that can compromise resolution and the accuracy of quantification.[7][8]

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols The free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of hydroxy acyl-CoAs, leading to peak tailing.[8] To mitigate this, use a modern, well-end-capped C18 column or a column with a stationary phase designed for polar analytes. Alternatively, adding a small concentration of a competing base to the mobile phase or operating at a lower pH can suppress silanol ionization.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase. A pH that results in mixed ionization states of the hydroxy acyl-CoAs can lead to broadened and tailing peaks.[8] It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
Column Overload Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in peak distortion.[8][9] To address this, dilute the sample or reduce the injection volume.
Column Contamination Accumulation of matrix components on the column can lead to active sites that cause peak tailing.[8] Regularly flush the column with a strong solvent and consider using a guard column to protect the analytical column.

Below is a troubleshooting workflow for addressing peak tailing:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_column Check Column Condition (Age, Contamination) start->check_column check_mobile_phase Review Mobile Phase (pH, Composition) start->check_mobile_phase check_sample Evaluate Sample (Concentration, Volume) start->check_sample clean_column Clean/Replace Column Use Guard Column check_column->clean_column adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph use_ion_pair Add Ion-Pairing Agent check_mobile_phase->use_ion_pair dilute_sample Dilute Sample / Reduce Injection Volume check_sample->dilute_sample end_good Peak Shape Improved clean_column->end_good end_bad Issue Persists (Consult Further) clean_column->end_bad adjust_ph->end_good adjust_ph->end_bad use_ion_pair->end_good use_ion_pair->end_bad dilute_sample->end_good dilute_sample->end_bad

Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution

Inadequate separation between hydroxy acyl-CoAs or from other matrix components can lead to inaccurate identification and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition The organic solvent type and concentration, as well as the aqueous phase composition, significantly impact selectivity. Modify the gradient slope or the organic solvent (e.g., switch from acetonitrile (B52724) to methanol) to alter selectivity.
Inappropriate Stationary Phase The choice of stationary phase is critical for achieving good resolution. For complex mixtures, a high-resolution column with smaller particle sizes (e.g., sub-2 µm) may be necessary. If dealing with a wide range of polarities, HILIC may provide better separation than reversed-phase.[2][3][4][5][6]
Use of Ion-Pairing Agents For ionic or highly polar hydroxy acyl-CoAs, adding an ion-pairing agent to the mobile phase can improve retention and resolution.[10][11][12] Common ion-pairing agents for negative ions include tetraalkylammonium salts.
Issue 3: Low Recovery During Sample Preparation

Significant loss of analytes during sample preparation can lead to underestimation of their concentration.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Extraction from Biological Matrix The choice of extraction method is critical. Protein precipitation with agents like 5-sulfosalicylic acid (SSA) can be effective and avoids the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic short-chain acyl-CoAs.[13]
Analyte Loss During Solid-Phase Extraction (SPE) If SPE is necessary, ensure the cartridge type (e.g., C18) and the elution solvent are optimized for your specific hydroxy acyl-CoAs. Incomplete elution can be a major source of analyte loss.
Analyte Instability Acyl-CoAs can be prone to hydrolysis, especially in alkaline or strongly acidic solutions.[14] Work with samples on ice and process them promptly. Reconstitute dried extracts in a non-aqueous solvent like methanol (B129727) for better stability.[14]

The following diagram illustrates a typical sample preparation workflow:

G Sample Preparation Workflow for Hydroxy Acyl-CoAs start Biological Sample (Tissue, Cells) homogenization Homogenization (e.g., in buffer) start->homogenization protein_precipitation Protein Precipitation (e.g., with SSA) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Optional, e.g., C18) supernatant->spe evaporation Evaporation to Dryness supernatant->evaporation Directly if SPE is skipped spe->evaporation reconstitution Reconstitution (e.g., in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

A typical sample preparation workflow.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 3-Hydroxy-Octanoyl-CoA

This protocol is designed for the sensitive and specific quantification of 3-hydroxy-octanoyl-CoA in biological matrices.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Energy: Optimized for the specific analyte.[1]

Protocol 2: Broad Profiling of Acyl-CoAs using Reversed-Phase Chromatography

This method is suitable for the simultaneous analysis of a range of acyl-CoAs.[14]

1. Sample Preparation (Protein Precipitation)

  • Wash cells with phosphate-buffered saline (PBS).

  • Lyse cells with 2 mL of methanol and add an internal standard.

  • Incubate at -80°C for 15 minutes.

  • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes.

  • Transfer the supernatant, add 1 mL of acetonitrile, and evaporate to dryness.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge.

  • Transfer 100 µL of the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18(2) column (e.g., 100 x 2 mm, 3 µm) with a C18 guard column.[14]

  • Column Temperature: 32°C.[14]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient: 20% B to 100% B over 15 minutes, hold at 100% B for 7.5 minutes, then return to 20% B.[14]

  • Flow Rate: 0.2 mL/min.[14]

  • Injection Volume: 30 µL.[14]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive ESI.[14]

  • Scan Type: MRM.

  • Key Fragmentation: Monitor the neutral loss of the 5'-ADP moiety (507 Da).[14]

Quantitative Data Summary

The following table summarizes typical performance characteristics for acyl-CoA analysis methods.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh

Data compiled from various sources.[1]

Recovery Rates for Different Sample Preparation Methods: [13]

AnalyteTCA with SPE (% Recovery)SSA (% Recovery)
Pantothenate0%>100%
dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%

References

avoiding degradation of 15-hydroxypentadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 15-hydroxypentadecanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, a long-chain hydroxy fatty acyl-CoA, is primarily caused by two factors:

  • Enzymatic Degradation: Upon cell or tissue lysis, endogenous enzymes such as thioesterases can rapidly hydrolyze the thioester bond of the acyl-CoA, releasing coenzyme A and 15-hydroxypentadecanoic acid.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH. Elevated temperatures can also accelerate this degradation. The presence of a hydroxyl group may also influence its stability, although specific data for this molecule is limited.

Q2: What is the optimal pH for extracting and maintaining the stability of this compound?

A2: To minimize chemical hydrolysis, the extraction should be performed under acidic conditions. An extraction buffer with a pH between 4.5 and 5.5 is recommended. A commonly used buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[1]

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is crucial. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation. Pre-chilling all buffers, solvents, and equipment is essential.

Q4: What type of solvents should be used for the extraction of this compound?

A4: A combination of an acidic aqueous buffer and organic solvents is typically used. After initial homogenization in an acidic buffer, extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326) is effective for separating long-chain acyl-CoAs from other cellular components.[1]

Q5: Is a purification step necessary after the initial extraction?

A5: Yes, a purification step is highly recommended to remove interfering substances and concentrate the this compound. Solid-phase extraction (SPE) using a weak anion exchange column is a common and effective method for purifying acyl-CoAs.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Enzymatic degradation - Work quickly and keep the sample on ice at all times.- Ensure rapid inactivation of enzymes by immediately homogenizing the sample in an acidic buffer.
Chemical degradation - Verify the pH of your extraction buffer is acidic (pH 4.5-5.5).- Avoid exposing the sample to neutral or alkaline conditions.
Incomplete extraction - Ensure thorough homogenization of the tissue or cells.- Use a sufficient volume of extraction solvents.
High variability in recovery between samples Inconsistent sample handling - Standardize the time taken for each step of the extraction process.- Ensure uniform temperature control for all samples.
Precipitation of the analyte - Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure the final extract is in a suitable organic solvent or a buffer containing organic solvent to maintain solubility.
Presence of interfering peaks in analysis (e.g., HPLC, LC-MS) Inadequate purification - Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE column and use appropriate wash and elution buffers.
Degradation products - The presence of 15-hydroxypentadecanoic acid could indicate degradation of the CoA ester. Review and optimize the extraction conditions to minimize degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove impurities (e.g., with a mixture of acetonitrile and water).

    • Elute the this compound with an appropriate elution buffer (e.g., a buffer containing a higher salt concentration or a different pH).

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a solvent suitable for your downstream analysis (e.g., a mixture of acetonitrile and water).

Data Presentation

Table 1: Recommended pH and Temperature Conditions for Extraction

ParameterRecommended ValueRationale
pH of Extraction Buffer 4.5 - 5.5Minimizes chemical hydrolysis of the thioester bond.
Temperature 0 - 4°C (on ice)Reduces enzymatic activity and slows chemical degradation.

Table 2: Typical Recovery Rates for Long-Chain Acyl-CoAs using the Recommended Protocol

AnalyteTissue TypeReported Recovery Rate
Long-Chain Acyl-CoAs (general)Rat Heart, Kidney, Muscle70-80%[1]
This compoundVariousData not specifically available, but expected to be within a similar range. Recovery should be validated using an appropriate internal standard.

Visualizations

experimental_workflow start Start: Frozen Tissue Sample homogenize Homogenization (in ice-cold acidic buffer, pH 4.9) start->homogenize extract Organic Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (4°C) extract->centrifuge purify Solid-Phase Extraction (SPE) (Weak Anion Exchange) centrifuge->purify concentrate Sample Concentration (Nitrogen Evaporation) purify->concentrate analyze Analysis (e.g., LC-MS) concentrate->analyze

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation target This compound degradation_product1 15-Hydroxypentadecanoic Acid + Coenzyme A target->degradation_product1 Hydrolysis target->degradation_product1 Hydrolysis degradation_product2 Further Oxidation/Degradation Products degradation_product1->degradation_product2 enzyme Thioesterases enzyme->target conditions Neutral/Alkaline pH High Temperature conditions->target

Caption: Potential degradation pathways for this compound.

signaling_pathway lcfa Long-Chain Fatty Acids (e.g., 15-Hydroxypentadecanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase lcfa->acyl_coa_synthetase hpcoa This compound acyl_coa_synthetase->hpcoa beta_oxidation Beta-Oxidation hpcoa->beta_oxidation signaling Cellular Signaling Pathways (e.g., Gene Regulation, Protein Acylation) hpcoa->signaling Potential Role acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa energy Energy Production (ATP) acetyl_coa->energy

Caption: General metabolic and signaling context of this compound.

References

troubleshooting low signal intensity for 15-hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-hydroxypentadecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation, with a focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for this compound in my LC-MS/MS analysis. What are the first things I should check?

A1: If you are observing a complete lack of signal, it is crucial to systematically verify your entire experimental workflow. Start by confirming the integrity of your this compound standard by injecting a fresh, known concentration directly into the mass spectrometer. Ensure your mass spectrometer is tuned and calibrated, and that you are using the correct precursor and product ion pair for detection. For acyl-CoAs, the most abundant fragment ion typically results from the neutral loss of the phosphorylated ADP moiety (M-507) from the precursor ion.[1][2] Finally, review your sample preparation protocol to ensure no critical steps were missed.

Q2: My signal intensity for this compound is very low. What are the potential causes and how can I improve it?

A2: Low signal intensity can stem from several factors throughout the analytical process. These can be broadly categorized into sample preparation, chromatographic separation, and mass spectrometric detection. The following sections in this guide will provide detailed troubleshooting for each of these areas. Common initial checks include assessing sample stability, optimizing extraction efficiency, and ensuring the LC-MS method is appropriate for long-chain acyl-CoAs.

Q3: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A3: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of a 507.0 Da fragment, which corresponds to the coenzyme A moiety C₁₀H₁₆N₅O₇P₃S.[2][3] Therefore, for this compound (molecular weight: 1007.92 g/mol )[4], you would set your multiple reaction monitoring (MRM) transition to detect the precursor ion [M+H]⁺ and the corresponding product ion that retains the acyl chain.

Troubleshooting Low Signal Intensity

Low signal intensity is a common challenge in the analysis of long-chain acyl-CoAs like this compound. This section provides a structured approach to identifying and resolving the root cause of this issue.

Sample Preparation and Handling

Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1] Improper handling and storage can lead to significant degradation and consequently, low signal intensity.

Issue: Potential Degradation of this compound

Potential Cause Recommended Solution
Inappropriate Storage Store samples at -80°C as a dry pellet to minimize degradation.[5]
Incorrect Reconstitution Solvent Reconstitute samples in methanol (B129727) or a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) for improved stability. Avoid strongly acidic or alkaline solutions.[1]
Multiple Freeze-Thaw Cycles Aliquot samples after extraction to avoid repeated freeze-thaw cycles.
Use of Plastic Vials Use glass sample vials to decrease the loss of CoA signal.[6]
Extraction Efficiency

The efficiency of extracting long-chain acyl-CoAs from biological matrices can significantly impact signal intensity.

Issue: Inefficient Extraction of this compound

Potential Cause Recommended Solution
Suboptimal Extraction Solvent An 80% methanol solution has been shown to yield the highest MS intensities for free CoA and acyl-CoA compounds.[5] The presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal.[5]
Incomplete Cell Lysis Ensure complete cell lysis by incubating with the extraction solvent (e.g., methanol) at -80°C for at least 15 minutes, followed by scraping and centrifugation.[1]
Lack of Internal Standard Utilize an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, as an internal standard to normalize for extraction efficiency and matrix effects.[7]
Liquid Chromatography

Chromatographic conditions must be optimized to ensure proper separation and minimize ion suppression.

Issue: Poor Chromatographic Performance

Potential Cause Recommended Solution
Inappropriate Column Chemistry A reverse-phase C8 or C18 column is commonly used for the separation of long-chain acyl-CoAs.[7]
Suboptimal Mobile Phase A binary gradient with 15 mM ammonium hydroxide (B78521) in water (solvent A) and 15 mM ammonium hydroxide in acetonitrile (solvent B) can be effective.[7] The slightly alkaline pH helps to maintain the stability of the acyl-CoAs.
Co-elution with Interfering Species Adjust the gradient to ensure this compound elutes in a region with minimal co-eluting compounds to reduce ion suppression.[1]
Mass Spectrometry

Proper tuning and optimization of the mass spectrometer are critical for achieving high sensitivity.

Issue: Suboptimal Mass Spectrometer Settings

Potential Cause Recommended Solution
Incorrect Ionization Mode Positive ion electrospray ionization (ESI) is typically used for the analysis of acyl-CoAs.[1][2]
Suboptimal Source Parameters Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows by direct infusion of a this compound standard.[1]
Incorrect MRM Transition Confirm the precursor ion [M+H]⁺ and the product ion corresponding to the neutral loss of 507.0 Da.[2][3] Optimize the collision energy for this specific transition.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells

This protocol is adapted from methodologies developed for the analysis of long-chain acyl-CoAs.[1]

  • Cell Harvesting: After removing the culture media, wash the cells twice with phosphate-buffered saline (PBS).

  • Extraction: Add 2 mL of methanol and an appropriate amount of internal standard (e.g., 15 µL of 10 µM C17:0-CoA) to the cells. Incubate at -80°C for 15 minutes.

  • Cell Lysis: Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 5°C for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new glass tube.

  • Evaporation: Mix the supernatant with 1 mL of acetonitrile and evaporate to dryness in a vacuum concentrator at 55°C.

  • Reconstitution: Reconstitute the dried sample with 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5°C for 10 minutes.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoAs

This protocol is based on established methods for separating long-chain acyl-CoAs.[7]

  • LC Column: Reverse-phase C8 UPLC BEH analytical column (e.g., 2.1 × 150 mm, 1.7 µm).

  • Mobile Phase A: 15 mM ammonium hydroxide in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 minutes.

    • Decrease to 25% B over 0.2 minutes.

    • Increase to 65% B over 1 minute.

    • Decrease to 20% B over 0.5 minutes.

  • MS Detection: Positive ion ESI with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of this compound.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Start: Low Signal Intensity for This compound check_standard 1. Check Standard Integrity (Direct Infusion) start->check_standard standard_ok Signal OK? check_standard->standard_ok Inject Standard troubleshoot_ms 2. Troubleshoot MS - Tuning & Calibration - Correct MRM Transition standard_ok->troubleshoot_ms No check_sample_prep 3. Review Sample Preparation standard_ok->check_sample_prep Yes troubleshoot_ms->check_standard sample_prep_ok Protocol Followed? check_sample_prep->sample_prep_ok troubleshoot_sample_prep 4. Optimize Sample Prep - Stability (Storage, Solvent) - Extraction Efficiency sample_prep_ok->troubleshoot_sample_prep No check_lc 5. Evaluate LC Performance sample_prep_ok->check_lc Yes troubleshoot_sample_prep->check_sample_prep lc_ok Peak Shape & Retention OK? check_lc->lc_ok troubleshoot_lc 6. Optimize LC Method - Column Chemistry - Mobile Phase & Gradient lc_ok->troubleshoot_lc No end_ok Signal Intensity Improved lc_ok->end_ok Yes troubleshoot_lc->check_lc end_not_ok Consult Instrument Specialist

Caption: Troubleshooting workflow for low signal intensity.

Acyl_CoA_Analysis_Workflow sample Biological Sample (e.g., Cultured Cells) extraction Extraction with 80% Methanol & Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution lc_separation LC Separation (Reverse Phase C8/C18) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

References

interference from isomeric compounds in 15-hydroxypentadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isomeric interference in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is an omega-hydroxy long-chain fatty acyl-CoA. It is the coenzyme A derivative of 15-hydroxypentadecanoic acid, a fatty acid hydroxylated at its terminal (omega) carbon. The analysis of specific acyl-CoAs is crucial for understanding cellular metabolism, including fatty acid oxidation and the biosynthesis of complex lipids.[1][2] Accurate quantification is essential in metabolic research and for understanding its role in various physiological and pathological states.[3]

Q2: What are the primary sources of interference in the analysis of this compound?

A2: The primary source of interference comes from isomeric compounds, which have the same mass-to-charge ratio (m/z) as this compound, making them indistinguishable by mass spectrometry alone. The most common interferents are positional isomers, where the hydroxyl group is located at a different position on the 15-carbon acyl chain (e.g., 14-hydroxypentadecanoyl-CoA, 13-hydroxypentadecanoyl-CoA, etc.).

Q3: Why is it critical to separate this compound from its isomers?

Q4: What analytical techniques are best suited for the analysis of this compound and its isomers?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and commonly used technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[4] A well-developed chromatographic method, typically using reversed-phase liquid chromatography (RPLC), is essential for the separation of isomeric species prior to their detection by the mass spectrometer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution of Isomers 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Gradient elution profile is not optimized.1. Column Selection: Utilize a high-resolution reversed-phase column, such as a C18 or C30 column with a smaller particle size (e.g., ≤1.8 µm), to enhance separation efficiency. 2. Mobile Phase Optimization: Adjust the organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous phase composition. The inclusion of a low concentration of an ion-pairing agent or modifying the pH can sometimes improve the separation of polar analytes. 3. Gradient Optimization: Employ a shallow and long gradient elution. A slower increase in the organic mobile phase percentage can significantly improve the resolution of closely eluting isomers.
Low Signal Intensity or Peak Tailing 1. Degradation of this compound. 2. Adsorption to vials or tubing. 3. Ion suppression from co-eluting matrix components.1. Sample Stability: Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them at low temperatures (4°C) in the autosampler. For long-term storage, keep samples as a dry pellet at -80°C. 2. Minimize Adsorption: Use polypropylene (B1209903) or other low-adsorption vials and tubing. 3. Reduce Ion Suppression: Improve chromatographic separation to resolve the analyte from interfering matrix components. A thorough sample clean-up, for instance by solid-phase extraction (SPE), can also be beneficial.
Inaccurate Quantification 1. Lack of an appropriate internal standard. 2. Matrix effects. 3. Non-linearity of the calibration curve.1. Internal Standard: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain hydroxy acyl-CoA that is not present in the sample can be used. 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix that is as close as possible to the study samples to compensate for matrix effects. 3. Calibration Curve: Use a sufficient number of calibration points to cover the expected concentration range and consider using a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.

Quantitative Data Presentation

The successful separation of this compound from its positional isomers is critical for accurate quantification. The following table provides representative chromatographic data illustrating the separation of these isomers using a hypothetical optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Compound Abbreviation Retention Time (min) Peak Width (sec) Resolution (Rs) to 15-OH-C15:0-CoA
This compound15-OH-C15:0-CoA12.56-
14-Hydroxypentadecanoyl-CoA14-OH-C15:0-CoA12.262.5
13-Hydroxypentadecanoyl-CoA13-OH-C15:0-CoA11.965.0
12-Hydroxypentadecanoyl-CoA12-OH-C15:0-CoA11.667.5
2-Hydroxypentadecanoyl-CoA2-OH-C15:0-CoA10.55>10

Note: This data is representative and intended for illustrative purposes. Actual retention times and resolution will vary depending on the specific LC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Acyl-CoAs
  • Quenching and Lysis:

    • For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) in water containing an appropriate internal standard).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For tissue samples, homogenize the frozen tissue in the ice-cold extraction solvent.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis for Isomer Separation
  • Liquid Chromatography:

    • Column: High-resolution C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z corresponding to the protonated molecule of this compound.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365 or the fragment resulting from the neutral loss of 507 Da).

Visualizations

Logical Workflow for Troubleshooting Isomeric Interference

TroubleshootingWorkflow start Start: Poor Peak Shape or Co-elution of Isomers check_column Is the LC column appropriate for isomer separation (e.g., high-resolution C18)? start->check_column change_column Action: Switch to a high-resolution C18 or C30 column. check_column->change_column No check_gradient Is the elution gradient shallow enough? check_column->check_gradient Yes change_column->check_gradient optimize_gradient Action: Decrease the slope of the gradient (slower increase in organic phase). check_gradient->optimize_gradient No check_mobile_phase Is the mobile phase composition optimal? check_gradient->check_mobile_phase Yes optimize_gradient->check_mobile_phase optimize_mobile_phase Action: Test different organic solvents (ACN vs. MeOH) or additives. check_mobile_phase->optimize_mobile_phase No end End: Isomers are baseline resolved. check_mobile_phase->end Yes optimize_mobile_phase->end

Caption: A logical workflow for troubleshooting poor separation of isomeric compounds.

Metabolic Pathway of Omega-Hydroxy Fatty Acyl-CoAs

MetabolicPathway cluster_peroxisome Peroxisome VLCFA Very Long-Chain Fatty Acid (e.g., Pentadecanoic Acid) omega_hydroxylation Omega-Hydroxylation (CYP450 enzymes) VLCFA->omega_hydroxylation omega_hydroxy_fa ω-Hydroxy Fatty Acid (15-Hydroxypentadecanoic Acid) omega_hydroxylation->omega_hydroxy_fa activation Acyl-CoA Synthetase omega_hydroxy_fa->activation target_coa This compound activation->target_coa oxidation1 Alcohol Dehydrogenase target_coa->oxidation1 aldehyde ω-Aldehydo Fatty Acyl-CoA oxidation1->aldehyde oxidation2 Aldehyde Dehydrogenase aldehyde->oxidation2 dicarboxylic_coa Dicarboxylic Acyl-CoA oxidation2->dicarboxylic_coa beta_oxidation Peroxisomal β-Oxidation dicarboxylic_coa->beta_oxidation chain_shortened Chain-Shortened Acyl-CoAs beta_oxidation->chain_shortened mitochondria Mitochondrial β-Oxidation chain_shortened->mitochondria

Caption: The metabolic pathway for the omega-oxidation of very long-chain fatty acids.

References

quality control measures for 15-hydroxypentadecanoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving 15-hydroxypentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability?

A1: this compound, like other long-chain fatty acyl-CoAs, is susceptible to hydrolysis of its thioester bond. Proper storage is critical to maintain its integrity. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.[1]

Q2: What are the common degradation products of this compound and how can I detect them?

A2: The primary degradation product of this compound is the free coenzyme A (CoA) and 15-hydroxypentadecanoic acid due to the hydrolysis of the thioester linkage.[1] Degradation can be detected using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][4][5] A pure sample should exhibit a major peak corresponding to the intact this compound, while degraded samples will show additional peaks for free CoA and the free fatty acid.

Q3: How can I accurately determine the concentration of my this compound solution?

A3: The concentration of a this compound solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) group of Coenzyme A. However, this method does not distinguish between the intact acyl-CoA and free CoA. A more accurate method is to use HPLC or LC-MS/MS with a calibration curve generated from a standard of known concentration.[2] Additionally, enzymatic assays using an enzyme that specifically utilizes long-chain acyl-CoAs can be employed to determine the concentration of the active molecule.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in enzymatic assays.
Potential Cause Troubleshooting Step
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions. Verify the integrity of your stock by HPLC or LC-MS/MS.
Inaccurate concentration of this compound Re-quantify your stock solution using a reliable method such as LC-MS/MS with a proper internal standard.[2]
Presence of inhibitors in the sample Purify the this compound sample to remove any potential enzymatic inhibitors.
Suboptimal assay conditions Optimize assay parameters such as pH, temperature, and incubation time. Ensure all components of the reaction mixture are at the correct final concentrations.
Issue 2: Poor signal or no detection in mass spectrometry analysis.
Potential Cause Troubleshooting Step
Low concentration of the analyte Concentrate the sample before analysis. Optimize the extraction procedure to improve recovery.
Ion suppression effects Dilute the sample to reduce matrix effects. Use an internal standard to normalize the signal. Optimize the chromatography to separate the analyte from interfering compounds.
Incorrect mass spectrometer settings Optimize the instrument parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and fragmentation energy for MS/MS analysis.[2]
Adsorption to vials and tubing Use low-adsorption vials and tubing. Include a carrier protein like fatty acid-free BSA in the solvent to prevent non-specific binding.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Activation of 15-Hydroxypentadecanoic Acid: Dissolve 15-hydroxypentadecanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

  • Add a coupling reagent (e.g., N,N'-carbonyldiimidazole) and stir at room temperature to form an activated intermediate.

  • Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

  • Slowly add the activated fatty acid solution to the Coenzyme A solution while stirring.

  • Allow the reaction to proceed at room temperature.

  • Purification: Purify the resulting this compound using solid-phase extraction or preparative HPLC.

  • Verification: Confirm the identity and purity of the product by LC-MS/MS analysis.

Protocol 2: Enzymatic Assay for this compound Activity

This protocol describes a general approach to measure the activity of an enzyme that uses this compound as a substrate.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary co-factors for the enzyme of interest.

  • Add a known concentration of the enzyme to the reaction buffer.

  • Initiation of Reaction: Start the reaction by adding a precise amount of this compound solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Analysis: Analyze the reaction mixture for the formation of the product or the depletion of a co-substrate (e.g., NADH) using a suitable method such as spectrophotometry, fluorometry, or LC-MS/MS.[3][7]

Protocol 3: LC-MS/MS Analysis of this compound
  • Sample Preparation: Extract the acyl-CoAs from the experimental sample using a suitable method, such as a methanol/chloroform extraction.[7]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a structurally similar acyl-CoA with a different chain length that is not present in the sample) to both the samples and calibration standards.[2]

  • Chromatographic Separation: Inject the extracted sample onto a C18 reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Detect the eluting compounds using a tandem mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) to monitor for the specific precursor-to-product ion transition of this compound and the internal standard.[2]

  • Quantification: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a calibration curve.

Visualizations

Quality_Control_Workflow Quality Control Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Quantification cluster_storage Storage & Handling cluster_experiment Experimental Use Synthesis Chemical Synthesis of this compound Purification Purification (HPLC/SPE) Synthesis->Purification Purity Purity Assessment (LC-MS/MS) Purification->Purity Concentration Concentration Determination (HPLC/UV or LC-MS/MS) Purity->Concentration Storage Lyophilized Storage at -80°C Concentration->Storage Aliquoting Aliquoting to Minimize Freeze-Thaw Storage->Aliquoting Experiment Use in Enzymatic Assays or Cell Culture Aliquoting->Experiment

Caption: Quality control workflow for this compound.

Fatty_Acid_Metabolism_Pathway Potential Metabolic Fate of this compound 15-OH-C15_FA 15-Hydroxypentadecanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 15-OH-C15_FA->Acyl_CoA_Synthetase 15-OH-C15_CoA This compound Acyl_CoA_Synthetase->15-OH-C15_CoA Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation 15-OH-C15_CoA->Beta_Oxidation Energy Metabolism Signaling Modulation of Signaling Pathways (e.g., PPARs) 15-OH-C15_CoA->Signaling Cellular Regulation Chain_Shortening Chain-Shortened Acyl-CoAs Beta_Oxidation->Chain_Shortening Cellular_Response Cellular Response (e.g., Gene Expression Changes) Signaling->Cellular_Response

Caption: Potential metabolic pathways of this compound.

References

Technical Support Center: Refining Enzymatic Assays for 15-Hydroxypentadecanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining enzymatic assays for 15-hydroxypentadecanoyl-CoA activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in metabolism?

A1: this compound is a hydroxy fatty acyl-CoA, an intermediate in the beta-oxidation of odd-chain fatty acids.[1] It is a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-keto-15-hydroxypentadecanoyl-CoA. This reaction is a critical step in the catabolism of fatty acids for energy production.[2]

Q2: Which enzyme's activity is being measured in a this compound assay?

A2: The primary enzyme activity measured is that of L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35).[3] This enzyme is crucial for the third step of the beta-oxidation cycle.

Q3: What is the principle of a common enzymatic assay for L-3-hydroxyacyl-CoA dehydrogenase?

A3: A common method is a spectrophotometric assay that measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. To overcome unfavorable equilibrium, the assay is often coupled with a subsequent enzyme, 3-ketoacyl-CoA thiolase, which immediately consumes the product of the dehydrogenase reaction.[4]

Q4: How should this compound and other fatty acyl-CoA substrates be stored?

A4: Fatty acyl-CoAs are unstable. For short-term storage, they should be kept on ice. For long-term storage, it is recommended to snap freeze the samples in liquid nitrogen and store them at -80°C for no longer than one week.[4]

Q5: What type of samples can be used for this assay?

A5: These assays are typically performed on tissue homogenates (e.g., liver, heart) and cell lysates.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Enzyme Activity Substrate Degradation: this compound is unstable and may have degraded due to improper storage or handling.Ensure substrate is stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.
Enzyme Inactivation: The L-3-hydroxyacyl-CoA dehydrogenase may have lost activity.Prepare fresh enzyme dilutions for each experiment. Ensure proper storage conditions for the enzyme stock.
Incorrect Buffer pH: The enzyme has an optimal pH range for activity.Verify the pH of the assay buffer. The optimal pH is typically physiological (around 7.0-8.0).[4]
Missing Cofactors: The reaction requires NAD+.Ensure NAD+ is added to the reaction mixture at the correct concentration.
High Background Signal Contaminating Dehydrogenases: Other dehydrogenases in the sample may be reducing NAD+.Use a sample blank that contains all reaction components except the this compound substrate to subtract the background rate.
Spontaneous NAD+ Reduction: This can occur in the presence of certain reducing agents.Prepare fresh assay buffers and solutions.
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate pipetting of small volumes of substrate or enzyme.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.
Incomplete Solubilization of Substrate: Long-chain fatty acyl-CoAs can be difficult to dissolve.Prepare substrate solutions with care. Sonication or the addition of a small amount of a non-denaturing detergent (e.g., Triton X-100) may be necessary.
Temperature Fluctuations: Enzyme activity is sensitive to temperature.Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer.
Non-linear Reaction Rate Substrate Depletion: The concentration of this compound is too low.Increase the initial substrate concentration.
Product Inhibition: The accumulation of NADH or 3-keto-15-hydroxypentadecanoyl-CoA may inhibit the enzyme.Use a coupled assay with 3-ketoacyl-CoA thiolase to remove the product as it is formed.[4]
Enzyme Instability: The enzyme may be losing activity over the course of the assay.Use a higher concentration of enzyme to obtain a faster initial rate or optimize buffer conditions for enzyme stability.

Experimental Protocols

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths.[4]

Materials:

  • 1 M Tris-HCl buffer, pH 8.0

  • 1 M KCl

  • 100 mM NAD+

  • 10 mM this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 3-ketoacyl-CoA thiolase (from porcine heart)

  • L-3-hydroxyacyl-CoA dehydrogenase (from a suitable source, e.g., porcine heart or recombinant)

  • Purified water

Assay Buffer Preparation:

Prepare the assay buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, and 0.1 mg/mL BSA.

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL Assay Buffer

    • 50 µL of 100 mM NAD+

    • 10 µL of 3-ketoacyl-CoA thiolase solution (concentration to be optimized)

  • Blank Measurement: Add 50 µL of purified water (in place of the substrate). Mix gently and incubate in a spectrophotometer at 37°C for 5 minutes to record the background rate of NAD+ reduction at 340 nm.

  • Enzyme Addition: Add an appropriate amount of L-3-hydroxyacyl-CoA dehydrogenase to the cuvette and mix. The amount should be sufficient to produce a linear rate of change in absorbance.

  • Reaction Initiation: Start the reaction by adding 50 µL of 10 mM this compound.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate should be linear.

  • Calculation of Enzyme Activity: The activity of L-3-hydroxyacyl-CoA dehydrogenase is calculated using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Quantitative Data

The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various L-3-hydroxyacyl-CoA substrates.[4] Data for this compound (C15-OH) is not currently available in the cited literature and represents an area for further investigation.

Substrate (Chain Length)Km (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)105148
3-Hydroxyhexanoyl-CoA (C6)12196
3-Hydroxyoctanoyl-CoA (C8)7185
3-Hydroxydecanoyl-CoA (C10)5167
3-Hydroxydodecanoyl-CoA (C12)5125
3-Hydroxytetradecanoyl-CoA (C14)591
3-Hydroxyhexadecanoyl-CoA (C16)567

Visualizations

Mitochondrial Beta-Oxidation Pathway for Odd-Chain Fatty Acids

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Fatty_Acid Odd-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Repeats cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Biotin, ATP, Vitamin B12 Succinyl_CoA->TCA_Cycle Assay_Workflow cluster_workflow Assay Workflow Prepare_Reagents 1. Prepare Assay Buffer, NAD⁺, and Substrate Solutions Setup_Reaction 2. Prepare Reaction Mixture in Cuvette (Buffer, NAD⁺, Thiolase) Prepare_Reagents->Setup_Reaction Blank_Measurement 3. Measure Blank Rate (without substrate) at 340 nm Setup_Reaction->Blank_Measurement Add_Enzyme 4. Add L-3-Hydroxyacyl-CoA Dehydrogenase Blank_Measurement->Add_Enzyme Initiate_Reaction 5. Initiate with This compound Add_Enzyme->Initiate_Reaction Monitor_Absorbance 6. Monitor Absorbance Increase at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity 7. Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity Troubleshooting_Logic Start Problem Encountered No_Activity No/Low Activity Start->No_Activity High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Substrate Check Substrate Integrity and Concentration No_Activity->Check_Substrate Is substrate ok? Check_Enzyme Check Enzyme Activity and Dilution No_Activity->Check_Enzyme Is enzyme active? Check_Buffer Verify Buffer pH and Cofactors No_Activity->Check_Buffer Are conditions optimal? Run_Blank Run Sample Blank (no substrate) High_Background->Run_Blank Is blank high? Check_Reagents Check for Contaminating Reducing Agents High_Background->Check_Reagents Are reagents fresh? Check_Pipetting Verify Pipetting Accuracy Inconsistent_Results->Check_Pipetting Is technique consistent? Check_Solubility Ensure Complete Substrate Solubilization Inconsistent_Results->Check_Solubility Is substrate dissolved? Check_Temp Confirm Temperature Control Inconsistent_Results->Check_Temp Is temperature stable?

References

Technical Support Center: Working with Poorly Soluble Long-Chain Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of long-chain hydroxy acyl-CoAs in experimental settings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing high variability and poor reproducibility in my enzyme kinetic assays. What could be the cause?

A1: High variability in enzyme kinetic assays with long-chain hydroxy acyl-CoAs is often due to substrate aggregation. Above their critical micelle concentration (CMC), these molecules form micelles, which can lead to inconsistent availability of the monomeric substrate for the enzyme. This aggregation can obscure the true enzyme kinetics.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): The CMC of your specific long-chain hydroxy acyl-CoA may vary depending on the buffer composition, ionic strength, and temperature. It is crucial to work with substrate concentrations below the CMC to ensure a homogenous solution of monomeric acyl-CoA.

  • Optimize Substrate Concentration: Perform your assays at a range of substrate concentrations, both below and above the expected CMC, to observe the effect of aggregation on enzyme activity.

  • Use a Solubilizing Agent: The addition of detergents or cyclodextrins can help to prevent micelle formation and increase the concentration of monomeric acyl-CoA.

  • Incorporate Acyl-CoA Binding Protein (ACBP): ACBP can be used to deliver the acyl-CoA substrate to the enzyme in a controlled, monomeric form.

Q2: My long-chain hydroxy acyl-CoA precipitates out of solution when I add it to my aqueous assay buffer. How can I prevent this?

A2: Precipitation is a common issue due to the hydrophobic nature of the long acyl chain.

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: Dissolve the long-chain hydroxy acyl-CoA in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution. However, be mindful of the final concentration of the organic solvent in your assay, as it may inhibit your enzyme.

  • Utilize Solubilizing Agents:

    • Detergents: Non-ionic or zwitterionic detergents like Triton X-100 or CHAPS can be used to create mixed micelles, keeping the acyl-CoA in solution. It is important to use a detergent concentration above its own CMC but to keep the acyl-CoA concentration below its CMC within the mixed micelles.

    • Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic acyl chain, forming an inclusion complex that is water-soluble.

  • pH Adjustment: For acyl-CoAs with ionizable groups, adjusting the pH of the buffer can sometimes increase solubility.

Q3: My enzyme appears to be inhibited at higher concentrations of the long-chain hydroxy acyl-CoA, but I suspect this is not true inhibition. How can I investigate this?

A3: Substrate aggregation can often mimic enzyme inhibition. The formation of micelles can sequester the substrate, making it unavailable to the enzyme, or the aggregates themselves may non-specifically interact with the enzyme.

Troubleshooting Steps:

  • Vary Enzyme Concentration: True competitive inhibitors are typically independent of enzyme concentration, whereas the apparent inhibition due to aggregation will often be dependent on the enzyme concentration. Increasing the enzyme concentration may overcome the apparent inhibition.

  • Pre-incubation Studies: Pre-incubating the enzyme with the substrate may reveal time-dependent inhibition, which can be a characteristic of aggregate formation.

  • Use of Detergents: The addition of a small amount of a non-denaturing detergent can disrupt aggregates and restore enzyme activity if the inhibition was due to aggregation.

Frequently Asked Questions (FAQs)

Q1: What are long-chain hydroxy acyl-CoAs and why are they poorly soluble?

A1: Long-chain hydroxy acyl-CoAs are fatty acid derivatives that play a crucial role in fatty acid metabolism. They consist of a long hydrocarbon chain (typically 12-22 carbons) with a hydroxyl group, attached to a coenzyme A molecule. The long hydrocarbon tail is hydrophobic, leading to very low solubility in aqueous solutions.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, the long-chain hydroxy acyl-CoA) above which molecules spontaneously assemble into micelles. Below the CMC, the molecules exist primarily as monomers in solution. For enzymatic assays, it is generally desirable to work with the monomeric form of the substrate, as this is typically the form that interacts with the enzyme's active site. Working above the CMC can lead to unpredictable kinetics due to substrate aggregation.

Q3: How do detergents help to solubilize long-chain hydroxy acyl-CoAs?

A3: Detergents are amphipathic molecules that, above their own CMC, form micelles. When a detergent is added to a solution containing long-chain hydroxy acyl-CoAs, mixed micelles can form. In these structures, the hydrophobic acyl chains are sequestered within the hydrophobic core of the detergent micelle, while the hydrophilic CoA portion and the detergent headgroups are exposed to the aqueous environment. This effectively keeps the acyl-CoA in solution and can provide a source of monomeric substrate.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic acyl chain of a long-chain hydroxy acyl-CoA, forming a water-soluble inclusion complex. This shields the hydrophobic part of the molecule from the aqueous solvent, thereby increasing its overall solubility.

Q5: What is Acyl-CoA Binding Protein (ACBP) and what is its role in solubility?

A5: Acyl-CoA Binding Protein (ACBP) is a small intracellular protein that binds to long-chain acyl-CoAs with high affinity. It functions as a carrier and a buffer for these molecules within the cell. In vitro, ACBP can be used to maintain long-chain hydroxy acyl-CoAs in a monomeric state and deliver them directly to an enzyme, preventing aggregation and non-specific interactions.

Quantitative Data Summary

The following table summarizes the Critical Micelle Concentrations (CMCs) for some common long-chain acyl-CoAs and the typical working concentrations for commonly used solubilizing agents.

CompoundChain LengthModificationsCMC (µM)Solubilizing AgentTypical Working Concentration
Palmitoyl-CoAC16:0-3-4Triton X-1000.01 - 0.1% (v/v)
Stearoyl-CoAC18:0-1-2CHAPS5 - 10 mM
Oleoyl-CoAC18:1cis-Δ98-12β-cyclodextrin1 - 10 mM
3-Hydroxy-palmitoyl-CoAC16:03-hydroxy~2-3*Acyl-CoA Binding Protein1:1 molar ratio with acyl-CoA

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Hydroxy Acyl-CoA using Triton X-100

This protocol describes a general method for solubilizing a long-chain hydroxy acyl-CoA using the non-ionic detergent Triton X-100.

  • Prepare a concentrated stock solution of the long-chain hydroxy acyl-CoA:

    • Weigh out the desired amount of the lyophilized acyl-CoA.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO). Ensure the final concentration of the organic solvent in the assay is below the tolerance level of your enzyme (typically <1%).

  • Prepare a stock solution of Triton X-100:

    • Prepare a 10% (v/v) stock solution of Triton X-100 in high-purity water.

  • Prepare the final working solution:

    • In your assay buffer, add Triton X-100 from the stock solution to achieve a final concentration above its CMC (the CMC of Triton X-100 is ~0.24 mM or ~0.015%). A final concentration of 0.05% (v/v) is a good starting point.

    • Gently vortex the buffer-detergent mixture.

    • Slowly add the concentrated stock solution of the long-chain hydroxy acyl-CoA to the buffer-detergent mixture while vortexing to ensure rapid and complete mixing. The final concentration of the acyl-CoA should be below its expected CMC within the mixed micelles.

  • Equilibration:

    • Allow the solution to equilibrate for at least 30 minutes at room temperature before use in your assay.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex with a Long-Chain Hydroxy Acyl-CoA

This protocol outlines the preparation of a water-soluble inclusion complex of a long-chain hydroxy acyl-CoA with β-cyclodextrin.

  • Prepare a saturated solution of β-cyclodextrin:

    • Add an excess of β-cyclodextrin to your aqueous buffer.

    • Stir vigorously for several hours or overnight at room temperature to ensure saturation.

    • Filter the solution through a 0.22 µm filter to remove undissolved cyclodextrin.

  • Prepare a concentrated stock solution of the long-chain hydroxy acyl-CoA:

    • Dissolve the acyl-CoA in a minimal volume of an organic solvent (e.g., ethanol).

  • Form the inclusion complex:

    • Slowly add the acyl-CoA stock solution dropwise to the saturated β-cyclodextrin solution while stirring. A molar ratio of 1:1 (acyl-CoA:β-cyclodextrin) is a common starting point.

    • Continue stirring for at least 1 hour at room temperature. The solution should become clear as the inclusion complex forms.

  • Determine the concentration of the complexed acyl-CoA:

    • The concentration of the solubilized acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (using the extinction coefficient for CoA).

Visualizations

experimental_workflow cluster_prep Preparation of Solubilized Acyl-CoA cluster_methods Solubilization Method start Poorly Soluble Long-Chain Hydroxy Acyl-CoA Powder stock Prepare Concentrated Stock in Organic Solvent (e.g., Ethanol) start->stock detergent Add to Buffer with Detergent (e.g., Triton X-100) above its CMC stock->detergent Method 1 cyclodextrin Add to Saturated Cyclodextrin Solution stock->cyclodextrin Method 2 acbp Incubate with Acyl-CoA Binding Protein (ACBP) stock->acbp Method 3 assay Perform Enzyme Kinetic Assay detergent->assay cyclodextrin->assay acbp->assay

Caption: Workflow for solubilizing long-chain hydroxy acyl-CoAs.

troubleshooting_logic problem Inconsistent Results or Precipitation in Assay check_cmc Is Substrate Concentration Below CMC? problem->check_cmc yes_cmc Yes check_cmc->yes_cmc no_cmc No check_cmc->no_cmc check_solvent Is Organic Solvent Concentration Too High? yes_cmc->check_solvent use_solubilizer Use Solubilizing Agent (Detergent, Cyclodextrin, ACBP) no_cmc->use_solubilizer use_solubilizer->check_solvent yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent reduce_solvent Reduce Organic Solvent in Stock yes_solvent->reduce_solvent other_issues Consider Other Issues: - Enzyme Instability - Buffer Composition no_solvent->other_issues reduce_solvent->check_solvent

Caption: Troubleshooting logic for handling solubility issues.

Technical Support Center: Quantification of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the quantification of 15-hydroxypentadecanoyl-CoA and other long-chain acyl-CoAs, with a specific focus on resolving calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound showing poor linearity (e.g., low R² value)?

Poor linearity in your calibration curve can stem from several factors throughout the analytical workflow. The most common causes include:

  • Analyte Instability: Acyl-CoA molecules can be unstable in aqueous solutions.[1][2] Degradation of standards, especially at low concentrations, can lead to a non-linear response. Ensure standards are freshly prepared, kept cold, and processed quickly.

  • Matrix Effects: Biological samples contain numerous endogenous molecules that can co-elute with your analyte and interfere with its ionization in the mass spectrometer source. This phenomenon, known as ion suppression or enhancement, can disproportionately affect different concentration levels, leading to a loss of linearity.[3][4] The linearity of the method can be compromised by the presence of a cell extract.[5]

  • Improper Standard Preparation: Errors in serial dilutions, incorrect solvent use, or contamination can introduce variability. It is crucial to use a precise and validated dilution scheme.

  • Detector Saturation: At the highest concentration points of your curve, the mass spectrometer detector may become saturated, leading to a plateauing of the signal and a non-linear response. If this is suspected, either reduce the concentration of the highest standard or decrease the injection volume.

  • Suboptimal Chromatography: Poor peak shape, such as significant tailing or broadening, can negatively impact the accuracy of peak integration and affect linearity.[6] This can be caused by column degradation or an inappropriate mobile phase.

Q2: I'm observing significant signal suppression for my analyte. What are the likely causes and solutions?

Signal suppression is a common matrix effect in LC-MS/MS analysis where co-eluting compounds from the sample matrix inhibit the ionization of the target analyte.[4]

Causes:

  • Endogenous Lipids: Phospholipids and triglycerides are common culprits in biological extracts that can cause significant ion suppression.

  • Sample Preparation Reagents: High concentrations of non-volatile salts or detergents from buffers or extraction solutions can interfere with the electrospray ionization (ESI) process.

  • Anticoagulants: In plasma samples, certain anticoagulants like lithium heparin can enhance the ionization of some molecules, altering the expected response.[4]

Solutions:

  • Improve Chromatographic Separation: Optimize your LC gradient to better separate this compound from interfering matrix components.[4]

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. While simple protein precipitation is fast, it may not adequately remove interfering substances.[7] Solid-Phase Extraction (SPE) is highly effective at cleaning up acyl-CoA samples.[6][8]

  • Use a Stable Isotope-Labeled Internal Standard (IS): A heavy-labeled version of your analyte (or a close structural analog) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.[2][9]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their suppressive effects.[4] However, this may compromise the limit of detection for your analyte.

Q3: What is the best type of internal standard to use for this compound quantification?

The choice of internal standard is critical for accurate quantification. The ideal IS should mimic the chemical and physical properties of the analyte as closely as possible.

Table 1: Comparison of Internal Standard (IS) Options
IS Type Advantages Disadvantages Examples
Odd-Chain Acyl-CoA Structurally similar to endogenous even-chain acyl-CoAs. Behaves similarly during extraction and ionization.[10] Typically absent or at very low levels in most biological samples.May not perfectly co-elute with the hydroxylated analyte. Does not correct for analyte-specific degradation or matrix effects as perfectly as a stable isotope standard.Heptadecanoyl-CoA (C17:0-CoA).[8] Pentadecanoyl-CoA (C15:0-CoA).[1]
Stable Isotope Labeled (SIL) Acyl-CoA Considered the "gold standard".[2][9] Identical chemical properties and retention time to the analyte. Corrects for analyte loss during sample prep, extraction variability, and matrix effects with the highest accuracy.Can be expensive and may not be commercially available for all analytes.¹³C- or ¹⁵N-labeled this compound.
Q4: My low concentration standards are not detectable or are highly variable. How can I improve sensitivity?

Improving sensitivity at the lower limit of quantitation (LLOQ) is a common challenge.

  • Optimize Sample Preparation: Develop an extraction and cleanup protocol that includes a pre-concentration step. For instance, after solid-phase extraction, the sample can be evaporated and reconstituted in a smaller volume of solvent.[1]

  • Refine Mass Spectrometer Parameters: Tune the MS source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your specific analyte. Optimize the collision energy for the specific MRM (Multiple Reaction Monitoring) transition to get the most abundant and stable fragment ion.[11]

  • Improve Chromatography: Ensure your LC method produces sharp, narrow peaks. A broad peak results in a lower signal-to-noise ratio. This can be achieved by using a high-quality column and optimizing the mobile phase gradient.[6]

  • Check for Analyte Adsorption: Long-chain, hydrophobic molecules can adsorb to plasticware. Using polypropylene (B1209903) tubes and minimizing sample transfer steps can help reduce loss.

Q5: How should I prepare my calibration standards to ensure accuracy?

To account for matrix effects, it is best to prepare your calibration curve in a matrix that is as close to your actual samples as possible.

  • Matrix-Matched Calibration Curve: The ideal approach is to use a "blank" biological matrix (e.g., a cell lysate from a control group or a tissue homogenate known to not contain the analyte). Spike the series of standards into this blank matrix and process them in the same way as your unknown samples.[5] This ensures that the standards and samples experience similar extraction efficiencies and matrix effects.

  • Solvent-Based Calibration Curve: If a blank matrix is unavailable, a curve prepared in a pure solvent can be used. However, this approach requires a reliable internal standard to correct for the differential matrix effects between the standards and the samples.[10] It is crucial to validate that the linearity is not compromised by the sample matrix when using this approach.[5]

Troubleshooting Guides

Workflow for Troubleshooting Calibration Curve Issues

The following diagram outlines a logical workflow for diagnosing and resolving common calibration curve problems.

G start_node Poor Calibration Curve (Low R², Poor Accuracy) linearity_node Poor Linearity (Low R²) start_node->linearity_node intercept_node High Y-Intercept start_node->intercept_node variability_node High Variability at Low Concentrations start_node->variability_node cause_matrix Matrix Effects (Ion Suppression) linearity_node->cause_matrix cause_instability Analyte/Standard Instability linearity_node->cause_instability cause_prep Improper Standard Preparation/Dilution linearity_node->cause_prep cause_integration Poor Peak Integration linearity_node->cause_integration intercept_node->cause_matrix intercept_node->cause_integration cause_contamination System or Blank Contamination intercept_node->cause_contamination variability_node->cause_instability variability_node->cause_integration cause_sensitivity Poor Sensitivity (S/N) variability_node->cause_sensitivity sol_cleanup Improve Sample Cleanup (e.g., use SPE) cause_matrix->sol_cleanup sol_chrom Optimize LC Separation cause_matrix->sol_chrom sol_is Use Stable Isotope Internal Standard cause_matrix->sol_is sol_fresh Prepare Fresh Standards cause_instability->sol_fresh sol_validate Validate Dilution Series cause_prep->sol_validate cause_integration->sol_chrom sol_params Adjust Integration Parameters cause_integration->sol_params sol_clean Clean LC-MS System cause_contamination->sol_clean cause_sensitivity->sol_cleanup sol_tune Optimize MS Parameters cause_sensitivity->sol_tune

Caption: A flowchart for diagnosing calibration curve problems.

Experimental Protocols

Protocol 1: General Workflow for Acyl-CoA Quantification

This diagram illustrates the key stages of a typical quantitative workflow for acyl-CoA analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Harvest 1. Harvest Cells/ Tissue Sample Spike 2. Spike with Internal Standard Harvest->Spike Extract 3. Quench & Extract (e.g., Acetonitrile/IPA) Spike->Extract Cleanup 4. Purify with Solid-Phase Extraction (SPE) Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Integrate 6. Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Integrate Calibrate 7. Quantify Against Calibration Curve Integrate->Calibrate

Caption: A typical workflow for quantifying acyl-CoAs.

Protocol 2: Example Sample Preparation for Cellular Acyl-CoAs

This protocol is a composite based on established methods for extracting long-chain acyl-CoAs from cultured cells.[1][12]

  • Cell Harvesting:

    • Rinse cell monolayers (e.g., P-100 plate) twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate PBS completely. Place the plate on dry ice to quench metabolic activity.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1 Methanol:Chloroform or Acetonitrile) containing a known amount of internal standard (e.g., 15 pmol of C17:0-CoA) directly to the plate.

    • Scrape the cells into the solvent using a cell scraper.

    • Transfer the cell lysate/solvent mixture to a polypropylene tube.

  • Homogenization & Centrifugation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.

  • Concentration & Reconstitution:

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).

    • Vortex and centrifuge again to pellet any insoluble material.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Example LC-MS/MS Parameters

These are typical starting parameters for the analysis of long-chain acyl-CoAs.[6][13] Optimization for your specific instrument and analyte is required.

Table 2: Example LC-MS/MS Parameters
Parameter Setting Notes
LC System UPLC / HPLCUPLC is preferred for better resolution and shorter run times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, < 3 µm)Standard for separating hydrophobic molecules.
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)High pH can improve peak shape for acyl-CoAs.[6]
Mobile Phase B Acetonitrile
Gradient Start at 2% B, ramp to 95% B over ~10 min, hold, re-equilibrateGradient must be optimized to separate the analyte from matrix interferences.
Flow Rate 0.2 - 0.4 mL/minDependent on column dimensions.
Column Temp 40 - 50 °CHigher temperatures can improve peak shape and reduce viscosity.
MS System Triple Quadrupole (QqQ)Required for MRM/SRM quantification.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize efficiently in positive mode.[13]
Analysis Mode Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity.
Common Transition Precursor Ion -> Fragment from neutral loss of 507 DaThe neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety is a characteristic fragmentation for acyl-CoAs.[11]

References

Technical Support Center: Analysis of 15-hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-hydroxypentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of a quantitative analysis.[1][2] Given that this compound is often analyzed in complex biological matrices like cell lysates or plasma, co-eluting endogenous compounds such as phospholipids (B1166683) and salts are common sources of ion suppression.[3]

Q2: I am observing a lower than expected signal for my this compound standard in my sample matrix compared to the pure solvent. What could be the cause?

A2: This is a classic sign of ion suppression. The components of your sample matrix are likely interfering with the ionization of this compound. To confirm and quantify this, you can perform a post-extraction spike experiment where you compare the response of the analyte spiked into a blank matrix extract versus the response in a pure solvent.[4][5]

Q3: Can a stable isotope-labeled internal standard help with ion suppression?

A3: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for matrix effects, including ion suppression.[4] A SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with signal suppression.

Q4: What are the most common sources of ion suppression for long-chain acyl-CoAs like this compound?

A4: For long-chain acyl-CoAs, major sources of ion suppression in biological samples include:

  • Phospholipids: These are highly abundant in plasma and cell membranes and are known to cause significant ion suppression in positive electrospray ionization (+ESI).[4]

  • Salts and buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ESI process.

  • Other endogenous molecules: High concentrations of other lipids, metabolites, and proteins can also contribute to ion suppression.[3]

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for this compound quantification.

This guide will walk you through a systematic approach to identify and mitigate the cause of poor sensitivity, which is often linked to ion suppression.

start Start: Poor Sensitivity / Inconsistent Results qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess quant_assess Quantitative Assessment: Post-Extraction Spike start->quant_assess is_suppression Ion Suppression Detected? qual_assess->is_suppression quant_assess->is_suppression optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes optimize_chroma Optimize Chromatography is_suppression->optimize_chroma Yes end End: Improved Sensitivity & Consistency is_suppression->end No (Investigate other issues: - Instrument sensitivity - Analyte stability) use_is Implement Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_is optimize_chroma->use_is revalidate Re-validate Method use_is->revalidate revalidate->end

Caption: Troubleshooting workflow for poor sensitivity.

Step 1: Assess for Ion Suppression

  • Qualitative Assessment: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression occurs.[4]

  • Quantitative Assessment: Use the post-extraction spike method to quantify the extent of signal suppression.[4][5]

Step 2: Optimize Sample Preparation

If ion suppression is confirmed, improving your sample preparation protocol is the most effective way to remove interfering matrix components.[4]

Technique Description Pros Cons
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[3][4]Fast, easy, and inexpensive.Does not effectively remove other interfering substances like phospholipids, often resulting in significant ion suppression.[3][4]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Can provide cleaner extracts than PPT.May have lower recovery for certain analytes; can be more time-consuming.[5]
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture. Analytes are selectively adsorbed onto a solid phase and then eluted.Highly selective and can provide very clean extracts, significantly reducing ion suppression.[5]Requires method development and can be more expensive.

Step 3: Optimize Chromatographic Conditions

Adjusting your LC method can help separate this compound from co-eluting matrix components that cause ion suppression.[1]

Parameter Recommendation
Gradient Elution A shallower gradient can improve the separation between the analyte and interferences.
Column Chemistry Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
Flow Rate Lowering the flow rate can sometimes improve ionization efficiency.
Mobile Phase Additives Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations, as high concentrations can cause ion suppression.[1]
Issue 2: Inconsistent quantification despite using an internal standard.

Even with an internal standard, issues can arise. This guide helps you troubleshoot these more complex problems.

start Start: Inconsistent Quantification with Internal Standard check_is Verify Internal Standard (IS) - Purity - Stability - Concentration start->check_is is_coelution Does IS perfectly co-elute with the analyte? check_is->is_coelution adjust_chroma Adjust Chromatography for Co-elution is_coelution->adjust_chroma No check_sample_prep Review Sample Preparation - Consistent recovery of analyte and IS? - Analyte degradation? is_coelution->check_sample_prep Yes adjust_chroma->check_sample_prep is_recovery_ok Consistent Recovery? check_sample_prep->is_recovery_ok redevelop_sample_prep Re-develop Sample Preparation Method is_recovery_ok->redevelop_sample_prep No revalidate Re-validate Method is_recovery_ok->revalidate Yes redevelop_sample_prep->revalidate end End: Consistent & Accurate Quantification revalidate->end

Caption: Troubleshooting inconsistent internal standard performance.

Step 1: Verify Internal Standard Integrity

Ensure the purity, stability, and concentration of your stable isotope-labeled internal standard. Degradation or incorrect concentration of the IS will lead to inaccurate results.

Step 2: Confirm Co-elution

For a SIL-IS to effectively compensate for ion suppression, it must co-elute with the analyte. If there is a slight retention time shift, the two compounds may be in regions of differing ion suppression, leading to inconsistent analyte/IS ratios. Adjust chromatographic conditions to ensure co-elution.

Step 3: Evaluate Sample Preparation Recovery

Assess the recovery of both the analyte and the internal standard through your sample preparation process. Inconsistent recovery of either will lead to variability in the final results.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantifying Ion Suppression

Objective: To determine the percentage of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., cell lysate from untreated cells)

  • This compound standard solution

  • Solvents used for sample reconstitution

Procedure:

  • Prepare Blank Matrix Extract: Process a blank matrix sample through your entire sample preparation procedure (e.g., protein precipitation followed by SPE).

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Spike a known amount of this compound standard into the final reconstitution solvent.

    • Set B (Analyte in Matrix): Spike the same amount of this compound standard into the blank matrix extract from Step 1.

  • Analyze: Analyze both sets of samples by LC-MS.

  • Calculate Ion Suppression:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Cell Lysates for Acyl-CoA Analysis

This protocol is adapted from methods for analyzing cellular acyl-CoAs and is designed to reduce matrix effects.[6]

Materials:

  • Methanol, chilled to -80°C

  • Acetonitrile

  • Phosphate-buffered saline (PBS)

  • Internal standard solution (e.g., ¹³C-labeled this compound)

Procedure:

  • Cell Harvesting: Remove cell culture media and wash the cells twice with PBS.

  • Lysis and Extraction: Add 2 mL of -80°C methanol and a known amount of the internal standard to the cell plate. Incubate at -80°C for 15 minutes.

  • Collection: Scrape the cell lysate from the plate and transfer to a centrifuge tube.

  • Centrifugation: Centrifuge at 15,000 x g at 4°C for 5 minutes.

  • Solvent Addition: Transfer the supernatant to a new tube and add 1 mL of acetonitrile.

  • Evaporation: Evaporate the solvent in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 150 µL) of the initial mobile phase.

  • Final Centrifugation: Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

References

best practices for long-term storage of 15-hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage and handling of 15-hydroxypentadecanoyl-CoA. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

A1: The optimal long-term storage temperature for this compound is typically -80°C. For shorter-term storage, -20°C may be acceptable. Always refer to the manufacturer-specific Certificate of Analysis (CoA) for the most accurate storage recommendations[1][2][3]. Storing at ultra-low temperatures minimizes chemical and enzymatic degradation, ensuring the long-term stability of the compound.

Q2: Should I store this compound as a solid or in solution?

A2: For long-term storage, it is best to store this compound as a dry powder or lyophilized solid. If you need to prepare a stock solution, it is advisable to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation[1].

Q3: What is the shelf-life of this compound?

A3: The shelf-life is dependent on the storage conditions and the purity of the compound. When stored as a solid at -80°C and protected from moisture, it can be stable for a year or more. However, for precise information, it is crucial to consult the expiration date provided on the Certificate of Analysis.

Q4: What solvents are suitable for dissolving this compound?

A4: Due to its amphipathic nature, this compound can be challenging to dissolve. Aqueous buffers are commonly used, but solubility can be limited. For preparing stock solutions, organic solvents such as ethanol (B145695), methanol, or DMSO can be used, followed by dilution in an appropriate aqueous buffer for experimental use. It is recommended to prepare fresh solutions for each experiment whenever possible[4].

Q5: How can I assess the purity and integrity of my stored this compound?

A5: The purity and integrity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a specific enzymatic assay, like a long-chain acyl-CoA synthetase activity assay[5]. These methods can detect degradation products and confirm the concentration of the active compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no biological activity in experiments Degradation of this compound1. Verify that the compound has been stored at the recommended temperature (-80°C for long-term). 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots[1]. 3. Check the expiration date on the Certificate of Analysis. 4. Assess the purity of a sample using HPLC-MS.
Precipitate forms in the stock solution upon thawing Poor solubility or concentration is too high1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, sonicate the solution briefly. 3. Consider preparing a more dilute stock solution. 4. Ensure the pH of the buffer is appropriate for solubility.
Inconsistent experimental results Instability of the compound in the experimental buffer1. Prepare fresh dilutions of this compound for each experiment. 2. Minimize the time the compound spends in aqueous solution before use. 3. Evaluate the compatibility of your experimental buffer with the compound; some components may accelerate degradation.
Difficulty dissolving the solid compound Hydrophobic nature of the fatty acyl chain1. Try dissolving in a small amount of an organic solvent (e.g., ethanol or DMSO) first, then slowly add the aqueous buffer while vortexing[4]. 2. The use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can aid in solubilization and stability in aqueous solutions.

Quantitative Data Summary

Storage Condition Form Expected Stability Key Considerations
-80°C Solid (Lyophilized)> 1 yearRecommended for long-term storage. Protect from moisture.
-20°C Solid (Lyophilized)6 - 12 monthsSuitable for intermediate-term storage.
-20°C Solution (in organic solvent)Up to 1 monthAliquot to avoid freeze-thaw cycles. Use solvents like ethanol or DMSO[6].
4°C Aqueous Solution< 24 hoursHighly susceptible to hydrolysis. Prepare fresh for immediate use.
Room Temperature Solid or SolutionNot recommendedSignificant degradation can occur in a short period.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-MS

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Storage vials

  • HPLC system coupled with a mass spectrometer

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analyze the samples by reverse-phase HPLC-MS.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from low to high organic phase to elute the compound and any potential degradation products.

    • MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode to monitor the parent ion of this compound and potential degradation products (e.g., the free fatty acid and coenzyme A).

  • Quantify the peak area of the intact this compound at each time point and compare it to the initial time point (t=0) to determine the percentage of degradation.

Visualizations

Logical Workflow for Troubleshooting this compound Storage Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Preparation cluster_3 Purity Analysis Inconsistent or Negative Experimental Results Inconsistent or Negative Experimental Results Verify Storage Temperature Verify Storage Temperature Inconsistent or Negative Experimental Results->Verify Storage Temperature Check for Repeated Freeze-Thaw Cycles Check for Repeated Freeze-Thaw Cycles Verify Storage Temperature->Check for Repeated Freeze-Thaw Cycles Review Certificate of Analysis Review Certificate of Analysis Check for Repeated Freeze-Thaw Cycles->Review Certificate of Analysis Assess Solubility Assess Solubility Review Certificate of Analysis->Assess Solubility Prepare Fresh Solutions Prepare Fresh Solutions Assess Solubility->Prepare Fresh Solutions Perform HPLC-MS Analysis Perform HPLC-MS Analysis Prepare Fresh Solutions->Perform HPLC-MS Analysis If issues persist Order New Compound Order New Compound Perform HPLC-MS Analysis->Order New Compound If degradation is confirmed G Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase (H2O) β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) β-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase (CoA-SH) Fatty Acyl-CoA (Cn-2)->Fatty Acyl-CoA (Cn) Re-enters cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

References

Technical Support Center: 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-hydroxypentadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this long-chain hydroxy fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

For short-term storage and experimental use, it is advisable to reconstitute this compound in an organic solvent, such as methanol (B129727), where it exhibits greater stability than in aqueous solutions. For long-term storage, it is recommended to store the compound as a dry powder at -20°C or below. If an aqueous stock solution is required, prepare it fresh and use it immediately.

Q2: What is the optimal pH range for working with this compound in aqueous buffers?

Q3: How should I prepare samples of this compound for analysis by LC-MS?

For LC-MS analysis of long-chain acyl-CoAs, sample preparation is critical. It is recommended to extract the molecule from biological matrices using a cold methanol-based procedure.[1] The final extract should be dissolved in a solvent compatible with your LC method. A common approach is to use a buffer such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8, potentially with a low percentage of organic solvent like acetonitrile (B52724) to aid solubility.[1]

Q4: I am observing rapid degradation of my this compound standard. What could be the cause?

Rapid degradation is often due to inappropriate solvent conditions or temperature. Acyl-CoAs are known to be unstable in aqueous solutions.[2] If you are using an aqueous buffer, ensure the pH is near neutral and that the solution is kept cold and used promptly. For greater stability, preparing the standard in methanol is a recommended alternative.[2] Additionally, repeated freeze-thaw cycles of stock solutions should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity in LC-MS analysis Degradation of this compound in the sample.Ensure that the sample extraction and preparation are performed quickly and at low temperatures. Use a reconstitution solvent that promotes stability, such as methanol or a buffered solution at a slightly acidic to neutral pH.[1][2]
Poor solubility in the injection solvent.For long-chain acyl-CoAs, consider adding a small percentage of an organic solvent like acetonitrile to your sample solvent to improve solubility.[1]
Inconsistent results between experiments Variability in sample handling and storage.Standardize your protocol for sample preparation, ensuring consistent timings, temperatures, and solvent conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
pH shifts in unbuffered solutions.Use a suitable buffer system (e.g., ammonium acetate) to maintain a stable pH during sample processing and analysis.[1]
Peak tailing in HPLC chromatogram Secondary interactions with the stationary phase.This can sometimes be pH-dependent. Ensure your mobile phase is appropriately buffered. For long-chain molecules, ion-pairing agents may be necessary, or adjustments to the mobile phase composition and gradient.

Impact of pH on Acyl-CoA Stability (Hypothetical Data)

The following table provides an example of how pH can impact the stability of a long-chain acyl-CoA like this compound in an aqueous buffer at 4°C. Note: This is illustrative data based on general principles for acyl-CoAs and not experimentally determined data for this compound.

pHIncubation Time (hours)Remaining Compound (%)
4.02485
6.82495
8.52470

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general method to evaluate the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 6.8, and 8.5) using a suitable buffer system such as ammonium acetate.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in methanol.

  • Incubation: Aliquot the stock solution into separate vials and evaporate the methanol under a stream of nitrogen. Reconstitute the dried compound in each of the different pH buffers to a final concentration of 1 µM.

  • Time-Course Analysis: Place the samples in an autosampler set at 4°C. Inject and analyze a sample from each pH condition at regular intervals (e.g., 0, 4, 8, 12, and 24 hours) using a validated LC-MS method.

  • Data Analysis: Quantify the peak area of this compound at each time point. For each pH condition, normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the remaining compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (e.g., pH 4.0, 6.8, 8.5) reconstitute Reconstitute in Buffers prep_buffers->reconstitute prep_stock Prepare Methanolic Stock Solution aliquot Aliquot Stock & Evaporate prep_stock->aliquot aliquot->reconstitute lcms_analysis Time-Course LC-MS Analysis (0, 4, 8, 12, 24h at 4°C) reconstitute->lcms_analysis data_analysis Quantify Peak Area & Calculate % Remaining lcms_analysis->data_analysis

Caption: Workflow for assessing the pH stability of this compound.

degradation_pathway cluster_molecule This compound cluster_factors Degradation Factors cluster_products Degradation Products acyl_coa 15-HP-CoA (Stable Thioester Bond) products 15-Hydroxypentadecanoic Acid + Coenzyme A acyl_coa->products Hydrolysis high_ph High pH (>8.0) high_ph->products low_ph Low pH (<6.0) low_ph->products temperature Elevated Temperature temperature->products

Caption: Factors influencing the hydrolytic degradation of this compound.

References

optimizing fragmentation parameters for 15-hydroxypentadecanoyl-CoA identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the optimization of fragmentation parameters for the identification of 15-hydroxypentadecanoyl-CoA using mass spectrometry.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected fragmentation pattern for this compound in positive ion mode mass spectrometry?

A1: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS).[1][2][3][4] For this compound, you should expect to see two primary fragment ions:

  • A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[2][3][4][5] This will result in a product ion corresponding to the acyl portion of the molecule.

  • A fragment ion at m/z 428, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[1][2][3][4][6]

Q2: I am not observing the expected fragment ions for this compound. What are the likely causes and how can I troubleshoot this?

A2: Several factors could contribute to the absence of expected fragment ions. Consider the following troubleshooting steps:

  • Collision Energy Optimization: The collision energy (CE) is a critical parameter for achieving optimal fragmentation. If the CE is too low, you will not see efficient fragmentation. If it is too high, you may observe excessive fragmentation and loss of characteristic ions. It is recommended to perform a CE optimization experiment by infusing a standard of this compound and varying the CE to find the optimal value that maximizes the intensity of the desired product ions.[7][8]

  • Sample Stability: Acyl-CoAs are known to be unstable and can degrade, particularly in aqueous solutions with alkaline pH.[5][9] Ensure that your samples are prepared fresh and stored under appropriate conditions (e.g., acidic pH, low temperature) to prevent hydrolysis.

  • Ion Source Parameters: In addition to collision energy, other ion source parameters such as capillary voltage, cone voltage, and source temperature can influence ionization and fragmentation.[5] These may need to be optimized for your specific instrument and compound.

  • Chromatographic Separation: Poor chromatographic separation can lead to ion suppression, where the presence of co-eluting compounds interferes with the ionization of your analyte.[5] Optimizing your liquid chromatography (LC) method to ensure good peak shape and resolution can improve detection.

Q3: How can I improve the sensitivity of my assay for this compound?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Use a robust extraction method to efficiently isolate this compound from your sample matrix. Solid-phase extraction (SPE) can be an effective technique for sample clean-up and concentration, which helps in reducing matrix effects.[9]

  • Internal Standard: The use of a suitable internal standard is crucial for accurate and precise quantification.[9] An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[7][9]

  • LC-MS/MS Method: Employing a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, such as multiple reaction monitoring (MRM), will significantly improve selectivity and sensitivity.[1][9]

Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A4: A robust LC-MS/MS method should include:

  • Optimized Chromatography: Use a C18 reversed-phase column for good retention and separation of long-chain acyl-CoAs.[10] A gradient elution with a mobile phase containing a volatile buffer, such as ammonium (B1175870) acetate, is often employed.[10][11]

  • Optimized MS/MS Parameters: As discussed, optimizing collision energy is critical. Other parameters like declustering potential (DP) and cell exit potential (CXP) should also be fine-tuned for your specific instrument.[1]

  • Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[12]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the identification of this compound. Note that the optimal collision energy may vary depending on the mass spectrometer used.

ParameterValueDescription
Precursor Ion (Q1) m/z of [M+H]⁺The mass-to-charge ratio of the protonated molecule.
Product Ion 1 (Q3) m/z of [M+H-507]⁺The fragment ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[2][3][4][5]
Product Ion 2 (Q3) 428.0365The characteristic fragment ion of the adenosine 3',5'-diphosphate.[1][6]
Collision Energy (CE) 30-40 eV (typical)This is a starting range; empirical optimization is highly recommended for your specific instrument.[7][8]
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)A suitable internal standard for quantification.[7][9]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound

This protocol outlines a general procedure for the extraction of long-chain acyl-CoAs from biological samples.

  • Homogenization: Homogenize the tissue or cell pellet in an ice-cold extraction buffer. A common buffer consists of a mixture of isopropanol (B130326) and an aqueous potassium phosphate (B84403) buffer, containing an internal standard like C17:0-CoA.[9]

  • Phase Separation: To remove nonpolar lipids, add petroleum ether, vortex the mixture, and centrifuge at a low speed. Discard the upper organic phase. Repeat this washing step to ensure complete removal of interfering lipids.[9]

  • Protein Precipitation and Extraction: Add a mixture of methanol (B129727) and chloroform, vortex thoroughly, and incubate at room temperature. Centrifuge at high speed to pellet the precipitated protein and other debris.[9]

  • Sample Cleanup (Optional but Recommended): Transfer the supernatant, which contains the acyl-CoAs, to a new tube. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.[9]

  • Drying and Reconstitution: Dry the final extract under a stream of nitrogen gas. Reconstitute the dried sample in a solvent compatible with your LC-MS/MS system, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724) with a small amount of acid to ensure stability.[9]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[7]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]

    • Gradient: Develop a suitable gradient that starts with a lower percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs. A typical gradient might start at 20% B, increase to 65% B, and then return to the initial conditions for column re-equilibration.[7]

    • Flow Rate: A flow rate of 0.4 mL/min is a good starting point.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Monitor the transition from the precursor ion of this compound to its characteristic product ions ([M+H-507]⁺ and 428.0365).

      • Simultaneously monitor the MRM transition for your internal standard.

    • Parameter Optimization: Optimize the collision energy, declustering potential, and other relevant MS parameters by infusing a standard solution of this compound.[1][7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization (with Internal Standard) Phase_Separation 2. Phase Separation (Lipid Removal) Homogenization->Phase_Separation Extraction 3. Protein Precipitation & Acyl-CoA Extraction Phase_Separation->Extraction Cleanup 4. Solid-Phase Extraction (Optional Cleanup) Extraction->Cleanup Reconstitution 5. Drying & Reconstitution Cleanup->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Analysis 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Analysis Data_Acquisition 8. Data Acquisition MS_Analysis->Data_Acquisition Quantification 9. Quantification Data_Acquisition->Quantification Fragmentation_Pathway Precursor [this compound + H]⁺ (Precursor Ion) Neutral_Loss Neutral Loss of 3'-phosphoadenosine 5'-diphosphate (507 Da) Precursor->Neutral_Loss Collision-Induced Dissociation Product2 Adenosine 3',5'-diphosphate Fragment (m/z 428) Precursor->Product2 Fragmentation Product1 [Acyl Chain + H]⁺ (Product Ion 1) Neutral_Loss->Product1

References

Validation & Comparative

A Comparative Guide to 15-Hydroxypentadecanoyl-CoA and Other Odd-Chain Acyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Metabolic Fates, Biochemical Properties, and Analytical Methodologies

Odd-chain fatty acids and their acyl-CoA derivatives are gaining increasing attention in biomedical research for their unique metabolic roles and potential as biomarkers and therapeutic targets. This guide provides a detailed comparison of 15-hydroxypentadecanoyl-CoA, an omega-hydroxylated odd-chain acyl-CoA, with other non-hydroxylated odd-chain acyl-CoAs. We delve into their distinct metabolic pathways, present available quantitative data for key enzymes, and outline detailed experimental protocols for their analysis, empowering researchers and drug development professionals with the critical information needed to advance their studies in this emerging field.

Metabolic Distinctions: A Tale of Two Pathways

The fundamental difference between the metabolism of this compound and other odd-chain acyl-CoAs lies in their initial processing and subcellular localization. Non-hydroxylated odd-chain acyl-CoAs primarily undergo β-oxidation within the mitochondria, whereas this compound is a product of ω-oxidation, a pathway initiated in the endoplasmic reticulum and completed in peroxisomes.

The Mitochondrial Journey of Non-Hydroxylated Odd-Chain Acyl-CoAs

Odd-chain fatty acids, such as pentadecanoic acid (C15:0), are first activated to their corresponding acyl-CoA esters (e.g., pentadecanoyl-CoA) in the cytoplasm. These are then transported into the mitochondrial matrix where they undergo sequential rounds of β-oxidation. Each cycle shortens the acyl chain by two carbons, yielding acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains.[1][2] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[3][4] This pathway is a significant source of anaplerotic replenishment for the Krebs cycle.

The Omega-Oxidation and Peroxisomal Route of this compound

This compound originates from the ω-hydroxylation of pentadecanoic acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, primarily in the endoplasmic reticulum.[5][6] This introduces a hydroxyl group at the terminal (ω) carbon. The resulting 15-hydroxypentadecanoic acid is then further oxidized to a dicarboxylic acid, pentadecanedioic acid.[6][7] This dicarboxylic acid is subsequently metabolized via β-oxidation within peroxisomes.[8][9][10] Peroxisomal β-oxidation of dicarboxylic acids is a chain-shortening process that also produces acetyl-CoA and, in the case of odd-chain dicarboxylic acids, ultimately propionyl-CoA.[8]

Quantitative Comparison of Key Metabolic Enzymes

While direct comparative kinetic data for all enzymes involved in the metabolism of this compound and other odd-chain acyl-CoAs are not extensively available in a single study, we can compile known kinetic parameters for key enzymes in their respective pathways to provide a quantitative overview.

EnzymeSubstrateOrganism/TissueKmVmaxReference(s)
Mitochondrial Pathway
Propionyl-CoA CarboxylasePropionyl-CoAHuman0.29 mM-[3][4]
BicarbonateHuman3.0 mM-[3][4]
ATPHuman0.08 mM-[3]
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoAHuman-0.2-0.3 U/mg[8][11]
AdenosylcobalaminHuman(mutant enzymes show 40-900 fold increase)-[11]
Omega-Oxidation Pathway
Cytochrome P450 4A11 (Laurate ω-hydroxylase)Lauric Acid (C12:0)Human Liver Microsomes48.9 µM3.72 nmol/min/nmol P450[12]
Reconstituted Human-45.7 nmol/min/nmol P450[12]

Signaling Pathways and Logical Relationships

The metabolic pathways of odd-chain acyl-CoAs are intricately linked to central carbon metabolism and have implications for cellular signaling.

Odd_Chain_Acyl_CoA_Metabolism cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome Odd-Chain Fatty Acid Odd-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Odd-Chain Fatty Acid->Acyl-CoA Synthetase Pentadecanoic Acid Pentadecanoic Acid Pentadecanoic Acid->Acyl-CoA Synthetase CYP450 Omega-Hydroxylase CYP450 Omega-Hydroxylase Pentadecanoic Acid->CYP450 Omega-Hydroxylase Pentadecanoyl-CoA Pentadecanoyl-CoA Acyl-CoA Synthetase->Pentadecanoyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Pentadecanoyl-CoA->Mitochondrial Beta-Oxidation 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid CYP450 Omega-Hydroxylase->15-Hydroxypentadecanoic Acid Alcohol/Aldehyde Dehydrogenase Alcohol/Aldehyde Dehydrogenase 15-Hydroxypentadecanoic Acid->Alcohol/Aldehyde Dehydrogenase Pentadecanedioic Acid Pentadecanedioic Acid Alcohol/Aldehyde Dehydrogenase->Pentadecanedioic Acid Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pentadecanedioic Acid->Peroxisomal Beta-Oxidation Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase Methylmalonyl-CoA->Methylmalonyl-CoA Mutase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Chain-shortened Dicarboxylic Acids Chain-shortened Dicarboxylic Acids Peroxisomal Beta-Oxidation->Chain-shortened Dicarboxylic Acids Mitochondrion Mitochondrion Chain-shortened Dicarboxylic Acids->Mitochondrion

Caption: Metabolic fates of odd-chain fatty acids.

The diagram above illustrates the distinct metabolic pathways for non-hydroxylated and ω-hydroxylated odd-chain fatty acids. Non-hydroxylated odd-chain fatty acids are primarily metabolized in the mitochondria, leading to the production of propionyl-CoA which enters the TCA cycle as succinyl-CoA. In contrast, pentadecanoic acid can undergo ω-oxidation in the endoplasmic reticulum to form 15-hydroxypentadecanoic acid, which is further converted to a dicarboxylic acid that enters peroxisomal β-oxidation.

Experimental Protocols

Accurate quantification and analysis of this compound and other odd-chain acyl-CoAs are crucial for understanding their biological roles. Below are detailed methodologies for their extraction and analysis using mass spectrometry-based techniques.

Protocol 1: Analysis of Odd-Chain Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoA species.[13][14]

1. Objective: To quantify the levels of pentadecanoyl-CoA and other odd-chain acyl-CoAs in biological samples (cells or tissues).

2. Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)
  • Internal Standard: C17:0-CoA or other non-endogenous odd-chain acyl-CoA
  • Extraction Solution: 2:1:0.8 (v/v/v) mixture of 2-propanol:acetonitrile:50 mM KH2PO4 buffer (pH 7.2)
  • LC-MS/MS system (e.g., Triple Quadrupole)
  • Reversed-phase C18 column

3. Workflow:

LCMS_Workflow Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Homogenization in Extraction Solution Homogenization in Extraction Solution Addition of Internal Standard->Homogenization in Extraction Solution Centrifugation Centrifugation Homogenization in Extraction Solution->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: LC-MS/MS workflow for acyl-CoA analysis.

4. Detailed Steps:

  • Sample Preparation:
  • Quickly harvest and weigh the biological sample. For cultured cells, wash with ice-cold PBS and pellet by centrifugation.
  • Immediately add a known amount of the internal standard.
  • Add ice-cold extraction solution and homogenize thoroughly (e.g., using a bead beater or sonicator).
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Carefully collect the supernatant for analysis.
  • LC-MS/MS Analysis:
  • Inject the supernatant onto a reversed-phase C18 column.
  • Use a gradient elution with mobile phases such as A: 10 mM ammonium (B1175870) acetate (B1210297) in water and B: 10 mM ammonium acetate in methanol (B129727).
  • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for each acyl-CoA of interest and the internal standard.
  • Data Analysis:
  • Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard.
  • Normalize the results to the initial sample weight or protein concentration.

Protocol 2: Analysis of 15-Hydroxypentadecanoic Acid and Pentadecanedioic Acid by GC-MS

This protocol is based on established methods for the analysis of hydroxylated and dicarboxylic acids.[15][16][17]

1. Objective: To quantify the levels of 15-hydroxypentadecanoic acid and pentadecanedioic acid in biological samples.

2. Materials:

  • Biological sample (e.g., plasma, tissue homogenate)
  • Internal Standards: Isotope-labeled 15-hydroxypentadecanoic acid and pentadecanedioic acid
  • Hydrolysis Reagent: 1 M KOH in methanol
  • Extraction Solvent: Hexane:Diethyl ether (1:1, v/v)
  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
  • GC-MS system

3. Workflow:

GCMS_Workflow Sample Collection Sample Collection Addition of Internal Standards Addition of Internal Standards Sample Collection->Addition of Internal Standards Saponification (Hydrolysis) Saponification (Hydrolysis) Addition of Internal Standards->Saponification (Hydrolysis) Acidification Acidification Saponification (Hydrolysis)->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Drying and Derivatization Drying and Derivatization Liquid-Liquid Extraction->Drying and Derivatization GC-MS Analysis GC-MS Analysis Drying and Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: GC-MS workflow for hydroxy and dicarboxylic acids.

4. Detailed Steps:

  • Sample Preparation:
  • To the biological sample, add known amounts of the isotope-labeled internal standards.
  • Perform alkaline hydrolysis (saponification) by adding 1 M KOH in methanol and incubating at 60°C for 1 hour to release esterified fatty acids.
  • Acidify the sample to pH < 3 using HCl.
  • Extract the fatty acids using a hexane:diethyl ether mixture.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.
  • Derivatization:
  • Add the derivatization reagent (BSTFA with 1% TMCS) to the dried extract and heat at 70°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
  • GC-MS Analysis:
  • Inject the derivatized sample into the GC-MS.
  • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect characteristic ions for the TMS derivatives of the analytes and internal standards.
  • Data Analysis:
  • Quantify the analytes by comparing their peak areas to those of the corresponding internal standards.

Conclusion

The metabolic pathways of this compound and non-hydroxylated odd-chain acyl-CoAs are distinct, involving different enzymatic machinery and subcellular compartments. While non-hydroxylated odd-chain acyl-CoAs are key contributors to mitochondrial anaplerosis, the ω-oxidation pathway of this compound highlights an alternative route for fatty acid catabolism, particularly for dicarboxylic acids in peroxisomes. The provided experimental protocols offer a robust framework for the quantitative analysis of these molecules, which is essential for elucidating their precise roles in health and disease. Further research, particularly focused on obtaining direct comparative kinetic data and exploring the signaling functions of these molecules, will be crucial for fully understanding their biological significance and therapeutic potential.

References

Unraveling the Metabolic Fates: A Comparative Guide to 15-Hydroxypentadecanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between two key metabolic intermediates: 15-hydroxypentadecanoyl-CoA and palmitoyl-CoA. While both are activated forms of long-chain fatty acids, their distinct chemical structures—an odd-chain, omega-hydroxylated C15 backbone versus an even-chain C16 backbone—dictate divergent metabolic pathways and physiological roles. Understanding these differences is crucial for research in metabolic diseases, nutritional science, and drug development.

At a Glance: Key Functional Distinctions

FeatureThis compoundPalmitoyl-CoA
Precursor Fatty Acid 15-Hydroxypentadecanoic Acid (from Pentadecanoic Acid, C15:0)Palmitic Acid (C16:0)
Chain Length & Parity 15 Carbons (Odd-Chain)16 Carbons (Even-Chain)
Key Structural Feature ω-hydroxyl groupSaturated acyl chain
Primary Metabolic Pathway Peroxisomal β-oxidation followed by mitochondrial β-oxidationMitochondrial β-oxidation
β-Oxidation End Product Propionyl-CoAAcetyl-CoA
Entry into Citric Acid Cycle Via Succinyl-CoA (anaplerotic)Directly as Acetyl-CoA
Primary Biosynthetic Origin ω-oxidation of pentadecanoyl-CoAFatty acid synthesis
Known Associated Pathways Omega-oxidation, Propionyl-CoA metabolismSphingolipid biosynthesis, protein palmitoylation

Metabolic Pathways: A Tale of Two CoAs

The fundamental functional divergence between this compound and palmitoyl-CoA arises from their catabolism. Palmitoyl-CoA, an even-chain fatty acyl-CoA, undergoes complete β-oxidation within the mitochondria to yield acetyl-CoA, which directly enters the citric acid cycle for energy production or is utilized in various biosynthetic pathways.[1][2]

In contrast, this compound, as an omega-hydroxylated odd-chain fatty acyl-CoA, follows a more complex route. Its initial breakdown is thought to occur via peroxisomal β-oxidation, a pathway that handles substrates not readily metabolized by mitochondria.[3][4] Subsequent mitochondrial β-oxidation of the shortened chain ultimately yields propionyl-CoA.[5][6] Propionyl-CoA does not directly enter the citric acid cycle in the same manner as acetyl-CoA. Instead, it is carboxylated to methylmalonyl-CoA and then converted to succinyl-CoA, a citric acid cycle intermediate.[5][6][7] This anaplerotic role of replenishing citric acid cycle intermediates distinguishes its metabolic impact from that of acetyl-CoA derived from palmitoyl-CoA.

Biosynthesis of this compound via Omega-Oxidation

The formation of this compound from its precursor, pentadecanoyl-CoA, is initiated by omega-oxidation. This process, occurring primarily in the endoplasmic reticulum of liver and kidney cells, introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid.[8][9] This reaction is catalyzed by cytochrome P450 omega-hydroxylases.[10][11][12] The resulting 15-hydroxypentadecanoic acid is then activated to this compound.

Omega_Oxidation_Pathway Pentadecanoyl_CoA Pentadecanoyl-CoA 15-Hydroxypentadecanoyl_CoA This compound Pentadecanoyl_CoA->15-Hydroxypentadecanoyl_CoA Cytochrome P450 ω-hydroxylase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 15-Hydroxypentadecanoyl_CoA->Peroxisomal_Beta_Oxidation Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Peroxisomal_Beta_Oxidation->Mitochondrial_Beta_Oxidation Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA

Biosynthesis and initial catabolism of this compound.
Palmitoyl-CoA Metabolism

Palmitoyl-CoA is a central hub in cellular lipid metabolism. It is the primary product of de novo fatty acid synthesis and can be readily synthesized from dietary palmitic acid.[1] Its metabolic fate is tightly regulated based on the cell's energy status.

Palmitoyl_CoA_Metabolism Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Palmitoyl_CoA->Mitochondrial_Beta_Oxidation Sphingolipids Sphingolipids Palmitoyl_CoA->Sphingolipids Protein_Palmitoylation Protein Palmitoylation Palmitoyl_CoA->Protein_Palmitoylation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA

Major metabolic fates of Palmitoyl-CoA.

Experimental Protocols

To facilitate further research into the distinct roles of these two acyl-CoAs, we provide summaries of key experimental protocols.

Measurement of Fatty Acid β-Oxidation in Primary Hepatocytes

This protocol allows for the quantification of mitochondrial and peroxisomal fatty acid oxidation rates in intact cells, preserving endogenous regulatory mechanisms.

Principle: Freshly isolated hepatocytes are incubated with radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid or a custom synthesized ¹⁴C-labeled 15-hydroxypentadecanoic acid). The rate of β-oxidation is determined by measuring the radioactivity incorporated into acid-soluble metabolites (ASMs), which include acetyl-CoA and other small molecules.[5]

Brief Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice via collagenase perfusion of the liver.

  • Cell Incubation: Incubate a suspension of hepatocytes in a suitable buffer containing a BSA-complexed radiolabeled fatty acid.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Separation of ASMs: Centrifuge the samples to pellet cell debris. The supernatant contains the ASMs.

  • Scintillation Counting: Measure the radioactivity in the ASM fraction using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and normalize to cell number or protein content.

To differentiate between mitochondrial and peroxisomal oxidation, parallel experiments can be conducted in the presence of an inhibitor of mitochondrial fatty acid transport, such as etomoxir.[5]

Quantification of Acyl-CoA Esters in Tissues and Cells

This protocol enables the precise measurement of the intracellular concentrations of this compound and palmitoyl-CoA.

Principle: Acyl-CoA esters are extracted from tissues or cells and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acyl-CoA species.

Brief Methodology:

  • Sample Collection and Quenching: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. For cultured cells, rapidly quench metabolism with cold solvent.

  • Extraction: Homogenize the samples in an acidic organic solvent mixture (e.g., isopropanol/acetonitrile/acetic acid) to extract the acyl-CoAs.

  • Phase Separation: Separate the aqueous and organic phases by centrifugation. The acyl-CoAs will be in the aqueous phase.

  • LC-MS/MS Analysis: Analyze the aqueous extract using reverse-phase ion-pairing liquid chromatography coupled to a tandem mass spectrometer.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of each acyl-CoA species.

Enzyme Kinetic Assays for Acyl-CoA Dehydrogenases

This protocol can be adapted to compare the kinetic parameters of acyl-CoA dehydrogenases with this compound and palmitoyl-CoA as substrates.

Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by monitoring the reduction of a dye that accepts electrons from the enzyme's flavin cofactor.

Brief Methodology:

  • Enzyme Preparation: Purify the acyl-CoA dehydrogenase of interest or use a commercially available enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, an electron acceptor (e.g., ferricenium hexafluorophosphate), and varying concentrations of the acyl-CoA substrate (this compound or palmitoyl-CoA).

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.

  • Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Future Directions

The distinct metabolic fates of this compound and palmitoyl-CoA suggest they may have differential effects on cellular signaling, gene expression, and overall metabolic homeostasis. Further research is warranted to explore:

  • Signaling Roles: The potential for this compound or its downstream metabolites to act as signaling molecules.

  • Enzyme Specificity: A comprehensive comparison of the substrate specificities of enzymes involved in fatty acid metabolism for these two acyl-CoAs.

  • Physiological and Pathophysiological Impacts: The consequences of altered levels of this compound and palmitoyl-CoA in metabolic diseases such as diabetes, non-alcoholic fatty liver disease, and cardiovascular disease.

This comparative guide provides a foundation for researchers to delve into the nuanced functional differences between these two important metabolic players. The provided experimental frameworks offer a starting point for generating the quantitative data needed to fully elucidate their distinct biological roles.

References

A Comparative Guide to the Validation of 15-Hydroxypentadecanoyl-CoA as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways pertinent to the potential validation of 15-hydroxypentadecanoyl-CoA as a metabolic intermediate. While many acyl-CoA species are well-characterized products of fatty acid metabolism, the existence and functional role of this compound are not yet firmly established in mainstream metabolic pathways. This document outlines the established routes of fatty acid oxidation, presents a comparative analysis of the pathways through which this compound could theoretically be generated, and details the experimental methodologies required for its validation.

Established Pathways of Fatty Acid Metabolism

Fatty acids are crucial sources of energy and cellular building blocks. Their catabolism occurs primarily through two main oxidative pathways: beta-oxidation and omega-oxidation.

Beta-Oxidation: The Primary Catabolic Route

Beta-oxidation is the principal pathway for fatty acid degradation, occurring within the mitochondria and, for very long-chain fatty acids, also in peroxisomes.[1] This cyclical process sequentially shortens the fatty acyl-CoA molecule by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2. For odd-chain fatty acids, such as pentadecanoic acid (C15:0), the final cycle yields acetyl-CoA and a three-carbon molecule, propionyl-CoA.[2] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

Omega-Oxidation: An Alternative Pathway

Omega (ω)-oxidation serves as a secondary catabolic pathway, becoming more significant when beta-oxidation is impaired.[4] This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (ω) carbon of the fatty acid.[1] The initial step, catalyzed by a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group onto the omega carbon, forming an ω-hydroxy fatty acid.[4][5] This hydroxyl group is subsequently oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid.[6] This dicarboxylic acid can then undergo beta-oxidation from either end.

Comparative Analysis: Beta-Oxidation vs. Omega-Oxidation

The potential formation of this compound from pentadecanoic acid (C15:0) would occur via omega-oxidation, as the 15th carbon is the omega carbon. The following table compares the key features of beta-oxidation and omega-oxidation.

FeatureBeta-OxidationOmega-Oxidation
Cellular Location Mitochondria, Peroxisomes[1]Endoplasmic Reticulum[1]
Primary Substrates Even and odd-chain fatty acyl-CoAsMedium-chain fatty acids (10-12 carbons), but can act on longer chains[4]
Initial Reaction Dehydrogenation of the α-β carbon bondHydroxylation of the terminal (ω) methyl group[4][5]
Key Enzymes Acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolaseCytochrome P450 monooxygenases, alcohol dehydrogenase, aldehyde dehydrogenase[4][6]
Primary Products Acetyl-CoA, Propionyl-CoA (from odd-chains), NADH, FADH2[2]Dicarboxylic acids, which can then enter beta-oxidation[6]
Physiological Role Major energy production pathway[1]Minor pathway; more active when beta-oxidation is defective; detoxification[4][5]

Experimental Validation of this compound

Validating this compound as a metabolic intermediate requires a multi-step experimental approach to confirm its endogenous presence and metabolic flux.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Validation A Cell Culture/Tissue Homogenization (with stable isotope-labeled C15:0) B Quenching of Metabolism A->B C Extraction of Acyl-CoAs (e.g., solid-phase extraction) B->C D LC-MS/MS Analysis (Targeted MRM for 15-OH-C15-CoA) C->D Inject Extract E Quantification against Internal Standards D->E F Detection of Labeled 15-OH-C15-CoA E->F Analyze Data G Metabolic Flux Analysis F->G H Confirmation of Endogenous Presence G->H

Caption: Experimental workflow for the validation of this compound.

Detailed Experimental Protocols

1. Cell Culture and Isotope Labeling:

  • Objective: To trace the metabolism of pentadecanoic acid.

  • Protocol:

    • Culture a relevant cell line (e.g., hepatocytes) in standard medium.

    • Supplement the medium with a stable isotope-labeled precursor, such as [U-¹³C₁₅]-pentadecanoic acid.

    • Incubate for a defined period to allow for metabolic processing.

    • Harvest cells and immediately quench metabolic activity, for example, with cold methanol.

2. Acyl-CoA Extraction:

  • Objective: To isolate acyl-CoA species from the biological matrix.

  • Protocol:

    • Homogenize cell pellets or tissues in a suitable buffer.

    • Add internal standards, such as [¹³C₂]acetyl-CoA and heptadecanoyl-CoA (C17:0-CoA), for quantification.[7]

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to separate acyl-CoAs from other cellular components.[8]

    • Elute the acyl-CoA fraction and dry it under nitrogen.[7]

    • Reconstitute the sample in a solution suitable for mass spectrometry analysis (e.g., 50% methanol).[7]

3. LC-MS/MS Detection and Quantification:

  • Objective: To specifically detect and quantify this compound.

  • Protocol:

    • Utilize a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) system.[9]

    • Separate acyl-CoAs using a reversed-phase chromatography column.

    • Employ tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The MRM transition would be specific for the parent ion of this compound and a characteristic fragment ion.

    • A neutral loss scan of m/z 507 can be used to identify a broad range of acyl-CoA species.[7]

    • Quantify the amount of endogenous and ¹³C-labeled this compound by comparing its peak area to that of the internal standards.

Quantitative Data and Expected Results

The validation of this compound hinges on its successful detection and the demonstration of its metabolic origin from a precursor.

Table 2: Comparison of Acyl-CoA Intermediates in Fatty Acid Oxidation

PathwayPrecursorKey Intermediate(s)Final Product(s) (per cycle)Analytical Detection Method
Beta-Oxidation Pentadecanoyl-CoA (C15:0)3-hydroxypentadecanoyl-CoA, 3-ketopentadecanoyl-CoAAcetyl-CoA, Propionyl-CoA (final cycle)[2]LC-MS/MS[7][8]
Omega-Oxidation Pentadecanoic Acid (C15:0)15-hydroxypentadecanoic acid, 15-oxopentadecanoic acidPentadecanedioic acidGC-MS (for free acids), LC-MS/MS (for CoA esters)[10]
Hypothetical Pathway Pentadecanoyl-CoA (C15:0)This compound Pentadecanedioyl-CoALC-MS/MS[7][8]

Visualizing the Metabolic Pathways

Beta-Oxidation of Pentadecanoyl-CoA

G Repeats 6 more times A Pentadecanoyl-CoA (C15) B trans-Δ2-Pentadecenoyl-CoA A->B FAD -> FADH2 C L-3-Hydroxypentadecanoyl-CoA B->C H2O D 3-Ketopentadecanoyl-CoA C->D NAD+ -> NADH E Tridecanoyl-CoA (C13) D->E CoA-SH F Acetyl-CoA D->F label label

Caption: Beta-oxidation cycle for an odd-chain fatty acid.

Omega-Oxidation Pathway for Pentadecanoic Acid

G A Pentadecanoic Acid (C15:0) B 15-Hydroxypentadecanoic Acid A->B O2, NADPH -> NADP+ (Cytochrome P450) C Pentadecanedioic Acid B->C 2 NAD+ -> 2 NADH D Activation to CoA ester (Pentadecanedioyl-CoA) C->D 2 CoA-SH, 2 ATP E Beta-Oxidation D->E

Caption: Hypothetical omega-oxidation of pentadecanoic acid.

Conclusion

The validation of this compound as a metabolic intermediate remains an open area for research. While it is not a recognized intermediate in the canonical beta-oxidation pathway, its formation is plausible through the omega-oxidation pathway, especially under conditions where beta-oxidation is compromised. The experimental framework outlined in this guide, centered on stable isotope tracing and sensitive LC-MS/MS analysis, provides a robust methodology for investigating the existence, origin, and metabolic fate of this and other novel metabolic intermediates. Such studies are essential for expanding our understanding of lipid metabolism and its implications in health and disease.

References

A Researcher's Guide to the Comparative Analysis of Hydroxy Acyl-CoAs in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the study of hydroxy acyl-Coenzyme A (acyl-CoA) thioesters, critical intermediates in fatty acid metabolism. Dysregulation of hydroxy acyl-CoA levels is implicated in a range of metabolic disorders and cancer, making their accurate quantification essential for advancing research and therapeutic development. This document offers an objective comparison of analytical techniques, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

The Central Role of Hydroxy Acyl-CoAs in Metabolism

Hydroxy acyl-CoAs are key intermediates in the beta-oxidation of fatty acids, a major energy-producing pathway. These molecules are categorized by the length of their fatty acid chain:

  • Short-Chain Hydroxy Acyl-CoAs (SC-HACoAs): Typically containing 4 to 6 carbon atoms.

  • Medium-Chain Hydroxy Acyl-CoAs (MC-HACoAs): Comprising 6 to 12 carbon atoms.

  • Long-Chain Hydroxy Acyl-CoAs (LC-HACoAs): Containing 12 to 20 carbon atoms.

  • Very-Long-Chain Hydroxy Acyl-CoAs (VLC-HACoAs): Featuring more than 20 carbon atoms.

Defects in the enzymes that process these molecules can lead to serious inherited metabolic disorders. For instance, deficiencies in medium-chain acyl-CoA dehydrogenase (MCAD) are among the most common inborn errors of metabolism[1]. Similarly, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency can lead to severe clinical manifestations, including cardiomyopathy and liver dysfunction[2]. The distinct metabolic roles and associated pathologies of each class of hydroxy acyl-CoA necessitate chain-length-specific analytical approaches.

Comparative Analysis of Analytical Methodologies

The accurate quantification of hydroxy acyl-CoAs is challenging due to their low abundance and inherent instability. Several analytical techniques have been developed, each with distinct advantages and limitations. The selection of an appropriate method is contingent on the specific research question, the required sensitivity, and the available instrumentation.

Data Presentation: Performance Metrics of Analytical Techniques

The following table summarizes the key performance characteristics of the most common methods used for hydroxy acyl-CoA analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and specificity[1].

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol (with derivatization)[1]~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol (LC/MS-based)[1]~100 fmol
Linearity (R²) >0.99[1]>0.99Variable
Precision (%RSD) < 5%[1]< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide generalized methodologies for sample preparation and analysis.

Sample Preparation: Extraction of Hydroxy Acyl-CoAs

The choice of extraction method can significantly impact the recovery of hydroxy acyl-CoAs, with different approaches being optimal for different chain lengths.

a) Extraction from Tissues:

  • Tissue Homogenization: Rapidly homogenize 20-50 mg of frozen tissue in an ice-cold extraction buffer. For short-chain acyl-CoAs, a 5% (w/v) 5-sulfosalicylic acid (SSA) solution is effective for protein precipitation[3]. For long-chain acyl-CoAs, a mixture of acetonitrile (B52724)/2-propanol followed by a potassium phosphate (B84403) buffer can yield high recovery rates[4].

  • Protein Precipitation: After homogenization, incubate the sample on ice to allow for complete protein precipitation.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 16,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the analytes, SPE can be employed. C18 cartridges are commonly used for this purpose[1].

b) Extraction from Cultured Cells:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape in cold methanol (B129727). For suspension cells, pellet and wash with ice-cold PBS.

  • Lysis and Extraction: Resuspend the cell pellet in a cold extraction solvent, such as a mixture of methanol and water. Sonication can be used to ensure complete cell lysis.

  • Centrifugation and Supernatant Collection: Follow the same procedure as for tissue samples to separate the supernatant containing the acyl-CoAs.

Analytical Procedures

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: Utilize a reversed-phase C18 column for the separation of hydroxy acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions. A common transition for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da)[5].

b) High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence):

  • Derivatization (for Fluorescence Detection): For enhanced sensitivity, derivatize the thiol group of the Coenzyme A moiety with a fluorescent labeling agent.

  • Chromatographic Separation: Similar to LC-MS/MS, use a reversed-phase C18 column with a suitable mobile phase gradient.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 260 nm for UV detection of the adenine (B156593) ring) or with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

c) Enzymatic Assays:

  • Principle: These assays rely on the specific enzymatic conversion of the hydroxy acyl-CoA of interest by a dehydrogenase, leading to the reduction of NAD+ to NADH.

  • Procedure: The reaction is monitored by measuring the increase in NADH concentration, typically by absorbance at 340 nm[6]. This method is highly specific but is generally less sensitive and has lower throughput than chromatographic methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the metabolic context and analytical procedures, the following diagrams have been generated using Graphviz (DOT language).

Mitochondrial Beta-Oxidation of a Long-Chain Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial beta-oxidation pathway highlighting the formation of L-β-Hydroxyacyl-CoA.

Experimental Workflow for LC-MS/MS Analysis of Hydroxy Acyl-CoAs cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Tissue_Cell_Sample Tissue or Cell Sample Homogenization_Lysis Homogenization / Lysis Tissue_Cell_Sample->Homogenization_Lysis Protein_Precipitation Protein Precipitation Homogenization_Lysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional) Supernatant_Collection->SPE LC_Separation Liquid Chromatography (Reversed-Phase C18) SPE->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Tandem_MS Tandem Mass Spectrometry (MRM) ESI->Tandem_MS Peak_Integration Peak Integration Tandem_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: A typical experimental workflow for the analysis of hydroxy acyl-CoAs using LC-MS/MS.

Logical Relationships of Analytical Techniques

Selection of Analytical Method for Hydroxy Acyl-CoA Analysis Research_Question Research Question High_Sensitivity_Specificity High Sensitivity & Specificity Required? Research_Question->High_Sensitivity_Specificity High_Throughput High Throughput Needed? High_Sensitivity_Specificity->High_Throughput No LC_MS_MS LC-MS/MS High_Sensitivity_Specificity->LC_MS_MS Yes HPLC_UV_Fluorescence HPLC-UV/Fluorescence High_Throughput->HPLC_UV_Fluorescence Yes Enzymatic_Assay Enzymatic Assay High_Throughput->Enzymatic_Assay No

Caption: A decision-making flowchart for selecting an appropriate analytical method.

Conclusion

The analysis of hydroxy acyl-CoAs is fundamental to understanding cellular metabolism and the pathophysiology of numerous diseases. While several analytical techniques are available, LC-MS/MS offers the most sensitive and specific platform for the comprehensive profiling of these critical metabolites. The choice of methodology should be guided by the specific requirements of the research, including the desired level of sensitivity, throughput, and the chain length of the hydroxy acyl-CoAs of interest. By employing robust extraction protocols and carefully validated analytical methods, researchers can obtain high-quality data to advance our understanding of metabolic regulation and develop novel therapeutic strategies.

References

cross-validation of different analytical methods for 15-hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 15-hydroxypentadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA, is crucial for understanding its role in various metabolic pathways and for the development of novel therapeutics. This guide provides an objective comparison of the primary analytical methods employed for the analysis of this compound and related long-chain acyl-CoAs, supported by experimental data and detailed methodologies.

Introduction to Analytical Approaches

The analysis of long-chain acyl-CoAs like this compound presents challenges due to their amphipathic nature, low physiological concentrations, and potential for degradation. The most common and robust methods for their quantification are based on chromatography coupled with mass spectrometry. This guide will focus on a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the analysis of long-chain acyl-CoAs due to its high sensitivity, selectivity, and specificity. This technique allows for the direct analysis of the intact molecule with minimal sample derivatization.

Performance Characteristics

LC-MS/MS methods demonstrate excellent performance for the quantification of long-chain acyl-CoAs. The following table summarizes typical validation data for the analysis of long-chain acyl-CoAs, which are expected to be representative for this compound.

Performance MetricTypical ValueReference Compound(s)
Linearity (R²) >0.99C16:0-CoA, C18:1-CoA
Accuracy (%) 94.8 - 110.8C16:0, C16:1, C18:0, C18:1, C18:2-CoA
Precision (Intra-day CV%) 1.2 - 4.4C16:0, C16:1, C18:0, C18:1, C18:2-CoA
Precision (Inter-day CV%) 2.6 - 12.2C16:0, C16:1, C18:0, C18:1, C18:2-CoA
Limit of Detection (LOD) fmol rangeGeneral Long-Chain Acyl-CoAs
Limit of Quantification (LOQ) Low pmol rangeGeneral Long-Chain Acyl-CoAs
Experimental Protocol: LC-MS/MS

A representative protocol for the analysis of long-chain acyl-CoAs in biological matrices is as follows:

  • Sample Preparation (Extraction):

    • Homogenize tissue or cell samples in a cold phosphate (B84403) buffer.

    • Precipitate proteins with an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration of acyl-CoAs.

    • Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution is typically used to separate the different long-chain acyl-CoAs.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The [M+H]⁺ ion of this compound.

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, derivatization is a mandatory step to increase their volatility and thermal stability.

Performance Characteristics

Quantitative data for the GC-MS analysis of this compound is less common in the literature compared to LC-MS/MS. The performance is highly dependent on the efficiency of the derivatization step. The table below provides an estimation of performance based on the analysis of other hydroxylated long-chain fatty acids.

Performance MetricExpected ValueKey Considerations
Linearity (R²) >0.99Dependent on derivatization consistency
Accuracy (%) 85 - 115Can be affected by derivatization yield
Precision (CV%) <15Variability can be introduced by the multi-step sample preparation
Limit of Detection (LOD) pg rangeHighly sensitive with appropriate derivatization
Limit of Quantification (LOQ) Low ng rangeDependent on derivatization and matrix effects
Experimental Protocol: GC-MS

A typical workflow for the GC-MS analysis of hydroxylated fatty acids involves the following steps:

  • Sample Preparation and Derivatization:

    • Hydrolysis: The CoA thioester bond is hydrolyzed to release the free 15-hydroxypentadecanoic acid.

    • Extraction: The free fatty acid is extracted from the aqueous matrix using an organic solvent.

    • Derivatization: This is a critical two-step process:

      • Esterification: The carboxylic acid group is converted to a methyl ester (Fatty Acid Methyl Ester - FAME) using reagents like BF₃-methanol or acidic methanol.

      • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Gas Chromatography (GC):

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized fatty acids.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for quantification of specific fragment ions of the derivatized 15-hydroxypentadecanoic acid.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC with UV or fluorescence detection offers a more accessible and cost-effective alternative to mass spectrometry-based methods. However, these techniques generally lack the sensitivity and specificity of MS detection and often require derivatization to introduce a chromophore or fluorophore for detection.

Performance Characteristics

The performance of HPLC-UV/Fluorescence for long-chain acyl-CoAs is highly dependent on the chosen derivatization agent. The data below is indicative of what can be achieved with appropriate derivatization for fatty acids.

Performance MetricExpected Value (with Derivatization)Key Considerations
Linearity (R²) >0.99Dependent on derivatization efficiency and detector response
Accuracy (%) 90 - 110Can be influenced by interfering substances
Precision (CV%) <10Generally good for well-established methods
Limit of Detection (LOD) ng to low µg rangeFluorescence detection is generally more sensitive than UV
Limit of Quantification (LOQ) ng to µg rangeMay not be sufficient for very low abundance species
Experimental Protocol: HPLC-Fluorescence

A general protocol for HPLC with pre-column fluorescence derivatization is as follows:

  • Sample Preparation and Derivatization:

    • Hydrolysis and Extraction: Similar to the GC-MS protocol, the free 15-hydroxypentadecanoic acid is obtained.

    • Derivatization: The carboxylic acid group is reacted with a fluorescent labeling reagent (e.g., 4-bromomethyl-7-methoxycoumarin) to form a fluorescent ester.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A fluorescence detector set to the excitation and emission wavelengths of the chosen derivatization agent.

Summary and Recommendations

Analytical MethodKey AdvantagesKey DisadvantagesBest Suited For
LC-MS/MS High sensitivity, specificity, and selectivity; direct analysis of the intact molecule.Higher cost of instrumentation and maintenance.Quantitative studies requiring high accuracy and precision, analysis of complex biological matrices.
GC-MS High chromatographic resolution, excellent for structural elucidation of the fatty acid moiety.Requires a multi-step derivatization process, not suitable for the intact acyl-CoA.Qualitative and quantitative analysis of the fatty acid component, particularly when isomeric separation is important.
HPLC-UV/Fluorescence Lower cost, simpler instrumentation.Lower sensitivity and specificity compared to MS methods, requires derivatization for sensitive detection.Routine analysis where very high sensitivity is not required, and for laboratories without access to mass spectrometry.

For researchers requiring the most reliable and sensitive quantification of this compound, LC-MS/MS is the recommended method . For studies focused on the structural analysis of the fatty acid component or when LC-MS/MS is not available, GC-MS with appropriate derivatization is a viable alternative. HPLC with UV or fluorescence detection can be employed for less demanding applications where the expected concentrations are within the detection limits of the method.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound, highlighting the key stages from sample collection to data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Derivatization Derivatization (for GC-MS/HPLC) Extraction->Derivatization If required LC LC Separation Extraction->LC UV_FLD UV/Fluorescence Detection Extraction->UV_FLD HPLC Methods GC GC Separation Derivatization->GC MSMS MS/MS Detection LC->MSMS GC->MSMS GC-MS Integration Peak Integration MSMS->Integration UV_FLD->Integration Quantification Quantification Integration->Quantification Report Data Reporting Quantification->Report

A Comparative Guide to the Biological Activities of 15-Hydroxypentadecanoyl-CoA and Pentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 15-hydroxypentadecanoyl-CoA and its non-hydroxylated counterpart, pentadecanoyl-CoA. While research has extensively characterized the roles of pentadecanoyl-CoA as a key metabolic intermediate and signaling molecule, the specific functions of its hydroxylated form are less understood but can be inferred from the metabolism of omega-hydroxy fatty acids. This document summarizes the current understanding of their respective roles, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following table summarizes the known and inferred biological activities of pentadecanoyl-CoA and this compound. It is important to note that while the activities of pentadecanoyl-CoA are well-documented, the activities of this compound are largely inferred from the metabolic pathways of its precursor, 15-hydroxypentadecanoic acid, and other omega-hydroxy fatty acids.

Biological Target/ProcessPentadecanoyl-CoAThis compound
PPARα Activation Dual partial agonist[1]Inferred to be a potential agonist, as ω-oxidation of fatty acids is linked to PPARα activation.[2][3] However, further oxidation to a dicarboxylic acid may be required for significant activity.
PPARδ Activation Dual partial agonistActivity not determined.
AMPK Activation Allosteric activator, particularly of β1-containing isoforms.[4][5][6]Activity not determined, but as a long-chain fatty acyl-CoA, it may possess AMPK-activating properties.[4][5]
mTOR Inhibition Indirectly inhibits mTOR via AMPK activation.[1]Inferred to have a potential indirect inhibitory effect if it activates AMPK.
Metabolic Fate Substrate for mitochondrial β-oxidation, leading to the production of propionyl-CoA and acetyl-CoA.[1]Substrate for peroxisomal β-oxidation following its formation via ω-oxidation of pentadecanoic acid.[7][8][9]
Precursor Molecule Pentadecanoic acid (C15:0)15-hydroxypentadecanoic acid, which is formed from the ω-oxidation of pentadecanoic acid by cytochrome P450 enzymes.[10]

Signaling and Metabolic Pathways

The distinct metabolic fates and signaling roles of these two molecules are rooted in their structural differences. The presence of a hydroxyl group on the omega carbon of this compound directs it towards a different metabolic pathway compared to its non-hydroxylated counterpart.

Pentadecanoyl-CoA Signaling Pathway

Pentadecanoyl-CoA, derived from the essential fatty acid pentadecanoic acid (C15:0), acts as a signaling molecule that influences key metabolic regulatory pathways. It functions as a dual partial agonist of PPARα and PPARδ and as an allosteric activator of AMPK. Activation of AMPK, in turn, leads to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.

Pentadecanoyl_CoA_Signaling Pentadecanoyl-CoA Pentadecanoyl-CoA PPARα/δ PPARα/δ Pentadecanoyl-CoA->PPARα/δ Activates AMPK AMPK Pentadecanoyl-CoA->AMPK Activates Gene Expression Gene Expression PPARα/δ->Gene Expression Regulates mTOR mTOR AMPK->mTOR Inhibits Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Promotes Catabolism Omega_Oxidation_Workflow cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Pentadecanoic Acid Pentadecanoic Acid CYP450 CYP450 Pentadecanoic Acid->CYP450 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 15-Hydroxypentadecanoic Acid->Acyl-CoA Synthetase CYP450->15-Hydroxypentadecanoic Acid This compound This compound Pentadecanedioyl-CoA Pentadecanedioyl-CoA This compound->Pentadecanedioyl-CoA Further Oxidation Acyl-CoA Synthetase->this compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation Pentadecanedioyl-CoA->Peroxisomal β-Oxidation

References

A Comparative Guide to the Enzymatic Substrate Specificity of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic substrate specificity for 15-hydroxypentadecanoyl-CoA, a 15-carbon, omega-hydroxylated, long-chain fatty acyl-CoA. Due to a lack of specific kinetic data for this particular molecule in the current scientific literature, this guide offers a comparative perspective based on the known substrate specificities of key enzymes involved in fatty acid metabolism for similar molecules, including odd-chain and other hydroxy fatty acyl-CoAs.

Introduction to this compound Metabolism

This compound is an activated form of 15-hydroxypentadecanoic acid, an odd-chain, long-chain fatty acid. Its metabolism is presumed to follow the general pathways of fatty acid beta-oxidation. However, the presence of a terminal hydroxyl group and an odd-numbered carbon chain introduces unique considerations for enzyme-substrate interactions. The key enzymes expected to act on this substrate are involved in the beta-oxidation spiral, including long-chain acyl-CoA dehydrogenase (LCAD), enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and thiolase. Additionally, transport into the mitochondria via the carnitine shuttle, mediated by carnitine palmitoyltransferase I and II (CPT1 and CPT2), is a critical step.

Comparative Analysis of Enzyme Substrate Specificity

The following tables summarize the known substrate specificities of key enzymes in fatty acid metabolism and extrapolate the potential activity towards this compound.

Table 1: Comparison of Acyl-CoA Dehydrogenase Substrate Specificity

EnzymeTypical SubstratesReported Activity with Similar SubstratesPostulated Activity with this compound
Long-Chain Acyl-CoA Dehydrogenase (LCAD) C12-C18 acyl-CoAs.Active with longer and branched-chain substrates[1][2]. Can accommodate bulky substrates[1][2].Likely to exhibit activity, although potentially at a reduced rate compared to unsubstituted C15:0-CoA due to the polar hydroxyl group. The active site's flexibility for bulky substrates may accommodate the hydroxyl group.
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) C14-C24 acyl-CoAs, optimal at C16[3].Primarily acts on very long-chain fatty acids.May have some activity, but likely lower than LCAD, as C15 is at the lower end of its preferred chain length.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) C4-C12 acyl-CoAs, optimal at C8.Low to no activity with long-chain substrates.Not expected to be a primary enzyme for this substrate due to chain length.

Table 2: Comparison of Enoyl-CoA Hydratase and L-3-Hydroxyacyl-CoA Dehydrogenase Substrate Specificity

EnzymeTypical SubstratesReported Activity with Similar SubstratesPostulated Activity with this compound
Enoyl-CoA Hydratase (Crotonase) Short, medium, and long-chain enoyl-CoAs.Catalyzes the hydration of a wide range of enoyl-CoAs[4][5][6]. The rate of reaction decreases with increasing tail length[5].Expected to hydrate (B1144303) the corresponding 2-pentadecenoyl-CoA derivative. The terminal hydroxyl group is unlikely to significantly hinder this step.
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Long-chain L-3-hydroxyacyl-CoAs.Most active with medium-chain substrates, but also active with long-chain substrates[7].Expected to oxidize the 3-hydroxy group of the beta-oxidation intermediate derived from this compound. The omega-hydroxyl group is distant from the reaction center.

Table 3: Comparison of Carnitine Palmitoyltransferase Substrate Specificity

EnzymeTypical SubstratesReported Activity with Similar SubstratesPostulated Activity with this compound
Carnitine Palmitoyltransferase I & II (CPT1 & CPT2) Long-chain acyl-CoAs (C12-C18).Activity is influenced by acyl chain length and unsaturation[8]. CPT1 is the rate-limiting step for mitochondrial fatty acid oxidation[9].The presence of the terminal hydroxyl group may reduce the affinity for CPT1 and CPT2 compared to the non-hydroxylated C15:0-CoA, potentially slowing its transport into the mitochondria.

Metabolic Pathway of this compound

The proposed metabolic pathway for this compound follows the mitochondrial beta-oxidation spiral. The odd-numbered carbon chain results in the final thiolytic cleavage yielding propionyl-CoA and acetyl-CoA, in contrast to even-chain fatty acids which yield only acetyl-CoA[10][11]. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 15-OH-Pentadecanoic_Acid 15-Hydroxypentadecanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 15-OH-Pentadecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 15-OH-Pentadecanoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->15-OH-Pentadecanoyl_CoA_Cytosol AMP, PPi CPT1 CPT1 15-OH-Pentadecanoyl_CoA_Cytosol->CPT1 15-OH-Pentadecanoyl_CoA_Mito This compound Beta_Oxidation Beta-Oxidation Spiral (LCAD, Enoyl-CoA Hydratase, LCHAD, Thiolase) 15-OH-Pentadecanoyl_CoA_Mito->Beta_Oxidation FAD, NAD+, CoA Acetyl_CoA Acetyl-CoA (x6) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle -> Succinyl-CoA Carnitine_Shuttle Carnitine Shuttle CPT1->Carnitine_Shuttle 15-OH-Pentadecanoyl-Carnitine CPT2 CPT2 CPT2->15-OH-Pentadecanoyl_CoA_Mito CoA Carnitine_Shuttle->CPT2

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for assessing the enzymatic activity with acyl-CoA substrates are crucial for comparative studies. Below are general protocols for key enzyme assays.

Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor.

  • Reaction Mixture:

    • Phosphate buffer (pH 7.5)

    • Acyl-CoA substrate (e.g., this compound)

    • Electron acceptor (e.g., ferricenium hexafluorophosphate)

    • Mitochondrial extract or purified enzyme

  • Procedure:

    • Prepare the reaction mixture without the substrate in a cuvette.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 300 nm for ferricenium) over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Experimental Protocol: Enoyl-CoA Hydratase Activity Assay

This assay monitors the hydration of the double bond in an enoyl-CoA substrate.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Enoyl-CoA substrate (e.g., 2-pentadecenoyl-CoA)

    • Purified enoyl-CoA hydratase or cell lysate

  • Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at around 280 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

    • Calculate the enzyme activity from the rate of absorbance change.

Experimental Protocol: Carnitine Palmitoyltransferase Activity Assay

This forward assay measures the formation of acylcarnitine from acyl-CoA and carnitine.

  • Reaction Mixture:

    • HEPES buffer (pH 7.4)

    • Acyl-CoA substrate (e.g., this compound)

    • [³H]L-carnitine

    • Mitochondrial preparation

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-carnitine using a cation exchange column.

    • Quantify the radioactivity of the eluted acylcarnitine using liquid scintillation counting to determine the enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the substrate specificity of an enzyme for this compound.

Experimental Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Substrate Synthesize/Obtain This compound Assay_Setup Set up Reaction Mixtures with Varying Substrate Concentrations Substrate->Assay_Setup Enzyme Purify Target Enzyme or Prepare Cell/Mitochondrial Lysate Enzyme->Assay_Setup Incubation Incubate at Optimal Temperature and pH Assay_Setup->Incubation Measurement Monitor Reaction Progress (Spectrophotometry, HPLC, etc.) Incubation->Measurement Initial_Rates Calculate Initial Reaction Velocities Measurement->Initial_Rates Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Initial_Rates->Kinetics Comparison Compare with Known Substrates Kinetics->Comparison

Caption: General workflow for determining enzyme kinetics.

Conclusion

While direct experimental data on the enzymatic processing of this compound is currently limited, this guide provides a framework for understanding its likely metabolism based on the known properties of fatty acid beta-oxidation enzymes. The presence of an odd-carbon chain and a terminal hydroxyl group suggests that while it is a substrate for the fatty acid oxidation pathway, its processing, particularly mitochondrial uptake and the initial dehydrogenation step, may be less efficient than for its saturated, even-chain counterparts. Further research employing the outlined experimental protocols is necessary to fully elucidate the kinetic parameters of the enzymes involved and to understand the physiological implications of this compound metabolism.

References

A Comparative Analysis of the Metabolic Fates of 15-Hydroxypentadecanoyl-CoA and Other Key Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 15-hydroxypentadecanoyl-CoA, a 15-carbon omega-hydroxy fatty acyl-CoA, with other physiologically significant fatty acyl-CoAs: palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), and oleoyl-CoA (C18:1). Understanding these distinct metabolic routes is crucial for research in metabolic diseases, drug development, and nutritional science.

Executive Summary

The metabolic fates of fatty acyl-CoAs are primarily dictated by their carbon chain length, degree of saturation, and the presence of functional groups. While even-chain saturated and monounsaturated fatty acyl-CoAs predominantly undergo mitochondrial β-oxidation to produce acetyl-CoA for energy production, this compound follows a more complex route involving initial ω-oxidation and subsequent peroxisomal β-oxidation. This divergence in pathways leads to different metabolic end products and has significant implications for cellular energy balance and signaling.

Comparative Metabolic Pathways

The metabolic pathways for this compound, palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA are distinct, involving different cellular compartments and enzymatic machinery.

This compound: A Journey Through ω-Oxidation and Peroxisomes

This compound is derived from 15-hydroxypentadecanoic acid, an odd-chain omega-hydroxy fatty acid. Its metabolism is a multi-step process:

  • ω-Oxidation: The initial step involves the oxidation of the terminal hydroxyl group to a carboxylic acid, forming a dicarboxylic acid, pentadecanedioic acid. This process occurs in the endoplasmic reticulum and is catalyzed by alcohol and aldehyde dehydrogenases.

  • Activation: The resulting pentadecanedioic acid is then activated to its CoA ester, pentadecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.

  • Peroxisomal β-Oxidation: Pentadecanedioyl-CoA is transported into peroxisomes, where it undergoes β-oxidation. This pathway is similar to mitochondrial β-oxidation but is carried out by a different set of enzymes.

  • Final Products: The β-oxidation of the 15-carbon dicarboxylic acid proceeds through several cycles, releasing acetyl-CoA in each cycle. Due to its odd number of carbon atoms, the final cycle yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. The propionyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle, making odd-chain fatty acids gluconeogenic precursors.

Palmitoyl-CoA and Stearoyl-CoA: The Classic Mitochondrial β-Oxidation

Palmitoyl-CoA (16 carbons) and stearoyl-CoA (18 carbons) are even-chain saturated fatty acyl-CoAs. Their primary metabolic fate is mitochondrial β-oxidation:

  • Mitochondrial Transport: These long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle.

  • Mitochondrial β-Oxidation: Inside the mitochondria, they undergo a cyclical series of four reactions (oxidation, hydration, oxidation, and thiolysis) that sequentially shorten the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA in each cycle.

  • Final Products: The complete oxidation of palmitoyl-CoA yields 8 molecules of acetyl-CoA, while stearoyl-CoA yields 9 molecules of acetyl-CoA. These acetyl-CoA molecules can then enter the Krebs cycle to generate ATP.

Additionally, stearoyl-CoA can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleoyl-CoA.

Oleoyl-CoA: Navigating the Double Bond in Mitochondrial β-Oxidation

Oleoyl-CoA is an 18-carbon monounsaturated fatty acyl-CoA. Its metabolism also primarily occurs via mitochondrial β-oxidation, but it requires an additional enzyme to handle the cis-double bond:

  • Mitochondrial Transport and β-Oxidation: Similar to saturated fatty acyl-CoAs, oleoyl-CoA is transported into the mitochondria and undergoes β-oxidation.

  • Isomerization: After three cycles of β-oxidation, the resulting cis-Δ³-enoyl-CoA is not a substrate for the next enzyme in the pathway. The enzyme enoyl-CoA isomerase converts this cis-double bond to a trans-Δ²-double bond, which can then be processed by the subsequent enzymes of β-oxidation.

  • Final Products: The complete oxidation of oleoyl-CoA yields 9 molecules of acetyl-CoA.

Quantitative Comparison of Metabolic Parameters

Direct comparative quantitative data on the metabolic flux and enzyme kinetics of this compound is limited in the literature. However, we can infer its metabolic characteristics based on studies of related molecules and the known properties of the involved pathways.

Table 1: Comparison of Metabolic Pathways and Products

FeatureThis compoundPalmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)
Primary Metabolic Pathway ω-Oxidation followed by Peroxisomal β-OxidationMitochondrial β-OxidationMitochondrial β-OxidationMitochondrial β-Oxidation
Cellular Location Endoplasmic Reticulum, PeroxisomesMitochondriaMitochondriaMitochondria
Key Initial Enzymes Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Dicarboxylyl-CoA SynthetaseCarnitine Palmitoyltransferase I, Acyl-CoA DehydrogenasesCarnitine Palmitoyltransferase I, Acyl-CoA DehydrogenasesCarnitine Palmitoyltransferase I, Acyl-CoA Dehydrogenases
Unique Enzymatic Step Peroxisomal β-oxidation enzymes-Stearoyl-CoA Desaturase-1 (for conversion to oleoyl-CoA)Enoyl-CoA Isomerase
Final β-Oxidation Products Acetyl-CoA and Propionyl-CoAAcetyl-CoAAcetyl-CoAAcetyl-CoA
Gluconeogenic Potential Yes (via propionyl-CoA to succinyl-CoA)NoNoNo

Table 2: Comparative Oxidation Rates and Enzyme Kinetics (Illustrative)

ParameterThis compound Derivative (Pentadecanedioyl-CoA)Palmitoyl-CoAStearoyl-CoAOleoyl-CoA
Relative Oxidation Rate Likely lower than even-chain fatty acids in mitochondria[1]HighLower than palmitoyl-CoA[2]Higher than palmitic acid[1]
Substrate Preference of Acyl-CoA Oxidase (Peroxisomal) Medium to long-chain dicarboxylatesLower affinity than for dicarboxylatesLower affinity than for dicarboxylatesLower affinity than for dicarboxylates
Km of Mitochondrial CPT1 Not a direct substrateLow μM rangeLow μM rangeLow μM range

Note: The data in Table 2 is illustrative and based on findings for related molecules. Direct comparative kinetic data for this compound is an area for further research.

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic fates of these fatty acyl-CoAs.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion 15-OH-C15:0 15-Hydroxypentadecanoic Acid C15-Dicarboxylic Acid Pentadecanedioic Acid 15-OH-C15:0->C15-Dicarboxylic Acid ω-Oxidation (ADH, ALDH) C15-Dicarboxylyl-CoA Pentadecanedioyl-CoA C15-Dicarboxylic Acid->C15-Dicarboxylyl-CoA Activation (Dicarboxylyl-CoA Synthetase) Peroxisomal Beta-Oxidation Peroxisomal β-Oxidation C15-Dicarboxylyl-CoA->Peroxisomal Beta-Oxidation Acetyl-CoA_P Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_P Propionyl-CoA_P Propionyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA_P Krebs Cycle Krebs Cycle Acetyl-CoA_P->Krebs Cycle Propionyl-CoA_P->Krebs Cycle via Succinyl-CoA Palmitoyl-CoA_M Palmitoyl-CoA Mitochondrial Beta-Oxidation Mitochondrial β-Oxidation Palmitoyl-CoA_M->Mitochondrial Beta-Oxidation Stearoyl-CoA_M Stearoyl-CoA Stearoyl-CoA_M->Mitochondrial Beta-Oxidation Oleoyl-CoA_M Oleoyl-CoA Oleoyl-CoA_M->Mitochondrial Beta-Oxidation requires Enoyl-CoA Isomerase Acetyl-CoA_M Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA_M Acetyl-CoA_M->Krebs Cycle

Caption: Comparative metabolic pathways of fatty acyl-CoAs.

Experimental Protocols

A variety of experimental methods are employed to elucidate the metabolic fates of fatty acyl-CoAs.

Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

This protocol allows for the quantification of the overall rate of fatty acid oxidation in a cellular context.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from animal models (e.g., mouse or rat) by collagenase perfusion of the liver.

  • Incubation with Radiolabeled Fatty Acid: A suspension of freshly isolated hepatocytes is incubated with a ¹⁴C-labeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or a custom synthesized ¹⁴C-labeled 15-hydroxypentadecanoic acid).

  • Separation of Metabolites: The reaction is stopped, and the acid-soluble metabolites (ASM), which include acetyl-CoA and Krebs cycle intermediates, are separated from the un-metabolized fatty acid.

  • Quantification: The radioactivity in the ASM fraction is measured using liquid scintillation counting to determine the rate of β-oxidation.

  • Differentiation of Mitochondrial and Peroxisomal Oxidation: To distinguish between mitochondrial and peroxisomal β-oxidation, the assay can be performed in the presence of an inhibitor of mitochondrial fatty acid uptake, such as etomoxir.

Enzyme Activity Assays

This assay measures the initial step in the ω-oxidation of fatty acids.

  • Preparation of Microsomes: Microsomal fractions containing cytochrome P450 enzymes are isolated from liver tissue by differential centrifugation.

  • Incubation: The microsomes are incubated with the fatty acid substrate (e.g., 15-hydroxypentadecanoic acid), NADPH, and molecular oxygen.

  • Product Extraction and Analysis: The reaction is stopped, and the hydroxylated product is extracted. The product is then derivatized and quantified by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

This assay measures the activity of the first and often rate-limiting enzyme of peroxisomal β-oxidation.

  • Preparation of Peroxisomal Fraction: A peroxisome-enriched fraction is isolated from tissue homogenates.

  • Spectrophotometric or Fluorometric Measurement: The activity of acyl-CoA oxidase is determined by measuring the production of H₂O₂. This can be coupled to a colorimetric or fluorometric reaction, for example, using horseradish peroxidase and a suitable substrate.

  • Substrate Specificity: The assay can be performed with various dicarboxylyl-CoA substrates to determine the enzyme's substrate preference.

cluster_workflow Experimental Workflow: Comparative Fatty Acid Oxidation Isolate Hepatocytes Isolate Primary Hepatocytes Incubate Incubate with Radiolabeled Fatty Acids (e.g., ¹⁴C-Palmitate, ¹⁴C-15-OH-Pentadecanoate) Isolate Hepatocytes->Incubate Separate Separate Acid-Soluble Metabolites (ASM) Incubate->Separate Inhibit Parallel Incubation with Mitochondrial Inhibitor (e.g., Etomoxir) Incubate->Inhibit Quantify Quantify Radioactivity in ASM (Scintillation Counting) Separate->Quantify Differentiate Calculate Mitochondrial and Peroxisomal Contribution Quantify->Differentiate Inhibit->Separate Inhibit->Differentiate

Caption: Workflow for comparing fatty acid oxidation rates.

Conclusion

The metabolic fates of this compound and other common fatty acyl-CoAs are markedly different. While even-chain fatty acids primarily fuel mitochondrial energy production through β-oxidation, this compound enters a distinct pathway involving ω-oxidation and peroxisomal β-oxidation, highlighting the metabolic versatility of the cell in handling diverse lipid structures. The production of propionyl-CoA from this odd-chain fatty acid also provides a direct link to the Krebs cycle and gluconeogenesis. Further research, particularly direct quantitative comparisons of metabolic flux, will be crucial to fully elucidate the physiological and pathological significance of these divergent pathways.

References

A Comparative Guide to the Relative Abundance of 15-Hydroxypentadecanoyl-CoA in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the likely relative abundance of 15-hydroxypentadecanoyl-CoA in various mammalian tissues. Due to a lack of direct quantitative studies on this specific long-chain hydroxy fatty acyl-CoA, this guide synthesizes information on its metabolic origins and the tissue-specific activity of relevant enzymes to provide an informed estimation of its distribution.

Introduction

This compound is a long-chain hydroxy fatty acyl-coenzyme A. Its precursor, 15-hydroxypentadecanoic acid, is formed through the omega-hydroxylation of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. Odd-chain fatty acids are found in the diet, particularly from dairy and ruminant fats, and can also be synthesized endogenously. The metabolic pathways involving these molecules are crucial for cellular energy and signaling. Understanding the tissue-specific abundance of this compound is vital for research into lipid metabolism, cellular signaling, and the development of therapeutics targeting these pathways.

Estimated Relative Abundance of this compound in Different Tissues

The following table presents a hypothetical, yet scientifically reasoned, comparison of the relative abundance of this compound in different tissues. This estimation is based on the known expression patterns of fatty acid ω-hydroxylases.

TissueEstimated Relative AbundanceRationale
Liver HighThe liver is a primary site of fatty acid metabolism and expresses high levels of CYP4A and CYP4F enzymes involved in fatty acid ω-hydroxylation.
Kidney HighThe kidney also shows significant expression of CYP4A enzymes, suggesting a high capacity for fatty acid hydroxylation.
Brain LowWhile fatty acid metabolism is crucial for brain function, the expression of fatty acid ω-hydroxylases is generally lower compared to the liver and kidney.
Skeletal Muscle LowSkeletal muscle primarily utilizes fatty acids for β-oxidation, and the activity of ω-hydroxylating enzymes is typically low.
Adipose Tissue Low to ModerateAdipose tissue is involved in lipid storage and signaling, with some capacity for fatty acid modification.
Heart LowThe heart has a high metabolic rate and relies heavily on fatty acid β-oxidation for energy, but ω-hydroxylation is not a major pathway.

Signaling Pathways and Metabolic Context

This compound is an intermediate in the ω-oxidation pathway of pentadecanoic acid. This pathway serves as an alternative to the primary β-oxidation pathway for fatty acid catabolism.

cluster_cytosol Cytosol cluster_peroxisome Peroxisome Pentadecanoic Acid Pentadecanoic Acid 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Pentadecanoic Acid->15-Hydroxypentadecanoic Acid CYP4A/CYP4F (ω-hydroxylation) 15-Oxopentadecanoic Acid 15-Oxopentadecanoic Acid 15-Hydroxypentadecanoic Acid->15-Oxopentadecanoic Acid ADH Pentadecanedioic Acid Pentadecanedioic Acid 15-Oxopentadecanoic Acid->Pentadecanedioic Acid ALDH Pentadecanedioyl-CoA Pentadecanedioyl-CoA Pentadecanedioic Acid->Pentadecanedioyl-CoA Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pentadecanedioyl-CoA->Peroxisomal Beta-Oxidation Propionyl-CoA Propionyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA

Figure 1: Simplified metabolic pathway of ω-oxidation for pentadecanoic acid.

Experimental Protocols

The quantification of this compound in tissues requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization and Extraction of Acyl-CoAs

  • Objective: To extract acyl-CoA species from tissue samples while minimizing degradation.

  • Protocol:

    • Flash-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled solvent mixture, typically 2:1:0.8 methanol (B129727):chloroform (B151607):water, containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain hydroxy fatty acyl-CoA).

    • Perform a biphasic extraction by adding chloroform and water.

    • Centrifuge to separate the phases. The acyl-CoAs will partition to the upper aqueous/methanol phase.

    • Collect the upper phase and dry it under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

  • Objective: To purify and concentrate the acyl-CoA fraction from the tissue extract.

  • Protocol:

    • Reconstitute the dried extract in a suitable loading buffer.

    • Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound.

  • Protocol:

    • Reconstitute the purified sample in a mobile phase-compatible solvent.

    • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored for accurate quantification.

    • Quantify the analyte by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of a this compound standard.

Tissue Sample Tissue Sample Homogenization & Extraction Homogenization & Extraction Tissue Sample->Homogenization & Extraction SPE Cleanup SPE Cleanup Homogenization & Extraction->SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis SPE Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Comparative Analysis of 15-Hydroxypentadecanoyl-CoA Levels: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of quantitative data directly comparing the levels of 15-hydroxypentadecanoyl-CoA in healthy versus diseased states. While this long-chain hydroxy fatty acyl-CoA is implicated in peroxisomal fatty acid metabolism, a critical pathway for lipid homeostasis, its specific role and fluctuations in pathological conditions remain unquantified in published research.

This guide, intended for researchers, scientists, and drug development professionals, aims to summarize the current understanding of this compound's metabolic context and the analytical methodologies available for its potential quantification. The lack of direct comparative studies necessitates a focus on the broader landscape of peroxisomal disorders and the analytical techniques that could be adapted for future investigations into this specific molecule.

The Metabolic Context: Peroxisomal Fatty Acid Oxidation

This compound is an intermediate in the α-oxidation or ω-oxidation of fatty acids, processes that occur within peroxisomes. Peroxisomes are cellular organelles responsible for the breakdown of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1][2] In certain genetic disorders, the function of peroxisomes is impaired, leading to the accumulation of specific lipids.

Diseases such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy (X-ALD) are characterized by defects in peroxisomal biogenesis or specific enzymatic pathways, resulting in the accumulation of VLCFAs in tissues and plasma.[2][3] While the accumulation of C26:0 and C24:0 fatty acids is a well-established biomarker for these conditions, the levels of specific hydroxy fatty acyl-CoAs, including this compound, have not been specifically reported in comparative studies.

Future Directions: Quantifying this compound

The absence of data on this compound levels in health and disease presents a significant knowledge gap and an opportunity for future research. Establishing a link between this metabolite and specific disease states could provide novel biomarkers for diagnosis, prognosis, or therapeutic monitoring.

Experimental Protocols: A General Framework for Acyl-CoA Analysis

While a specific protocol for this compound is not available, the following represents a generalized methodology for the extraction and quantification of long-chain acyl-CoAs from biological samples, based on established techniques in the field. This protocol would require optimization and validation for the specific analysis of this compound.

Objective: To quantify long-chain acyl-CoA species, including this compound, in tissue or cell samples.
Materials:
  • Tissue or cell samples

  • Homogenization buffer (e.g., potassium phosphate (B84403) buffer)

  • Internal standards (e.g., a structurally similar, stable isotope-labeled acyl-CoA)

  • Organic solvents (e.g., acetonitrile, methanol, isopropanol)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:
  • Sample Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue or cell pellet in a cold homogenization buffer containing internal standards.

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs from other cellular components. A common method involves the addition of organic solvents to precipitate proteins and solubilize lipids and acyl-CoAs.

  • Purification:

    • Utilize solid-phase extraction (SPE) to purify and concentrate the acyl-CoA fraction. The choice of SPE sorbent will depend on the specific properties of the analytes of interest.

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the individual acyl-CoA species using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard would need to be determined.

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

    • Normalize the results to the initial sample weight or protein concentration.

Visualizing the Workflow

The following diagram illustrates a general workflow for the analysis of acyl-CoAs from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue/Cells) Homogenization Homogenization with Internal Standards Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Purification Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Results Quantitative Levels of This compound Data_Analysis->Results

References

The Unseen Advantage: Why 15-Hydroxypentadecanoyl-CoA is a Superior Internal Standard in Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of acyl-Coenzyme A (acyl-CoA) species, the choice of an internal standard is a critical determinant of data accuracy and reliability. While various internal standards are available, this guide elucidates the distinct advantages of using 15-hydroxypentadecanoyl-CoA, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. By exploring its unique chemical properties, we demonstrate its potential to mitigate common analytical challenges, leading to more robust and reproducible results.

Acyl-CoAs are central players in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Their accurate quantification is crucial for understanding disease states and the efficacy of therapeutic interventions. The inherent complexity of biological matrices, however, presents significant analytical hurdles, most notably matrix effects, which can suppress or enhance the ionization of target analytes, leading to inaccurate measurements. The use of a suitable internal standard is paramount to correct for these variations, as well as for inconsistencies in sample preparation and instrument response.

The Rationale for an Ideal Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction to detection—without interfering with its measurement. Key characteristics include:

  • Structural Similarity: The internal standard should be structurally analogous to the analytes of interest to ensure similar extraction efficiency and chromatographic retention.

  • Distinct Mass: It must have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

  • Chemical Stability: It should be stable throughout the sample preparation and analysis.

  • Absence in Samples: The internal standard should not be naturally present in the biological samples being analyzed.

Odd-chain acyl-CoAs, such as pentadecanoyl-CoA (C15:0-CoA), have been effectively used as internal standards for the analysis of the more common even-chain acyl-CoAs in biological systems. The logic is sound: their odd-numbered carbon chain ensures they are not endogenous, while their overall structure is similar enough to co-elute and experience comparable matrix effects to their even-chained counterparts.

The Hydroxyl Advantage: Enhanced Polarity and Performance

The introduction of a hydroxyl group at the 15th position of pentadecanoyl-CoA confers specific advantages that make it a potentially superior internal standard, especially in the widely used reversed-phase LC-MS workflows.

Mitigating Matrix Effects Through Chromatographic Separation

In reversed-phase liquid chromatography, retention is primarily driven by the hydrophobicity of the analyte. The hydroxyl group in this compound increases its polarity compared to the non-hydroxylated pentadecanoyl-CoA. This subtle yet significant difference in polarity can lead to a slight shift in retention time, moving it away from the elution zone of the highly abundant, non-polar lipids that are often a major source of matrix-induced ion suppression. By eluting in a "cleaner" region of the chromatogram, the internal standard's signal is less likely to be compromised, leading to more consistent and reliable quantification.

Improved Ionization Efficiency

The presence of a polar hydroxyl group can also influence the ionization efficiency of the molecule in the mass spectrometer's ion source. While the exact effect can be complex and dependent on the specific source design and mobile phase conditions, polar functional groups can sometimes enhance protonation in positive ion mode electrospray ionization (ESI), a common technique for acyl-CoA analysis. This could potentially lead to a more stable and robust signal for the internal standard.

Comparative Performance Data

While direct, peer-reviewed studies quantitatively comparing the performance of this compound to other internal standards for acyl-CoA analysis are not abundant, the theoretical advantages rooted in its chemical structure are compelling. The following table summarizes the expected performance characteristics based on established principles of chromatography and mass spectrometry.

FeaturePentadecanoyl-CoA (C15:0-CoA)This compoundRationale for Advantage of this compound
Structural Similarity to Endogenous Acyl-CoAs HighHighBoth are structurally similar to long-chain acyl-CoAs, ensuring comparable extraction and fragmentation behavior.
Endogenous Presence AbsentAbsentBoth are suitable for use as internal standards as they are not naturally abundant in most biological systems.
Polarity Non-polarModerately PolarThe hydroxyl group increases polarity, leading to different retention behavior in reversed-phase LC.
Susceptibility to Matrix Effects Moderate to HighPotentially LowerIncreased polarity can shift retention time away from highly non-polar, interfering matrix components.
Ionization Stability GoodPotentially ImprovedThe polar hydroxyl group may enhance ionization efficiency and signal stability in ESI-MS.

Experimental Protocols

The implementation of this compound as an internal standard follows established protocols for acyl-CoA analysis by LC-MS/MS. A generalized workflow is presented below.

Sample Preparation and Extraction
  • Homogenization: Tissues or cells are homogenized in a suitable buffer on ice.

  • Internal Standard Spiking: A known amount of this compound is added to the homogenate at the earliest stage of sample preparation to account for variations throughout the entire workflow.

  • Protein Precipitation: A cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to precipitate proteins.

  • Extraction: The supernatant containing the acyl-CoAs is collected after centrifugation.

  • Solid-Phase Extraction (SPE): The extract may be further purified and concentrated using a suitable SPE cartridge to remove interfering substances.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis
  • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of mobile phases containing a weak acid (e.g., formic acid or ammonium (B1175870) acetate) to improve peak shape and ionization.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for the analytes and the internal standard are monitored.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical advantage of using a hydroxylated internal standard.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Spiking 2. Spike with this compound Homogenization->Spiking Precipitation 3. Protein Precipitation Spiking->Precipitation Extraction 4. Supernatant Extraction Precipitation->Extraction SPE 5. Solid-Phase Extraction Extraction->SPE Reconstitution 6. Reconstitution SPE->Reconstitution LC_Separation 7. Reversed-Phase LC Separation Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection

Caption: Experimental workflow for acyl-CoA quantification using an internal standard.

AdvantageDiagram cluster_rp_column Reversed-Phase LC Column Elution IS This compound (Internal Standard) Advantage Shifted Retention Time IS->Advantage Increased Polarity Analyte Endogenous Acyl-CoAs (e.g., Palmitoyl-CoA) Matrix Interfering Matrix Components (e.g., Phospholipids) Analyte->Matrix Co-elution leads to ion suppression Outcome Reduced Ion Suppression & Improved Accuracy Advantage->Outcome Elutes in a 'cleaner' chromatographic window

Caption: Rationale for reduced matrix effects with a hydroxylated internal standard.

Conclusion

In the pursuit of precise and reliable quantification of acyl-CoAs, the selection of an appropriate internal standard is not a trivial decision. While odd-chain acyl-CoAs serve as a robust starting point, the use of a hydroxylated analog like this compound offers compelling, albeit theoretically grounded, advantages. Its increased polarity has the potential to mitigate the detrimental effects of matrix-induced ion suppression by shifting its elution in reversed-phase chromatography. This can lead to a more stable and accurate response, ultimately enhancing the quality of the quantitative data. For researchers striving for the highest level of accuracy in their metabolic studies, the consideration of this compound as an internal standard is a step toward more confident and reproducible findings.

Unraveling the Bioactive Potential of 15-Hydroxypentadecanoyl-CoA: A Structural and Functional Comparison with Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid molecules is paramount in elucidating cellular signaling and devising novel therapeutic strategies. This guide provides a comparative analysis of 15-hydroxypentadecanoyl-CoA, a long-chain acyl-CoA, and other key bioactive lipids. By examining structural similarities and dissecting experimental data, we aim to illuminate the potential functional significance of this relatively understudied molecule.

Structural Synopsis: A Tale of Chains and Hydroxyl Groups

This compound belongs to the class of long-chain fatty acyl-CoAs, which are central players in cellular metabolism and signaling.[1] Its structure is characterized by a 15-carbon acyl chain with a hydroxyl group at the omega (ω) position and a coenzyme A (CoA) moiety. This ω-hydroxy functional group is a key feature that invites comparison with other bioactive lipids, particularly other omega-hydroxy fatty acids and the well-characterized pentadecanoic acid (C15:0).

The presence of the CoA ester signifies its role as an activated form of the fatty acid, ready to participate in various enzymatic reactions. Long-chain acyl-CoA esters are known to be involved in a multitude of cellular processes, acting as substrates for energy production through beta-oxidation, participating in the synthesis of complex lipids, and functioning as signaling molecules that can modulate the activity of enzymes and transcription factors.[1]

Comparative Bioactivity: Insights from Pentadecanoic Acid and Omega-3 Fatty Acids

Direct experimental data on the specific bioactivities of this compound is limited in the current body of scientific literature. However, valuable insights can be gleaned by examining its unesterified precursor, 15-hydroxypentadecanoic acid, and its close structural relative, pentadecanoic acid (C15:0). Furthermore, comparison with well-studied omega-3 polyunsaturated fatty acids (PUFAs) can provide a broader context for its potential anti-inflammatory and signaling roles.

Recent studies have highlighted pentadecanoic acid (C15:0) as an essential fatty acid with a range of health benefits.[2][3] These studies provide a strong foundation for inferring the potential bioactivities of its hydroxylated and activated counterpart.

Below is a table summarizing the comparative bioactivities of pentadecanoic acid (as a proxy for this compound) and omega-3 fatty acids.

Bioactive LipidKey BioactivitiesQuantitative Data/ObservationsRelevant Cell Systems
Pentadecanoic Acid (C15:0) Anti-inflammatory: Reduction of pro-inflammatory cytokines.[2] Antifibrotic: Attenuation of fibrotic processes.[2] Anticancer: Inhibition of cancer cell proliferation.[2]Dose-dependent anti-inflammatory and antiproliferative activities observed at concentrations of 1.9 to 50 μM.[2] At 17 μM, shared 12 clinically relevant activities with eicosapentaenoic acid (EPA).[2]Primary human cell systems mimicking various disease states.[2]
Omega-3 Fatty Acids (EPA & DHA) Anti-inflammatory: Inhibition of pro-inflammatory eicosanoid production and induction of specialized pro-resolving mediators (resolvins, protectins).[4][5] Cardioprotective: Reduction of triglycerides and potential anti-arrhythmic effects.[6] Neuroprotective: Essential for brain development and function.[7]EPA was cytotoxic to four cell systems at 50 μM.[2] Omega-3 PUFAs can alter membrane fluidity and lipid raft composition.[8]Immune cells (e.g., macrophages, neutrophils), endothelial cells, neuronal cells.[4][8]

Experimental Protocols: A Guide to Assessing Bioactive Lipid Function

The following are detailed methodologies for key experiments cited in the comparison of bioactive lipids.

Cell-Based Molecular Phenotyping Assays (BioMAP® System)

This high-throughput platform is utilized to assess the effects of compounds on primary human cell-based systems mimicking various disease states.

  • Cell Systems: A panel of 12 primary human cell systems is used, each co-cultured to model specific tissue and disease environments (e.g., vascular inflammation, fibrosis, immune responses).[2]

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., C15:0 from 1.9 to 50 μM) for a defined period (typically 24-48 hours).[2]

  • Biomarker Analysis: Following treatment, cell supernatants and cell lysates are analyzed for a panel of 148 clinically relevant protein biomarkers using immunoassays. These biomarkers include cytokines, chemokines, growth factors, and cell surface receptors.[2]

  • Data Analysis: The changes in biomarker levels in response to the compound are compared to vehicle controls. A "BioMAP profile" is generated, which provides a signature of the compound's biological activities. This profile can be compared to a database of profiles from thousands of other compounds to identify mechanistic similarities.[2]

Lipid Extraction and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a fundamental technique for the qualitative and quantitative analysis of lipids from biological samples.

  • Sample Preparation: Biological samples (e.g., plasma, cells, tissues) are homogenized and lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method).[9]

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate the different lipid species based on their hydrophobicity.[9]

  • Mass Spectrometry Detection: The separated lipids are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for lipids. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the identification and quantification of individual lipid species.[9]

  • Data Analysis: The resulting data is processed to identify and quantify the lipids of interest. This can be done by comparing the retention times and mass spectra to those of known standards.

Visualizing Structural Relationships and Potential Functional Overlap

The following diagram, generated using the DOT language, illustrates the structural relationship between this compound and related bioactive lipids, highlighting the potential for shared or distinct biological activities.

cluster_precursor Precursor Fatty Acid cluster_hydroxylated Omega-Hydroxylation cluster_activated CoA Activation cluster_analogs Functional Analogs Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Pentadecanoic Acid (C15:0)->15-Hydroxypentadecanoic Acid Hydroxylation This compound This compound 15-Hydroxypentadecanoic Acid->this compound Acyl-CoA Synthetase Bioactivity Bioactivity This compound->Bioactivity Potential Signaling & Metabolic Roles Omega-3 Fatty Acids (EPA, DHA) Omega-3 Fatty Acids (EPA, DHA) Omega-3 Fatty Acids (EPA, DHA)->Bioactivity Anti-inflammatory & Signaling Roles

Caption: Structural and functional relationships of this compound.

Conclusion and Future Directions

While direct evidence for the bioactivity of this compound is still emerging, its structural similarity to pentadecanoic acid and other omega-hydroxy fatty acids suggests a significant potential role in cellular signaling, particularly in inflammatory and metabolic pathways. The compiled data on C15:0 provides a strong rationale for further investigation into its hydroxylated and CoA-activated forms.

Future research should focus on synthesizing this compound and directly testing its effects in the cell-based and analytical systems described. Such studies will be crucial in validating the inferred bioactivities and uncovering the unique functional contributions of this intriguing lipid molecule. This will undoubtedly pave the way for a deeper understanding of lipid-mediated regulation and may unveil new targets for therapeutic intervention in a range of diseases.

References

A Comparative Guide to Assessing the Purity of Synthetic 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 15-hydroxypentadecanoyl-CoA, a crucial long-chain hydroxy fatty acyl-CoA in various research applications. We present a detailed analysis of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide also offers a comparison with a common non-hydroxylated long-chain acyl-CoA, palmitoyl-CoA, to highlight the unique analytical considerations for hydroxylated species.

Data Presentation: Quantitative Comparison of Purity Assessment Methods

The following table summarizes the key performance parameters of LC-MS/MS and qNMR for the quantitative analysis of long-chain acyl-CoAs. While specific data for this compound is not extensively published, the presented data for similar long-chain acyl-CoAs provide a reliable benchmark for what can be expected.

ParameterLC-MS/MSQuantitative ¹H NMR (qNMR)
Principle Separation by chromatography followed by mass-to-charge ratio detection of precursor and fragment ions.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.
Limit of Detection (LOD) 1-10 fmol~1-5 µg (depends on molecular weight and number of protons)
Limit of Quantification (LOQ) 5-50 fmol~5-20 µg (depends on molecular weight and number of protons)
Linearity (R²) >0.999Not applicable in the same sense, but linearity of response is excellent.
Precision (%RSD) < 15%< 2%
Accuracy (%) 90-111%98-102%
Specificity High (based on retention time and specific mass transitions)High (based on unique chemical shifts of protons)
Throughput HighModerate
Sample Requirement Low (nanogram to picogram range)Moderate (milligram range)
Destructive Analysis YesNo

Alternative Compound for Comparison: Palmitoyl-CoA

In metabolic research, particularly studies involving fatty acid oxidation and lipid metabolism, palmitoyl-CoA is a frequently used long-chain acyl-CoA.[1] As a saturated C16 acyl-CoA, it serves as a fundamental substrate for mitochondrial β-oxidation.[1][2] Comparing the analytical behavior of this compound to palmitoyl-CoA is crucial for several reasons:

  • Baseline for Method Development: Palmitoyl-CoA can be used as a well-characterized standard to optimize chromatographic and mass spectrometric conditions before analyzing the more complex hydroxylated analogue.

  • Understanding Metabolic Differences: In biological assays, comparing the metabolism of this compound to palmitoyl-CoA can elucidate the impact of the terminal hydroxyl group on enzyme kinetics and metabolic pathways.[3]

  • Impurity Profiling: The synthesis of this compound may result in non-hydroxylated impurities. Having an analytical method that can distinguish between the two is essential for accurate purity assessment.

Experimental Protocols

Purity Assessment by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of this compound in a synthetic sample.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of methanol (B129727) and water (e.g., 80:20 v/v), to create a stock solution.

  • Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • For each sample and standard, add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample) at a known concentration.

b. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 50:50 v/v).

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ions: Characteristic fragment ions of the analyte. For long-chain acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pathway.

  • Collision Energy: Optimized for the specific precursor-to-product ion transitions.

Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol provides a method for the absolute quantification of this compound.[4][5]

a. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthetic this compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., 600 µL of DMSO-d₆ or CDCl₃) to the NMR tube.

  • Ensure complete dissolution of both the analyte and the internal standard.

b. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

c. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Purification cluster_assessment Purity Assessment cluster_decision Outcome Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Flash Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS qNMR qNMR Analysis SamplePrep->qNMR DataAnalysis Data Analysis & Purity Calculation LCMS->DataAnalysis qNMR->DataAnalysis Pass Purity > 95% DataAnalysis->Pass Fail Purity < 95% DataAnalysis->Fail FurtherPurification Further Purification Fail->FurtherPurification If purity is insufficient

Caption: A flowchart illustrating the key stages in the synthesis, purification, and purity assessment of this compound.

Hypothetical Signaling Pathway Involving 2-Hydroxylated Sphingolipids

2-hydroxylated fatty acids, such as a potential metabolic derivative of this compound, are known to be incorporated into sphingolipids, which play crucial roles in cell signaling.[6][7] The following diagram illustrates a simplified signaling pathway involving 2-hydroxylated sphingolipids.

G Signaling Pathway of 2-Hydroxylated Sphingolipids cluster_synthesis Biosynthesis cluster_membrane Membrane Integration & Signaling cluster_response Cellular Response FA Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H hFA 2-Hydroxy Fatty Acid FA2H->hFA hFA_CoA 2-Hydroxy Acyl-CoA hFA->hFA_CoA CerS Ceramide Synthase (CerS) hFA_CoA->CerS hCer 2-Hydroxy Ceramide CerS->hCer Membrane Plasma Membrane Nanodomain Assembly hCer->Membrane Receptor Receptor Clustering (e.g., GPCRs, RTKs) Membrane->Receptor Downstream Downstream Signaling (e.g., Kinase Cascades) Receptor->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Differentiation Differentiation Downstream->Differentiation

Caption: A simplified diagram showing the biosynthesis of 2-hydroxylated sphingolipids and their role in membrane organization and downstream cellular signaling.

References

A Guide to the Inter-Laboratory Comparison of 15-Hydroxypentadecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison of 15-hydroxypentadecanoyl-CoA measurements. In the absence of direct published inter-laboratory studies for this specific analyte, this document outlines established methodologies for similar long-chain acyl-CoAs, presents a standardized experimental protocol for accurate quantification, and proposes a workflow for conducting a comparative study.

Comparative Analysis of Quantification Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of acyl-CoA species.[1][2] Various LC-MS/MS methods have been developed for long-chain acyl-CoAs, and their performance characteristics can be adapted for a this compound assay. A hypothetical comparison of key performance parameters for different LC-MS/MS approaches is summarized below.

ParameterMethod A: Reversed-Phase LC-MS/MSMethod B: High-pH Reversed-Phase LC-MS/MSMethod C: Ion-Pairing LC-MS/MS
Stationary Phase C18C18C18
Mobile Phase Acetonitrile/Water with Ammonium (B1175870) Hydroxide[3][4]Acetonitrile/Water with Ammonium Hydroxide (high pH)[5]Acetonitrile/Water with an ion-pairing agent (e.g., heptafluorobutyric acid)
Ionization Mode Positive Electrospray Ionization (ESI+)[3][4][5]Positive Electrospray Ionization (ESI+)[5]Negative Electrospray Ionization (ESI-)
Limit of Quantitation (LOQ) Low picomole rangeLow picomole rangeSub-picomole to low picomole range
Linear Dynamic Range ~3-4 orders of magnitude~3-4 orders of magnitude~3-4 orders of magnitude
Inter-assay Precision (%CV) 5-15%[3][5]<15%[5]<15%
Accuracy (%) 90-110%[5]95-111%[5]85-115%
Advantages Simple, robust, widely used.[3][4]High-resolution separation.[5]Excellent peak shape and retention for polar analytes.
Disadvantages Potential for peak tailing of polar acyl-CoAs.Requires pH-stable columns.Ion-pairing agents can suppress MS signal and contaminate the system.

Standardized Experimental Protocol for this compound Quantification

This protocol describes a standardized LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., cell lysate, tissue homogenate).

2.1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (cell lysate or tissue homogenate).

  • Add 10 µL of an internal standard solution (e.g., 10 µM Pentadecanoyl-CoA (15:0 CoA) in methanol).[1]

  • Add 500 µL of ice-cold methanol, vortex thoroughly, and incubate at -80°C for 15 minutes to precipitate proteins.[1]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% ammonium hydroxide).

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

2.2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion [M+H]+ -> Product ion (specific fragment to be determined by infusion of a standard).

    • Internal Standard (15:0 CoA): Precursor ion [M+H]+ -> Product ion (specific fragment).

2.3. Quantification

A standard curve is generated by spiking known concentrations of a this compound analytical standard into a blank matrix. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

3.1. Proposed Metabolic Pathway

This compound is a hydroxylated long-chain fatty acyl-CoA. While its precise signaling roles are not extensively detailed in the current literature, it is a likely intermediate in the omega-oxidation pathway of fatty acids, a catabolic process that occurs in the endoplasmic reticulum.

FA Pentadecanoic Acid OH_FA 15-hydroxypentadecanoic Acid FA->OH_FA Omega-hydroxylase Acyl_CoA Pentadecanoyl-CoA FA->Acyl_CoA Acyl-CoA Synthetase Diacid Dicarboxylic Acid OH_FA->Diacid Dehydrogenases inv1 Acyl_CoA->inv1 OH_Acyl_CoA This compound inv2 OH_Acyl_CoA->inv2 Beta_Ox Beta-Oxidation Diacid->Beta_Ox inv1->OH_Acyl_CoA Omega-hydroxylase inv2->Diacid Dehydrogenases

Caption: Proposed omega-oxidation pathway for this compound.

3.2. Inter-Laboratory Comparison Workflow

To ensure the reproducibility and comparability of results across different laboratories, a structured workflow for an inter-laboratory comparison study is essential.

start Study Design & Protocol Development prep Preparation & Distribution of Standardized Samples start->prep analysis Sample Analysis by Participating Laboratories prep->analysis data_sub Data Submission to Central Coordinator analysis->data_sub stats Statistical Analysis (e.g., ANOVA, Bland-Altman) data_sub->stats report Reporting & Publication of Comparative Results stats->report

Caption: Workflow for an inter-laboratory comparison study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel: This document provides critical safety and logistical information for the proper handling and disposal of 15-hydroxypentadecanoyl-CoA. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

The primary route for disposal of this compound and its containers is through an approved waste disposal plant.[1][2] This substance is categorized under several hazard classifications, necessitating careful handling and disposal to mitigate risks of skin and eye irritation, allergic reactions, and potential respiratory irritation.[1]

Hazard Identification and Classification

Researchers and laboratory staff must be aware of the hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System (GHS), as outlined in the safety data sheet (SDS).[1][3]

Hazard ClassificationCategoryHazard Statement
Corrosive to metalsCategory 1H290: May be corrosive to metals
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Skin sensitisationCategory 1H317: May cause an allergic skin reaction
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in accordance with all local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to, protective gloves, eye protection, and a face shield.[1]

  • Containment: In case of a spill, do not allow the product to enter drains.[1] Cover drains and collect, bind, and pump off spills.[2] For non-emergency personnel, it is advised to avoid substance contact and ensure adequate ventilation.[1]

  • Waste Collection: Collect the waste material in a corrosion-resistant container with a resistant inner liner.[1] Ensure the container is tightly closed and stored in a well-ventilated place.[1]

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and all relevant hazard symbols as per GHS guidelines.

  • Storage Pending Disposal: Store the sealed waste container in a designated, locked-up area accessible only to authorized personnel.[2]

  • Final Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. Provide the disposal company with the Safety Data Sheet to ensure they have all necessary information for safe handling and transport.[1]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures and seek medical attention.

  • Inhalation: Move the affected person to fresh air. If the person feels unwell, consult a doctor.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower.[1]

  • Eye Contact: Rinse out with plenty of water. An ophthalmologist should be called.[1]

  • Ingestion: If swallowed, have the victim drink water (two glasses at most) immediately and consult a physician.[2]

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) spill Prepare Spill Containment Kit ppe->spill collect Collect Waste in a Corrosion-Resistant Container spill->collect seal Tightly Seal Container collect->seal label_waste Label Container with Chemical Name & Hazards seal->label_waste store Store in a Well-Ventilated, Locked Area label_waste->store contact Contact Approved Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet contact->provide_sds schedule Schedule Waste Pickup provide_sds->schedule

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 15-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 15-Hydroxypentadecanoyl-CoA, ensuring laboratory safety and procedural integrity.

This document provides crucial safety and logistical information for the handling of this compound, a hydroxy fatty acyl-CoA used in research settings.[1][2][3] Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Recommended PPE Levels:

A baseline of Level D protection is recommended for handling this compound in a standard laboratory setting.[4] This level of protection is designed to safeguard against minimal threats.[4] However, if there is a risk of aerosolization or if the substance is being handled in larger quantities, upgrading to Level C protection is advised.[4][5]

PPE Component Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex)To protect hands from chemical exposure, cuts, and abrasions.[6]
Eye Protection Safety glasses with side shields or safety gogglesTo shield eyes from chemical splashes, dust, and other small particles.[6][7]
Body Covering Laboratory coat or coverallsTo protect skin and personal clothing from contamination.[4][7]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If aerosolization is possible, a full-face air-purifying respirator should be used (Level C).[5]To protect against the inhalation of airborne contaminants.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Store the compound in a tightly sealed container, protected from light.[3]

  • Recommended storage conditions are typically at -20°C for long-term stability, as indicated on the product's certificate of analysis.[1][2]

2. Handling and Preparation:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • Use calibrated equipment for all measurements to ensure accuracy.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8]

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of the compound down the drain or in regular trash.

  • Uncleaned packaging should also be treated as chemical waste and disposed of accordingly.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect B Store at -20°C A->B C Equilibrate to Room Temp B->C D Wear Appropriate PPE C->D E Weigh/Measure Compound D->E F Prepare Solution E->F G Conduct Experiment F->G H Segregate Waste G->H I Dispose via HazMat H->I

Caption: Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.